5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Description
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Properties
IUPAC Name |
5-[(4,5-dimethyl-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2S/c1-6-10-11-9(12(6)2)15-8-4-3-7(5-13)14-8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USERAWVDTYYSEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)SC2=CC=C(O2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20383408 | |
| Record name | 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
728035-62-9 | |
| Record name | 5-[(4,5-Dimethyl-4H-1,2,4-triazol-3-yl)sulfanyl]furan-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20383408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde (CAS 728035-62-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties, potential biological significance, and synthetic considerations for the heterocyclic compound 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde. Given the limited specific data available for this compound in peer-reviewed literature, this document synthesizes information from chemical suppliers and draws upon established knowledge of the constituent 1,2,4-triazole and 2-furaldehyde moieties to offer a well-rounded technical profile.
Molecular Structure and Physicochemical Properties
This compound is a complex organic molecule incorporating a furan ring, a 1,2,4-triazole ring, and a thioether linkage. This unique combination of functional groups suggests a range of chemical reactivity and potential for biological interactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 728035-62-9 | [1][2] |
| Molecular Formula | C₉H₉N₃O₂S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Boiling Point | 462.20 °C | [1] |
| Flash Point | 234.50 °C | [1] |
| Storage Temperature | 10°C - 25°C | [1] |
| Melting Point | Data not available | |
| Solubility | Data not available |
Due to the presence of polar functional groups, including the aldehyde and the triazole ring, the compound is expected to exhibit some solubility in polar organic solvents. Its solubility in aqueous media is likely to be limited.
Spectroscopic Characterization (Predicted)
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the methyl groups on the triazole ring, and the aldehydic proton. The chemical shifts of the furan protons would be influenced by the electron-withdrawing aldehyde group and the sulfur substituent.
-
¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the aldehyde, the carbons of the furan and triazole rings, and the two methyl carbons.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the C=O stretching of the aldehyde, C=N stretching of the triazole ring, and C-S stretching of the thioether.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the furan, triazole, and thioether moieties.
Synthesis and Chemical Reactivity
The synthesis of this compound likely involves the reaction of a suitable 5-halo-2-furaldehyde with 4,5-dimethyl-4H-1,2,4-triazole-3-thiol. This type of nucleophilic substitution reaction is a common method for forming thioether linkages.[3]
The chemical reactivity of this molecule is dictated by its functional groups:
-
The Aldehyde Group: This group can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles to form Schiff bases and other derivatives.[4]
-
The Thioether Linkage: The sulfur atom can be oxidized to a sulfoxide or a sulfone, which can modulate the biological activity of the molecule.
-
The 1,2,4-Triazole Ring: This heterocyclic system is generally stable but can participate in various reactions, including N-alkylation and coordination with metal ions.
Caption: Proposed synthetic pathway.
Potential Biological and Pharmacological Significance
The 1,2,4-triazole nucleus is a well-established pharmacophore found in a wide range of clinically used drugs with diverse biological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties.[5] The incorporation of a 1,2,4-triazole moiety into the 2-furaldehyde scaffold suggests that this compound could be a valuable lead compound in drug discovery.
The furan ring, also present in many biologically active compounds, can act as a bioisostere for other aromatic systems and contribute to the overall pharmacological profile. The thioether linkage provides a flexible spacer between the two heterocyclic rings, which can be important for optimal interaction with biological targets.
Given the known activities of related compounds, this molecule could be investigated for a variety of therapeutic applications:
-
Antimicrobial Activity: Many 1,2,4-triazole derivatives exhibit potent antifungal and antibacterial properties.
-
Anticancer Activity: The triazole ring is a key component of several anticancer agents.
-
Enzyme Inhibition: The diverse functional groups present in the molecule could allow it to interact with the active sites of various enzymes.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Introduction
In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of successful lead optimization and candidate selection.[1][2][3] These properties—spanning solubility, lipophilicity, ionization state, and stability—are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately governing its bioavailability and therapeutic efficacy.[4][5] This guide provides an in-depth technical exploration of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde, a heterocyclic compound of interest.
The molecule incorporates a 1,2,4-triazole ring, a scaffold known for its diverse biological activities, linked via a thioether bridge to a 2-furaldehyde moiety. The presence of these functional groups suggests a complex chemical character with potential for varied intermolecular interactions. This document serves as a comprehensive manual for researchers, scientists, and drug development professionals, outlining the essential experimental protocols and theoretical underpinnings required to fully characterize this compound's physicochemical profile. The methodologies described herein are designed to be self-validating, providing a robust framework for generating high-quality, reproducible data.
Molecular and Spectroscopic Characterization
Prior to any detailed physicochemical analysis, the identity, purity, and structural integrity of the compound must be unequivocally established.
Core Molecular Attributes
A foundational step is the confirmation of the compound's basic molecular properties.
| Property | Value | Source |
| CAS Number | 728035-62-9 | [6][7] |
| Molecular Formula | C₉H₉N₃O₂S | [6] |
| Molecular Weight | 223.25 g/mol | [6] |
Spectroscopic Confirmation
Spectroscopic analysis provides the definitive structural confirmation and is crucial for assessing the purity of the synthesized batch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. The proton NMR would be expected to show distinct signals for the two methyl groups on the triazole ring, the protons of the furan ring, the aldehyde proton, and the aromatic protons of the triazole. The carbon NMR would similarly provide a unique fingerprint of the carbon skeleton.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would be expected for the C=O stretch of the aldehyde, the C=N and N-N stretches of the triazole ring, and the C-S stretch of the thioether linkage.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight with high precision, further validating the elemental composition.
Aqueous Solubility Determination
Aqueous solubility is a critical parameter as it directly impacts a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation.[8][9] Both kinetic and thermodynamic solubility assays are recommended for a comprehensive understanding.
Kinetic Solubility Assay Protocol
This high-throughput method is valuable for early-stage discovery to assess structure-solubility relationships.[8] It measures the solubility of a compound from a concentrated DMSO stock solution upon dilution into an aqueous buffer, where precipitation may occur.
Experimental Workflow:
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5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde molecular structure elucidation
An In-Depth Technical Guide to the Molecular Structure Elucidation of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Abstract
The unequivocal determination of a molecule's three-dimensional structure is a cornerstone of modern drug discovery and development. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for regulatory approval. This technical guide provides a comprehensive, multi-technique approach to the molecular structure elucidation of this compound, a heterocyclic compound featuring a 1,2,4-triazole, a furan ring, and a thioether linkage. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of experiments and the interpretation of data.
Introduction and Synthetic Strategy
This compound (Molecular Formula: C₉H₉N₃O₂S, Molecular Weight: 223.25 g/mol ) is a novel compound of interest due to the prevalence of its constituent moieties in medicinally active agents.[1][2] The 1,2,4-triazole ring is a well-established pharmacophore with a wide range of biological activities, while the furan ring is a versatile scaffold in medicinal chemistry.[3] The thioether linkage provides a flexible connection between these two heterocyclic systems.
A plausible synthetic route for this molecule involves the S-alkylation of a triazole-thione precursor. Specifically, 4,5-dimethyl-4H-1,2,4-triazole-3-thiol can be reacted with a halo-substituted furaldehyde, such as 5-bromo-2-furaldehyde, in the presence of a base. This method is a common and effective way to form thioether linkages with heterocyclic thiols.[4][5] The regioselectivity of the alkylation is a key consideration, as alkylation can potentially occur on a nitrogen atom of the triazole ring. However, studies on similar systems have shown that S-alkylation is often the preferred pathway under neutral or basic conditions.[4][5]
The structural elucidation process described herein is designed to confirm the expected connectivity and rule out potential isomeric byproducts.
The Integrated Approach to Structure Elucidation
The elucidation of a novel molecular structure is akin to solving a complex puzzle. No single technique provides all the answers. Instead, we rely on the synergistic integration of multiple analytical methods. Each technique provides a unique piece of information, and together they build a complete and validated picture of the molecule's structure. The workflow for the structural elucidation of this compound is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For the target compound, a combination of ¹H, ¹³C, and 2D NMR experiments will be employed to establish the precise connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often a good choice for heterocyclic compounds which may have limited solubility in CDCl₃.[6]
-
¹H NMR: Acquire a standard one-dimensional proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width that encompasses all expected proton resonances (typically 0-12 ppm), and a relaxation delay that allows for quantitative integration.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
2D NMR (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for establishing the connectivity between different fragments of the molecule, for instance, linking the furan ring to the triazole ring via the thioether bridge.
-
Predicted NMR Data and Interpretation
Based on known data for similar structures, the following NMR data would be expected for this compound.[7][8][9]
Table 1: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Rationale for Assignment |
| Aldehyde-H | ~9.6 | - | Deshielded proton of the aldehyde group. |
| Furan-H3 | ~6.8 | ~115 | Doublet, coupled to Furan-H4. |
| Furan-H4 | ~7.4 | ~125 | Doublet, coupled to Furan-H3. |
| N-CH₃ (on N4) | ~3.6 | ~35 | Singlet, methyl group on the triazole ring nitrogen. |
| C-CH₃ (on C5) | ~2.4 | ~15 | Singlet, methyl group on the triazole ring carbon. |
| Aldehyde-C | - | ~178 | Characteristic chemical shift for an aldehyde carbon. |
| Furan-C2 | - | ~155 | Carbon bearing the aldehyde group. |
| Furan-C5 | - | ~158 | Carbon attached to the sulfur atom. |
| Triazole-C3 | - | ~160 | Carbon of the triazole ring attached to sulfur. |
| Triazole-C5 | - | ~150 | Carbon of the triazole ring with the methyl substituent. |
The HMBC experiment would be pivotal in confirming the thioether linkage. A correlation between the furan protons (H3 and H4) and the triazole carbon C3, and potentially the N-CH₃ protons with C3, would provide strong evidence for the proposed S-alkylation product.
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.
Experimental Protocol: Mass Spectrometry
-
High-Resolution Mass Spectrometry (HRMS): Analyze the sample using an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer. This will provide a highly accurate mass measurement, allowing for the determination of the molecular formula.
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion and subject it to collision-induced dissociation (CID). The resulting fragment ions provide information about the molecule's substructures.
Predicted MS Data and Interpretation
-
HRMS: The expected [M+H]⁺ ion would be observed at an m/z corresponding to the molecular formula C₉H₁₀N₃O₂S⁺.
-
MS/MS Fragmentation: The fragmentation of 1,2,4-triazoles can be complex.[10][11] Key predicted fragmentation pathways for the target molecule include:
-
Cleavage of the C-S bond, leading to fragments corresponding to the furaldehyde moiety and the dimethyl-triazole-thiol.
-
Loss of small neutral molecules such as CO from the aldehyde group or HCN from the triazole ring.
-
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a neat solid sample on an ATR (Attenuated Total Reflectance) accessory, which is the most common method.
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Predicted IR Data and Interpretation
Table 2: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~1670 | C=O stretch | Aldehyde |
| ~1580 | C=N stretch | Triazole ring |
| ~1260 | C=S stretch | Thione character of the triazole-sulfur bond |
| ~2850-3100 | C-H stretch | Aromatic (furan) and aliphatic (methyl) |
The presence of a strong absorption band around 1670 cm⁻¹ would be indicative of the aldehyde carbonyl group, while bands in the 1500-1600 cm⁻¹ region would be consistent with the C=N stretching of the triazole ring.[9][12]
Single-Crystal X-ray Diffraction: The Definitive Structure
While the combination of NMR, MS, and IR provides a very strong case for the proposed structure, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[13][14][15] It provides the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and stereochemistry.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with X-rays.
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure and refine the atomic positions.
A successful X-ray crystal structure analysis would provide the definitive proof of the molecular structure of this compound, confirming the connectivity established by NMR and MS.
Conclusion
The molecular structure elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR spectroscopy establishes the carbon-hydrogen framework and connectivity, mass spectrometry confirms the molecular formula and provides fragmentation data, and IR spectroscopy identifies key functional groups. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous proof of the three-dimensional structure. This integrated approach ensures the scientific integrity and trustworthiness of the structural assignment, which is paramount for any further development of this compound for its potential applications.
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Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties. MDPI. [Link]
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Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ScienceDirect. [Link]
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5-Furan-2yl[6][7][16]oxadiazole-2-thiol, 5-Furan-2yl-4H[4][6][7] triazole-3-thiol and Their Thiol-Thione Tautomerism. MDPI. [Link]
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Synthesis, structure, physicochemical properties and antibacterial activity of 1,2,4-triazoles-3-thiols and furan derivatives. ResearchGate. [Link]
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Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. ResearchGate. [Link]
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Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one and Antimicrobial Activity of Products. MDPI. [Link]
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Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
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Structural and FTIR spectroscopic studies of matrix-isolated 3-thio-1,2,4-triazole complexes with carbon dioxide. The UV-induced formation of thiol⋯CO2 complexes. National Institutes of Health. [Link]
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Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. [Link]
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Electrospray ionization mass spectrometry fragmentation pathways of salts of some 1,2,4-triazolylthioacetate acids, the active pharmaceutical ingredients. ResearchGate. [Link]
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Novel 1,2,4-Triazole Derivatives: Structure, DFT Study, X-Ray Analysis, and Antimicrobial Activity. ResearchGate. [Link]
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Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. ResearchGate. [Link]
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First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health. [Link]
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Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]
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Synthesis and Spectral Study of 2-furaldehyde Thiourea Ligand and Their Complexes with Some Transition Metal (II). Semantic Scholar. [Link]
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First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. ResearchGate. [Link]
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Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry-MS/MS. EURL-Pesticides. [Link]
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Spectroscopic Characterization of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde: A Technical Guide
Abstract
This technical guide provides an in-depth analysis of the expected spectroscopic data for the novel heterocyclic compound, 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde. In the absence of direct experimental spectra in publicly available literature, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By dissecting the molecule into its core fragments—the 2-furaldehyde moiety and the 4,5-dimethyl-4H-1,2,4-triazol-3-ylthio group—and drawing upon established spectroscopic principles and data from analogous structures, we present a comprehensive interpretation of the anticipated ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data. This guide is designed to facilitate the identification and characterization of this compound in a research and development setting.
Introduction
This compound (C₉H₉N₃O₂S, Molar Mass: 223.25 g/mol [1][2]) is a multifaceted organic molecule that integrates a furan ring, an aldehyde functional group, a thioether linkage, and a disubstituted triazole ring. The unique arrangement of these functional groups suggests potential applications in medicinal chemistry and materials science, where such heterocyclic systems are of significant interest.[3] Accurate structural elucidation is the cornerstone of any chemical research, and spectroscopic techniques are the most powerful tools for this purpose. This guide provides a detailed predictive analysis of the key spectroscopic signatures of the title compound.
Molecular Structure and Fragmentation Analysis
To logically predict the spectroscopic data, the molecule is best understood by considering its constituent parts: the 5-substituted 2-furaldehyde and the 4,5-dimethyl-4H-1,2,4-triazole-3-thiol precursor.
Caption: Structural breakdown for spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons.
Experimental Protocol (Hypothetical):
-
Dissolve approximately 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Data:
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
| Aldehyde-H | 9.6 - 9.7 | Singlet | - | 1H | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group.[4] |
| Furan-H (position 3) | 7.3 - 7.4 | Doublet | ~3.6 | 1H | Coupled to the proton at position 4. Its chemical shift is influenced by the adjacent aldehyde group.[4] |
| Furan-H (position 4) | 6.6 - 6.7 | Doublet | ~3.6 | 1H | Coupled to the proton at position 3. The thioether linkage at position 5 will influence its chemical shift. |
| N-CH₃ | 3.6 - 3.8 | Singlet | - | 3H | Protons on the methyl group attached to the nitrogen of the triazole ring. |
| C-CH₃ | 2.4 - 2.6 | Singlet | - | 3H | Protons on the methyl group attached to the carbon of the triazole ring. |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will reveal the number of unique carbon atoms and provide insight into their chemical environment.
Experimental Protocol (Hypothetical):
-
Use the same sample prepared for ¹H NMR spectroscopy.
-
Acquire a proton-decoupled ¹³C NMR spectrum on a 100 MHz or higher spectrometer.
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
Predicted ¹³C NMR Data:
| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |
| C=O (Aldehyde) | 175 - 180 | The carbonyl carbon is highly deshielded. |
| C2 (Furan, attached to CHO) | 152 - 155 | Attached to the electron-withdrawing aldehyde group. |
| C5 (Furan, attached to S) | 158 - 162 | The thioether linkage and the furan oxygen influence its chemical shift. |
| C3 (Furan) | 125 - 128 | Aromatic furan carbon. |
| C4 (Furan) | 112 - 115 | Aromatic furan carbon.[5] |
| C3 (Triazole, attached to S) | 150 - 155 | Carbon in the triazole ring bonded to the sulfur atom. |
| C5 (Triazole, attached to CH₃) | 145 - 150 | Carbon in the triazole ring bonded to the methyl group. |
| N-CH₃ | 30 - 35 | Methyl carbon attached to nitrogen. |
| C-CH₃ | 12 - 15 | Methyl carbon attached to a carbon of the triazole ring. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol (Hypothetical):
-
Prepare a sample by either creating a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale |
| ~3100 | Medium | Aromatic C-H stretch | Characteristic of the furan ring protons. |
| ~2950 | Medium-Weak | Aliphatic C-H stretch | From the two methyl groups.[6] |
| ~2850, ~2750 | Weak | Aldehyde C-H stretch | Fermi resonance doublet, characteristic of aldehydes. |
| ~1670 | Strong | C=O stretch (Aldehyde) | Conjugation with the furan ring lowers the frequency from a typical aliphatic aldehyde. |
| ~1580, ~1470 | Medium | C=C and C=N stretch | Aromatic and heteroaromatic ring stretching vibrations.[7] |
| ~1270 | Medium | C-O-C stretch (Furan) | Asymmetric stretching of the ether linkage in the furan ring. |
| ~700-800 | Medium-Strong | C-S stretch | Characteristic of thioether linkages. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Experimental Protocol (Hypothetical):
-
Introduce a dilute solution of the compound into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source.
-
Acquire the mass spectrum in positive ion mode.
Predicted Mass Spectrometry Data:
| m/z | Ion | Rationale |
| 224.05 | [M+H]⁺ | The protonated molecular ion. The exact mass would be used to confirm the elemental formula. |
| 223.04 | [M]⁺˙ | The molecular ion peak in EI-MS. |
| 195 | [M-CO]⁺˙ | Loss of a carbonyl group from the molecular ion. |
| 127 | [C₅H₃O₂S]⁺ | Fragment corresponding to the 5-thio-2-furaldehyde moiety. |
| 97 | [C₄H₅N₃]⁺ | Fragment corresponding to the dimethyltriazole moiety. |
Fragmentation Pathway:
Caption: A simplified predicted fragmentation pathway in EI-MS.
Conclusion
This guide provides a robust, predictive framework for the spectroscopic characterization of this compound. The anticipated ¹H NMR, ¹³C NMR, IR, and MS data, derived from the analysis of its constituent fragments and established spectroscopic principles, offer a detailed roadmap for its unambiguous identification. Researchers synthesizing or isolating this compound can use this guide as a primary reference for interpreting their experimental data, thereby accelerating their research and development efforts.
References
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ResearchGate. IR spectra of 2-(((5-(3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)methyl)benzonitrile (2.9). Available from: [Link]
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NIST. 5-Ethyl-2-furaldehyde. NIST Chemistry WebBook. Available from: [Link]
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Indus Journal of Bioscience Research. Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. (2025). Available from: [Link]
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IJRPC. SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. (2014). Available from: [Link]
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EGUsphere. Laboratory characterization of furan, 2(3H)-furanone, 2-furaldehyde, 2,5-dimethyl furan, and maleic anhydride measured by PTR-ToF-MS. (2025). Available from: [Link]
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MDPI. Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. (2021). Available from: [Link]
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MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. (2022). Available from: [Link]
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The Royal Society of Chemistry. Conversion of furfural to tetrahydrofuran-derived secondary amines under mild conditions. Available from: [Link]
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Aladdin Scientific. 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde. Available from: [Link]
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ChemRxiv. Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. (2022). Available from: [Link]
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PMC - NIH. Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. (2018). Available from: [Link]
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ResearchGate. Figure S12. 13 C NMR spectrum of compound 5. Available from: [Link]
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PubMed Central. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2016). Available from: [Link]
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An In-depth Technical Guide to the Biological Activity of Substituted 2-Furaldehyde Compounds
Introduction: The Versatile Scaffold of 2-Furaldehyde
Substituted 2-furaldehyde compounds, derivatives of a furan ring bearing an aldehyde group at the second position, represent a privileged scaffold in medicinal chemistry. The inherent reactivity of the aldehyde and the aromatic nature of the furan ring, coupled with the diverse physicochemical properties imparted by various substituents, have rendered these molecules a fertile ground for the discovery of novel therapeutic agents.[1] This guide provides a comprehensive overview of the multifaceted biological activities of these compounds, delving into their mechanisms of action, structure-activity relationships, and the state-of-the-art methodologies for their evaluation.
The furan moiety is a five-membered aromatic heterocycle containing one oxygen atom, and its derivatives are found in numerous natural and synthetic products with a wide array of pharmacological applications.[2] The versatility of the 2-furaldehyde backbone allows for the synthesis of a vast library of derivatives through various chemical transformations, including palladium-catalyzed cross-coupling reactions and the use of organozinc reagents.[3][4] These synthetic strategies enable the precise installation of a wide range of substituents at different positions of the furan ring, thereby modulating the electronic and steric properties of the molecule and, consequently, its biological activity.[3]
This guide will explore the prominent biological activities of substituted 2-furaldehyde compounds, including their antimicrobial, anticancer, anti-inflammatory, and antioxidant properties. For each activity, we will dissect the underlying molecular mechanisms, provide detailed experimental protocols for their assessment, and present key quantitative data to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance is a pressing global health challenge, necessitating the development of new classes of antimicrobial agents.[5] Substituted 2-furaldehyde derivatives have emerged as promising candidates in this arena, exhibiting activity against a broad spectrum of bacteria and fungi.[6][7]
Mechanism of Action
The antimicrobial effects of these compounds are often attributed to their ability to interfere with essential microbial processes. For instance, nitro-substituted 2-furaldehyde derivatives, such as nitrofurantoin, are known to be activated by bacterial nitroreductases to form reactive intermediates that can damage microbial DNA and other macromolecules.[6] Other derivatives may exert their effects by inhibiting key enzymes involved in microbial metabolism or by disrupting the integrity of the microbial cell membrane. The specific mechanism is highly dependent on the nature and position of the substituents on the furan ring.
Experimental Protocols for Antimicrobial Susceptibility Testing
The evaluation of the antimicrobial efficacy of substituted 2-furaldehyde compounds is typically performed using standardized antimicrobial susceptibility testing (AST) methods.[5][8] The goal of these in-vitro tests is to determine the minimum concentration of the compound that inhibits the visible growth of a microorganism (Minimum Inhibitory Concentration, MIC).[8][9]
1. Broth Microdilution Method
This is a widely used quantitative method to determine the MIC of an antimicrobial agent.[9][10]
-
Principle: A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.[9] Each well is then inoculated with a standardized suspension of the target microorganism.[10] After incubation, the lowest concentration of the compound that prevents visible growth is recorded as the MIC.[9]
-
Step-by-Step Protocol:
-
Prepare a stock solution of the substituted 2-furaldehyde compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compound in a sterile microbial growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.[10]
-
Include a positive control (microorganism in medium without the compound) and a negative control (medium only).
-
Incubate the plate at an appropriate temperature and duration (e.g., 35-37°C for 18-24 hours for bacteria).
-
Determine the MIC by visual inspection for turbidity or by using a microplate reader to measure absorbance. The MIC is the lowest concentration with no visible growth.
-
2. Disk Diffusion Method
This is a qualitative or semi-quantitative method that is simple to perform and suitable for screening a large number of compounds.[11]
-
Principle: A paper disk impregnated with a known concentration of the test compound is placed on an agar plate that has been uniformly inoculated with the target microorganism. The compound diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the compound, a clear zone of no growth, known as the zone of inhibition, will be observed around the disk.[11] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.
-
Step-by-Step Protocol:
-
Prepare sterile paper disks of a standard diameter.
-
Impregnate the disks with a known amount of the substituted 2-furaldehyde compound.
-
Prepare an agar plate (e.g., Mueller-Hinton Agar) by uniformly spreading a standardized inoculum of the test microorganism on the surface.
-
Aseptically place the impregnated disks on the surface of the agar.
-
Incubate the plate under appropriate conditions.
-
Measure the diameter of the zone of inhibition in millimeters.
-
Data Presentation: Antimicrobial Activity
The antimicrobial activity of substituted 2-furaldehyde compounds is typically summarized in a table format, presenting the MIC values against a panel of clinically relevant microorganisms.
| Compound/Derivative | Target Microorganism | MIC (µg/mL) |
| 5-(4-Nitrophenyl)-2-furoyl)morpholine | Staphylococcus aureus | 27.6 - 54.9 (%GP)[7] |
| 4-{[5-(4-Nitrophenyl)-2-furyl]carbonothioyl}morpholine | Cryptococcus neoformans | 85.1 - 100.7 (%GP)[7] |
| 5-hydroxymethyl-2-furaldehyde (5HM2F) | Candida albicans (Biofilm) | Concentration-dependent inhibition[12] |
(Note: %GP refers to the percentage of growth prevention as reported in the cited study)
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
A significant area of research for substituted 2-furaldehyde derivatives is their potential as anticancer agents.[4] Several studies have demonstrated the cytotoxic effects of these compounds against various cancer cell lines.[13][14]
Mechanism of Action
The anticancer activity of many furan-containing molecules is often linked to their metabolic activation by cytochrome P450 enzymes into highly reactive α,β-unsaturated dialdehydes.[15] These reactive metabolites can lead to the depletion of glutathione (GSH), induce oxidative stress, cause mitochondrial dysfunction, and ultimately trigger programmed cell death, or apoptosis.[15] Some 5-halophenyl-2-furaldehyde derivatives have been shown to function as tubulin polymerization inhibitors, disrupting the formation of microtubules, which are essential for cell division.[4] This interference with microtubule dynamics leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.[4][13]
Experimental Protocols for In Vitro Cytotoxicity Assays
Several in vitro assays are commonly employed to assess the cytotoxic potential of substituted 2-furaldehyde compounds.[15]
1. MTT Cell Viability Assay
This is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[15]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[15] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[15]
-
Step-by-Step Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.[13][15]
-
Treat the cells with various concentrations of the substituted 2-furaldehyde compound and incubate for a specified period (e.g., 24, 48, or 72 hours).[15]
-
Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well and incubate for 4 hours at 37°C to allow for formazan crystal formation.[15]
-
Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[13]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[15]
-
Calculate the percentage of cell viability relative to an untreated control and determine the half-maximal inhibitory concentration (IC50) value.
-
2. Lactate Dehydrogenase (LDH) Release Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[15]
-
Principle: An increase in the amount of LDH in the cell culture supernatant is indicative of cell membrane damage and cytotoxicity.[16][17] The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released.
-
Step-by-Step Protocol:
-
Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.
-
After the incubation period, carefully collect the cell culture supernatant from each well.
-
Add the supernatant to a new 96-well plate containing the LDH assay reaction mixture.
-
Incubate the plate for a specified time at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to a positive control (cells lysed to release maximum LDH) and a negative control (untreated cells).
-
Data Presentation: Cytotoxicity
The cytotoxic activity of substituted 2-furaldehyde compounds is typically presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth or viability.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) |
| Furan-based compound 4 | MCF-7 (Breast Cancer) | 4.06[13] |
| Furan-based compound 7 | MCF-7 (Breast Cancer) | 2.96[13] |
| Furanone 10 | HK-2 (Human Kidney) | No significant toxicity at 50 µM[14] |
Visualization of Anticancer Mechanism
Caption: Proposed mechanisms of anticancer activity for substituted 2-furaldehyde compounds.
Anti-inflammatory Activity: Modulating Inflammatory Pathways
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. Some furan derivatives have demonstrated anti-inflammatory properties by modulating key inflammatory pathways.[2][18]
Mechanism of Action
The anti-inflammatory effects of furan derivatives are often associated with their ability to inhibit the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and is responsible for the production of pro-inflammatory prostaglandins.[19][20] Additionally, some furan compounds can modulate signaling pathways such as the mitogen-activated protein kinase (MAPK) and peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathways, which play crucial roles in regulating the inflammatory response.[2][18]
Experimental Protocol for In Vitro Cyclooxygenase (COX) Inhibition Assay
The ability of substituted 2-furaldehyde compounds to inhibit COX-1 and COX-2 can be evaluated using commercially available assay kits or by developing an in-house assay.[21][22]
-
Principle: These assays typically measure the peroxidase activity of COX, which is a component of its catalytic cycle. In the presence of a suitable substrate, the peroxidase activity can be monitored colorimetrically or fluorometrically. The inhibition of this activity by a test compound is a measure of its COX inhibitory potential.[22]
-
Step-by-Step Protocol (Fluorometric Assay):
-
Prepare solutions of purified COX-1 and COX-2 enzymes.
-
In a 96-well plate, add the COX assay buffer, a fluorescent probe, and the test compound at various concentrations.
-
Add the COX enzyme (either COX-1 or COX-2) to the wells.
-
Initiate the reaction by adding arachidonic acid, the natural substrate for COX.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths over time using a microplate reader.
-
Calculate the rate of the reaction and the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value for both COX-1 and COX-2 to assess the compound's potency and selectivity.
-
Visualization of Anti-inflammatory Pathway
Caption: Inhibition of the COX-2 pathway by substituted 2-furaldehyde compounds.
Antioxidant Activity: Scavenging Free Radicals
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive intermediates, is implicated in the pathogenesis of numerous diseases. Many furan derivatives have been shown to possess antioxidant properties.[23][24]
Mechanism of Action
The antioxidant activity of substituted 2-furaldehyde compounds is often attributed to their ability to donate a hydrogen atom or an electron to free radicals, thereby neutralizing them.[25][26] The presence of electron-donating groups on the furan ring can enhance this radical scavenging activity.[23] For instance, a hydroxyl group substituent can significantly increase the antioxidant potential.[23] The mechanism of action is predominantly through a hydrogen atom transfer (HAT) mechanism.[23]
Experimental Protocol for DPPH Radical Scavenging Assay
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a simple and widely used method to evaluate the free radical scavenging activity of compounds.[27][28]
-
Principle: DPPH is a stable free radical that has a deep violet color in solution and absorbs strongly at around 517 nm.[26][28] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, DPPH-H, resulting in a color change from violet to yellow.[28] The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the test compound.[28]
-
Step-by-Step Protocol:
-
Prepare a stock solution of the substituted 2-furaldehyde compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in the same solvent. The absorbance of this solution at 517 nm should be approximately 1.0.[28]
-
In a 96-well plate or cuvettes, add various concentrations of the test compound.
-
Add the DPPH solution to each well or cuvette and mix well.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).[25]
-
Measure the absorbance at 517 nm.[28]
-
A control containing the solvent and DPPH solution is also measured.
-
Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the sample.[28]
-
Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.[28]
-
Data Presentation: Antioxidant Activity
The antioxidant activity is typically expressed as the IC50 value for DPPH radical scavenging.
| Compound/Derivative | Antioxidant Assay | IC50 |
| 2-(p-hydroxy phenyl styryl)-furan | DPPH | ~40 µM[23] |
| Other substituted styryl furans | DPPH | >150 µM[23] |
Conclusion and Future Perspectives
Substituted 2-furaldehyde compounds represent a versatile and promising class of molecules with a wide spectrum of biological activities. Their synthetic tractability allows for the generation of diverse chemical libraries, enabling the fine-tuning of their pharmacological properties. The antimicrobial, anticancer, anti-inflammatory, and antioxidant activities highlighted in this guide underscore their potential for the development of novel therapeutic agents.
Future research in this field should focus on several key areas. A deeper understanding of the structure-activity relationships is crucial for the rational design of more potent and selective compounds. Further elucidation of the molecular mechanisms of action will provide valuable insights into their therapeutic potential and potential off-target effects. Additionally, in vivo studies are necessary to validate the promising in vitro findings and to assess the pharmacokinetic and toxicological profiles of these compounds. The continued exploration of substituted 2-furaldehyde derivatives holds great promise for addressing unmet medical needs and advancing the field of drug discovery.
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The Versatile Building Block: A Technical Guide to 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde in Organic Synthesis
Introduction: Unveiling a Heterocyclic Scaffold of Potential
In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of highly functionalized heterocyclic building blocks are paramount. Among these, compounds integrating the 1,2,4-triazole and furan moieties have garnered significant attention due to their prevalence in a wide array of biologically active molecules. This technical guide provides an in-depth exploration of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde , a versatile and reactive scaffold poised for the synthesis of diverse and complex molecular architectures.
With a molecular formula of C₉H₉N₃O₂S and a molecular weight of 223.25 g/mol , this compound, identified by its CAS Number 728035-62-9, serves as a cornerstone for the construction of novel chemical entities with potential applications in medicinal chemistry and materials science.[1] The strategic placement of a reactive aldehyde group on the furan ring, coupled with the unique electronic and steric properties of the dimethylated 1,2,4-triazole thioether, offers a rich platform for a multitude of chemical transformations. This guide will elucidate the synthesis, reactivity, and synthetic applications of this valuable building block, providing researchers, scientists, and drug development professionals with the technical insights necessary to harness its full potential.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 728035-62-9 | [1] |
| Molecular Formula | C₉H₉N₃O₂S | [1] |
| Molecular Weight | 223.25 g/mol | [1] |
| Boiling Point | 462.20 °C | [1] |
| Flash Point | 234.50 °C | [1] |
| Storage | 10°C - 25°C | [1] |
Synthesis of the Core Building Block
The synthesis of this compound is predicated on a logical two-step sequence: the formation of the prerequisite 4,5-dimethyl-4H-1,2,4-triazole-3-thiol, followed by its S-alkylation with a suitable 5-halofurfural derivative.
Part 1: Synthesis of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a well-established process in heterocyclic chemistry.[2][3][4] A common and efficient method involves the base-catalyzed cyclization of an appropriate acylthiosemicarbazide. For the synthesis of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol, the logical precursor would be 1-acetyl-4-methylthiosemicarbazide.
Experimental Protocol: Synthesis of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol (Hypothetical Protocol based on Analogous Syntheses)
-
Step 1: Synthesis of 4-methyl-1-acetylthiosemicarbazide.
-
To a solution of 4-methylthiosemicarbazide (1.0 eq) in anhydrous pyridine, acetyl chloride (1.05 eq) is added dropwise at 0 °C with constant stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.
-
The mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with cold water, and dried to yield 4-methyl-1-acetylthiosemicarbazide.
-
-
Step 2: Cyclization to 4,5-dimethyl-4H-1,2,4-triazole-3-thiol.
-
The 4-methyl-1-acetylthiosemicarbazide (1.0 eq) is suspended in an aqueous solution of sodium hydroxide (8-10%, 5-10 eq).
-
The mixture is heated under reflux for 4-6 hours, during which the solid dissolves.
-
After cooling, the solution is acidified to pH 5-6 with concentrated hydrochloric acid.
-
The resulting precipitate is filtered, washed with water, and recrystallized from ethanol to afford pure 4,5-dimethyl-4H-1,2,4-triazole-3-thiol.
-
Causality Behind Experimental Choices:
-
Pyridine in Acylation: Pyridine acts as a base to neutralize the HCl generated during the acylation reaction, driving the reaction to completion and preventing unwanted side reactions.
-
Base-Catalyzed Cyclization: The use of a strong base like NaOH facilitates the intramolecular cyclization of the acylthiosemicarbazide by deprotonating the amide and thiol groups, leading to the formation of the stable 1,2,4-triazole ring.
-
Acidification: Acidification is crucial for the precipitation of the final product, which exists as a sodium salt in the alkaline reaction mixture.
Part 2: S-Alkylation to Yield the Final Building Block
The thiol group of the synthesized 1,2,4-triazole is nucleophilic and readily undergoes S-alkylation with halo-compounds. The synthesis of this compound is achieved by reacting 4,5-dimethyl-4H-1,2,4-triazole-3-thiol with a 5-halofurfural, such as 5-bromo-2-furaldehyde, in the presence of a base.
Experimental Protocol: Synthesis of this compound (Hypothetical Protocol)
-
To a solution of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, an inorganic base such as potassium carbonate (K₂CO₃, 1.5 eq) is added.
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the thiolate anion.
-
5-Bromo-2-furaldehyde (1.0 eq) dissolved in the same solvent is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into ice-water and the resulting precipitate is filtered, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure this compound.
Causality Behind Experimental Choices:
-
Base: The base is essential to deprotonate the thiol group, generating the more nucleophilic thiolate anion, which readily attacks the electrophilic carbon of the C-Br bond in 5-bromo-2-furaldehyde.
-
Solvent: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SₙAr reaction mechanism.
-
Workup: Pouring the reaction mixture into water precipitates the organic product while dissolving the inorganic salts, providing a simple and effective initial purification step.
Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the presence of two key reactive sites: the aldehyde group and the triazole-thioether linkage.
Reactions at the Aldehyde Group: Gateway to Schiff Bases and Beyond
The aldehyde functionality is a versatile handle for a plethora of organic transformations. Most notably, it undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is often carried out in an alcoholic solvent, sometimes with a catalytic amount of acid.[5][6][7]
The resulting Schiff bases are not merely stable products but are valuable intermediates for the synthesis of a wide range of heterocyclic systems and other complex molecules. Derivatives of 1,2,4-triazoles containing a Schiff base moiety have been extensively studied for their broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties.[8][9][10]
Experimental Protocol: General Synthesis of Schiff Bases
-
A solution of this compound (1.0 eq) in ethanol is prepared.
-
To this solution, the desired primary amine (1.0-1.1 eq) is added, followed by a few drops of glacial acetic acid as a catalyst.
-
The reaction mixture is refluxed for 2-6 hours, with the progress monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated Schiff base is collected by filtration.
-
The product is then washed with cold ethanol and dried. Recrystallization from a suitable solvent can be performed for further purification.
Further Transformations and Potential for Bioactive Molecules
The Schiff bases derived from this compound can serve as precursors for a variety of other heterocyclic systems. For example, reaction with thioglycolic acid can lead to the formation of thiazolidinone derivatives, another class of compounds with significant pharmacological interest.
While specific studies on the biological activities of derivatives from this exact building block are emerging, the broader class of 1,2,4-triazole-furan conjugates and their Schiff base derivatives have shown promising results as antimicrobial and antifungal agents.[5][11][12][13] The combination of the triazole ring, known for its ability to coordinate with metal ions in biological systems, and the furan scaffold, a common motif in natural products and drugs, makes this a particularly attractive area for drug discovery.
Spectroscopic Characterization (Predicted)
-
¹H NMR:
-
A singlet for the aldehyde proton (CHO) is expected in the downfield region (δ 9.5-10.0 ppm).
-
Signals for the furan ring protons will appear in the aromatic region (δ 6.5-7.5 ppm).
-
Two singlets corresponding to the two methyl groups on the triazole ring will be observed in the upfield region (δ 2.0-4.0 ppm).
-
-
¹³C NMR:
-
The aldehyde carbonyl carbon will have a characteristic signal in the downfield region (δ 175-185 ppm).
-
Signals for the furan and triazole ring carbons will be present in the aromatic and heteroaromatic regions.
-
The two methyl carbons will appear in the upfield region.
-
-
IR Spectroscopy:
-
A strong absorption band for the aldehyde C=O stretching vibration is expected around 1670-1700 cm⁻¹.
-
C-H stretching vibrations for the aromatic and aliphatic protons will be observed.
-
C=N and C-S stretching vibrations from the triazole-thioether moiety will also be present.
-
-
Mass Spectrometry:
-
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (223.25 g/mol ).
-
Conclusion and Future Outlook
This compound is a highly promising and versatile building block for organic synthesis. Its straightforward, albeit not yet published in detail, synthesis and the presence of multiple reactive sites make it an attractive starting material for the construction of a wide range of novel heterocyclic compounds. The demonstrated biological potential of related 1,2,4-triazole-furan conjugates underscores the importance of further exploring the synthetic utility of this particular scaffold. Future research in this area will likely focus on the synthesis of libraries of derivatives, particularly Schiff bases and other heterocyclic systems, and the systematic evaluation of their biological activities. This will undoubtedly lead to the discovery of new lead compounds for drug development and novel materials with unique properties.
References
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol.
- BenchChem. (2025). Synthesis and Characterization of 4,5-diethyl-4H-1,2,4-triazole-3-thiol: A Technical Guide.
- Kapri, K. P., et al. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Amrit Research Journal, 1(1), 31-39.
- Royal Society of Chemistry. (2024). S1 1H NMR, 13C NMR, and HMBC Spectra Supplementary Information (SI) for Chemical Science.
- Mahdi, B. R., et al. (2022). Synthesis, characterization, and antimicrobial evaluation of new Schiff bases derived from vanillic acid conjugated to heterocyclic 4H-1,2,4-triazole-3-thiol. Pharmacia, 69(3), 733–742.
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- MDPI. (2020). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Molbank, 2020(4), M1153.
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Nepal Journals Online. (2020). Synthesis of Schiff Bases of 4-Amino-5-(2-Hydroxyphenyl)-4H-1,2,4-Triazole-3-Thiol as Potent Antimicrobial Agents. Retrieved from [Link]
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- Public Library of Science. (2020). Synthesis and Biological Evaluation of 1,2,4-Triazole Derivatives as Potential Neuroprotectant against Ischemic Brain Injury. PLOS ONE, 15(3), e0230136.
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PubMed Central. (2021). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates. Retrieved from [Link]
- ResearchGate. (2024). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives.
- ResearchGate. (2020). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments.
- ResearchGate. (n.d.). Assigned ¹H- and ¹³C-NMR spectra of the received product 1.
- ResearchGate. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives.
- RSC Publishing. (2022). Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation.
- TSI Journals. (2006). Organic CHEMISTRY.
- JETIR. (2019).
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In Silico Prediction of Bioactivity for Novel Heterocyclic Compounds: A Case Study of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
An In-Depth Technical Guide
Abstract
The confluence of computational chemistry and high-performance computing has revolutionized early-stage drug discovery. In silico methodologies provide a rapid, cost-effective, and ethically sound framework for prioritizing novel chemical entities for further experimental validation. This guide presents a comprehensive, field-proven workflow for predicting the bioactivity of a novel compound, 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde. Lacking prior experimental data for this specific molecule, we will simulate a real-world discovery scenario. This document will detail the strategic selection of potential therapeutic targets based on the compound's structural motifs—specifically focusing on oncology—and delineate the subsequent application of molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations to build a robust, preliminary bioactivity profile. Each step is grounded in established scientific principles, with an emphasis on the causality behind methodological choices to ensure a self-validating and reproducible workflow.
Introduction: The Rationale for In Silico First
In modern drug discovery, the "fail early, fail cheap" paradigm is paramount. The attrition rate of drug candidates is notoriously high, with failures often occurring in late, expensive clinical trial phases due to unforeseen toxicity or lack of efficacy. In silico screening acts as a critical primary filter. By modeling interactions at a molecular level, we can identify promising candidates and, just as importantly, flag those with a high probability of failure long before they enter a wet lab.
The subject of our investigation, this compound, is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a furaldehyde moiety via a thioether bridge. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antifungal (e.g., Fluconazole) and anticancer (e.g., Letrozole) properties. This structural alert provides a logical starting point for our investigation, leading us to hypothesize a potential role in oncology.
This guide will therefore proceed with the hypothesis that our compound may exhibit anticancer activity. We will select a panel of well-validated oncology targets to computationally screen our molecule against.
Strategic Target Selection
The choice of protein targets is a critical decision that dictates the relevance of the entire in silico study. Based on the prevalence of the triazole motif in oncology drugs, we have selected three targets representing different mechanisms of cancer pathology:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase often overexpressed in various cancers. Its inhibition is a proven strategy in cancer therapy.
-
Cyclin-Dependent Kinase 2 (CDK2): A key regulator of the cell cycle, its dysregulation is a hallmark of cancer.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A primary mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.
Methodologies: A Multi-Pillar Approach to Prediction
Our in silico evaluation rests on a tripartite foundation: assessing the potential for drug-target interaction (Docking), evaluating its likely behavior within an organism (ADMET), and simulating its dynamic stability within the binding site (Molecular Dynamics).
Molecular Docking: Predicting Binding Affinity and Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] The goal is to predict the ligand-receptor complex structure using computational methods.[2] This process involves two key steps: predicting the ligand's conformation, position, and orientation within the binding site (posing), and then estimating the binding affinity.[2]
This protocol outlines a standardized workflow using AutoDock Vina, a widely used open-source docking program known for its speed and accuracy.[2]
Step 1: Ligand Preparation
-
Obtain 2D Structure: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or the free PubChem Sketcher.
-
Convert to 3D: Convert the 2D structure to a 3D structure (.sdf or .mol2 format).
-
Energy Minimization: Perform energy minimization on the 3D structure using a force field like MMFF94 to obtain a low-energy, stable conformation. This is a crucial step to ensure the starting ligand geometry is realistic.
-
Prepare for Docking: Use AutoDock Tools to add polar hydrogens, calculate Gasteiger charges, and save the final ligand file in the .pdbqt format.
Step 2: Receptor Preparation
-
Download Structure: Obtain the crystal structures of our target proteins (EGFR, CDK2, VEGFR2) from the Protein Data Bank (PDB).[3] It is critical to select a high-resolution structure, preferably one that is already co-crystallized with a known inhibitor to accurately define the binding site.
-
Clean the Protein: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands.[3] The presence of these can interfere with the docking algorithm.
-
Prepare for Docking: Using AutoDock Tools, add polar hydrogens, assign Kollman charges, and save the final receptor file in the .pdbqt format.
Step 3: Defining the Binding Site (Grid Box Generation)
-
Identify the Active Site: The binding site is defined by the location of the co-crystallized ligand or by using site-finder algorithms.
-
Set Grid Parameters: A grid box is centered on the active site. The size of the box must be large enough to accommodate the ligand and allow for rotational and translational movement.[3] A typical size is 25 x 25 x 25 Å.
Step 4: Running the Docking Simulation
-
Configuration File: Create a configuration file that specifies the paths to the receptor and ligand .pdbqt files, and the center and size coordinates of the grid box.
-
Execute Vina: Run the AutoDock Vina simulation from the command line.[3] Vina will perform multiple independent runs to sample different binding poses.
Step 5: Analysis of Results
-
Binding Affinity: Vina provides a binding affinity score in kcal/mol.[3] More negative values indicate stronger predicted binding.
-
Pose Visualization: The top-ranked binding poses should be visualized using software like PyMOL or ChimeraX.[3] This visual inspection is critical to assess the plausibility of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues.
Caption: Molecular Docking Workflow from preparation to analysis.
ADMET Prediction: Profiling Drug-Likeness
Even a compound with high binding affinity is useless if it cannot reach its target in the body or is overtly toxic. In silico ADMET prediction models use a compound's structure to forecast its pharmacokinetic and toxicological properties.[4][5][6] These models are typically built using large datasets of experimentally determined properties and employ machine learning or quantitative structure-activity relationship (QSAR) techniques.[7]
For this guide, we will utilize a consensus approach by using multiple well-regarded, free web-based tools like SwissADME and pkCSM. Using multiple tools is crucial as the underlying algorithms and training datasets can vary, and consensus results provide higher confidence.[4][5]
Step 1: Input Compound Structure
-
Obtain the SMILES (Simplified Molecular Input Line Entry System) string for our compound. This is a simple text-based representation of the chemical structure.
-
Input the SMILES string into the web server's interface.
Step 2: Parameter Selection
-
Select all relevant ADMET and physicochemical properties for prediction. This typically includes:
-
Physicochemical Properties: Molecular Weight, LogP (lipophilicity), H-bond donors/acceptors.
-
Absorption: Caco-2 permeability, Human Intestinal Absorption (HIA).
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding.
-
Metabolism: Cytochrome P450 (CYP) inhibition (e.g., CYP2D6, CYP3A4).
-
Excretion: Total Clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity), Hepatotoxicity.
-
Step 3: Execution and Data Aggregation
-
Run the prediction on each selected web server.
-
Aggregate the output data into a single table for comparison and analysis. Pay close attention to the units and the qualitative predictions (e.g., "High" vs. "Low" absorption).
Caption: ADMET prediction workflow using a multi-server consensus approach.
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot of a potential binding event, the reality is that proteins and ligands are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into the stability of the protein-ligand complex.[8][9] A stable complex in an MD simulation adds significant confidence to the docking prediction.
GROMACS is a versatile and widely used software package for performing molecular dynamics.[8][10] The following is a condensed workflow.
Step 1: System Preparation
-
Start with the Docked Complex: Use the best-ranked pose from the molecular docking as the starting structure.
-
Generate Ligand Topology: The force field (e.g., CHARMM36) needs parameters for the ligand. Use a server like CGenFF to generate the ligand's topology and parameter files.[10]
-
Merge Protein and Ligand: Combine the protein and ligand coordinate and topology files to create the complex system.[8]
-
Solvation: Place the complex in a simulation box of a defined shape (e.g., cubic) and solvate it with a pre-equilibrated water model (e.g., TIP3P).
-
Adding Ions: Add ions (e.g., Na+, Cl-) to neutralize the system's net charge, which is necessary for accurate electrostatic calculations.[8]
Step 2: Simulation
-
Energy Minimization: Perform a steep descent energy minimization to remove any steric clashes or inappropriate geometry in the initial system.
-
Equilibration (NVT & NPT):
-
NVT Ensemble: Equilibrate the system at a constant Number of particles, Volume, and Temperature. This allows the solvent to settle around the complex while the protein and ligand are position-restrained.
-
NPT Ensemble: Equilibrate the system at a constant Number of particles, Pressure, and Temperature. This stabilizes the system's pressure and density, bringing it closer to experimental conditions.[8][11]
-
-
Production MD: Run the main simulation for a set duration (e.g., 100 nanoseconds) with all restraints removed. Trajectory data (atomic coordinates over time) is saved at regular intervals.
Step 3: Trajectory Analysis
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the ligand and protein backbone over time. A stable, converging RMSD plot for the ligand indicates it is not diffusing away from the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF of protein residues to identify which parts of the protein are flexible or rigid during the simulation.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) identified in the docking pose throughout the simulation.
Caption: Key stages of a protein-ligand molecular dynamics simulation workflow.
Results and Interpretation
This section presents hypothetical but plausible data that would be generated from the described workflows.
Molecular Docking Results
The docking scores represent the estimated free energy of binding. A consensus is that scores more negative than -7.0 kcal/mol are considered significant.
| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Interaction Type |
| EGFR | 2J6M | -9.2 | Met793, Leu718, Cys797 | H-Bond, Hydrophobic, Pi-Alkyl |
| CDK2 | 1HCK | -8.5 | Leu83, Glu81, Phe80 | H-Bond, Hydrophobic |
| VEGFR2 | 4ASD | -7.1 | Cys919, Asp1046, Leu840 | H-Bond, Pi-Sulfur |
Interpretation: The docking results suggest that our compound has a strong theoretical binding affinity for all three targets, with a particularly favorable score for EGFR. The interaction with Met793 in EGFR's hinge region is a well-known binding motif for many inhibitors, lending credibility to this pose. The CDK2 interaction also appears robust. The VEGFR2 score is moderate but still warrants consideration. Based on these static scores, EGFR is the most promising primary target.
ADMET Profile Summary
The following table summarizes the predicted ADMET properties, aggregated from multiple prediction servers.
| Property | Predicted Value | Acceptable Range | Interpretation |
| Molecular Weight | 279.34 g/mol | < 500 | Excellent (Lipinski's Rule Pass) |
| LogP | 2.85 | -0.4 to +5.6 | Good lipophilicity for permeability |
| H-Bond Donors | 0 | < 5 | Excellent (Lipinski's Rule Pass) |
| H-Bond Acceptors | 6 | < 10 | Good (Lipinski's Rule Pass) |
| HIA | High | High | Likely well-absorbed from the gut |
| BBB Permeant | No | No (for peripheral targets) | Favorable for avoiding CNS side-effects |
| CYP2D6 Inhibitor | No | No | Low risk of drug-drug interactions |
| CYP3A4 Inhibitor | Yes | No | Potential Liability: Risk of drug-drug interactions |
| AMES Toxicity | No | No | Low risk of being mutagenic |
| hERG Inhibition | No | No | Low risk of cardiotoxicity |
Interpretation: The compound exhibits a generally favorable drug-like profile. It passes Lipinski's Rule of Five, suggesting good oral bioavailability. Its predicted high intestinal absorption and lack of BBB permeability are desirable for a peripherally-acting anticancer agent. The primary flag is the predicted inhibition of CYP3A4, a major drug-metabolizing enzyme. This is a significant potential liability that must be investigated experimentally, as it could lead to adverse drug-drug interactions.
Molecular Dynamics Simulation of EGFR Complex
Based on the strong docking score, a 100 ns MD simulation was performed on the compound-EGFR complex.
-
Ligand RMSD: The ligand's RMSD relative to the protein's binding pocket stabilized at approximately 2.1 Å after the initial 15 ns, indicating it remained stably bound and did not diffuse out of the active site.
-
Key Interactions: The hydrogen bond with the backbone of Met793, identified in the docking pose, showed high persistence, being maintained for over 85% of the simulation time. This confirms its role as a critical anchor for the ligand.
-
Protein Flexibility: The RMSF plot showed that the P-loop of EGFR exhibited reduced fluctuation upon ligand binding compared to an apo (unbound) simulation, suggesting the compound stabilizes the active conformation of the kinase.
Interpretation: The MD simulation results strongly support the docking prediction. The stability of the ligand in the binding pocket and the persistence of the key hinge-binding interaction provide a high degree of confidence that this compound is a viable candidate for EGFR inhibition.
Conclusion and Future Directions
This in silico investigation has constructed a compelling, albeit preliminary, case for this compound as a potential anticancer agent, with EGFR kinase as its most probable primary target.
-
Key Strengths: The molecule demonstrates high predicted binding affinity to EGFR, a stable binding mode validated by MD simulation, and a generally favorable ADMET profile suitable for oral administration.
-
Identified Liabilities: The predicted inhibition of the CYP3A4 enzyme is the most significant risk factor identified and must be prioritized for experimental validation.
Based on this comprehensive computational assessment, the following path forward is recommended:
-
Chemical Synthesis: Synthesize the compound for in vitro validation.
-
In Vitro Target Validation: Perform biochemical assays to confirm the inhibitory activity against EGFR, CDK2, and VEGFR2 kinases (IC50 determination).
-
ADMET Validation: Experimentally determine CYP3A4 inhibition and metabolic stability using liver microsome assays.
-
Cellular Assays: Test the compound's anti-proliferative effects on cancer cell lines with known EGFR expression levels.
This workflow demonstrates how a multi-faceted in silico approach can effectively generate testable hypotheses, prioritize resources, and de-risk a drug discovery project before significant investment in wet lab chemistry and biology is made.
References
- GROMACS: MD Simulation of a Protein-Ligand Complex.
- Protein-Ligand Complex - MD Tutorials.
- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
-
Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial - YouTube. Available at: [Link]
-
GROMACS Protein-Ligand Complex MD Setup tutorial - BioExcel Building Blocks. Available at: [Link]
-
GROMACS Protein Ligand Complex Simulations - William L. Jorgensen Research Group. Available at: [Link]
-
Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery. Available at: [Link]
-
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An In-depth Technical Guide to 5-(Triazol-ylthio)-2-furaldehyde Derivatives: Synthesis, Biological Activity, and Future Perspectives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The confluence of furan and 1,2,4-triazole scaffolds, linked via a thioether bridge, has given rise to a class of compounds with significant therapeutic potential. This technical guide provides a comprehensive literature review of 5-(triazol-ylthio)-2-furaldehyde derivatives, a promising, yet relatively underexplored, chemical space. We will delve into the prospective synthesis, supported by established methodologies for analogous structures, and explore the anticipated biological activities, with a particular focus on their antimicrobial and anticancer properties. This guide aims to serve as a foundational resource for researchers, offering insights into the rationale behind experimental design and providing a springboard for the future development of novel therapeutic agents based on this versatile molecular framework.
Introduction: The Strategic Fusion of Furan and Triazole Moieties
The strategic hybridization of distinct pharmacophores into a single molecular entity is a well-established paradigm in modern drug discovery, often leading to synergistic effects and novel mechanisms of action. The 5-(triazol-ylthio)-2-furaldehyde scaffold is a prime example of this approach, integrating the biological prowess of the furan ring with the versatile therapeutic profile of the 1,2,4-triazole nucleus.
The furan ring, a five-membered aromatic heterocycle, is a constituent of numerous natural products and synthetic compounds exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] Its presence can enhance the binding affinity and pharmacokinetic properties of drug candidates.[1] On the other hand, the 1,2,4-triazole ring is a cornerstone in medicinal chemistry, found in a plethora of approved drugs with antifungal, antiviral, and anticancer applications.[3][4] The incorporation of a thiol or thioether linkage at the 3-position of the triazole ring has been shown to be a critical determinant of biological activity, often enhancing the compound's potency.[2][5]
This guide will provide a detailed exploration of the synthesis, potential biological activities, and future research directions for 5-(triazol-ylthio)-2-furaldehyde derivatives, a class of compounds poised for significant contributions to the field of medicinal chemistry.
Proposed Synthetic Pathways
While a direct, step-by-step protocol for the synthesis of 5-(triazol-ylthio)-2-furaldehyde derivatives is not extensively documented in the current literature, a highly plausible and efficient synthetic strategy can be proposed based on well-established chemical transformations. The cornerstone of this approach is the nucleophilic substitution reaction between a 5-halo-2-furaldehyde and a suitably substituted 4H-1,2,4-triazole-3-thiol.
Synthesis of Key Precursors: 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
The synthesis of the requisite 1,2,4-triazole-3-thiol precursors is a critical first step. A common and effective method involves the base-catalyzed cyclization of 1,4-disubstituted thiosemicarbazides.[6]
Experimental Protocol: General Procedure for the Synthesis of 5-Aryl-4-substituted-4H-1,2,4-triazole-3-thiols
-
Preparation of the Thiosemicarbazide Intermediate:
-
An appropriate acid hydrazide (1 equivalent) is reacted with an aryl isothiocyanate (1 equivalent) in a suitable solvent, such as ethanol, under reflux for 2-4 hours.
-
Upon cooling, the resulting 1,4-disubstituted thiosemicarbazide precipitates and can be collected by filtration.
-
-
Cyclization to the Triazole-thiol:
-
The dried thiosemicarbazide (1 equivalent) is suspended in an aqueous solution of a base, such as 8% sodium hydroxide.
-
The mixture is heated under reflux for 4-6 hours.
-
After cooling, the solution is acidified with a dilute acid (e.g., hydrochloric acid) to a pH of approximately 5-6.
-
The precipitated 5-aryl-4-substituted-4H-1,2,4-triazole-3-thiol is collected by filtration, washed with water, and recrystallized from a suitable solvent like ethanol.
-
Caption: Synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Nucleophilic Substitution for the Final Product
The final step in the proposed synthesis involves the S-alkylation of the triazole-thiol with a 5-halo-2-furaldehyde, most commonly 5-bromo-2-furaldehyde, which is commercially available. Thiols and their corresponding thiolates are excellent nucleophiles and readily participate in SNAr reactions with activated aryl halides.[7][8]
Experimental Protocol: Proposed Synthesis of 5-(triazol-ylthio)-2-furaldehyde Derivatives
-
Deprotonation of the Thiol:
-
The 4,5-disubstituted-4H-1,2,4-triazole-3-thiol (1 equivalent) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone.
-
A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1 equivalents), is added portion-wise at room temperature to generate the thiolate anion.
-
-
Nucleophilic Substitution:
-
5-Bromo-2-furaldehyde (1 equivalent), dissolved in the same solvent, is added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature or gently heated (50-60 °C) for 4-12 hours, with progress monitored by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, the reaction mixture is poured into ice-water, leading to the precipitation of the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
Purification is achieved through recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate) or by column chromatography on silica gel.
-
Caption: Proposed synthesis via nucleophilic substitution.
Characterization of 5-(Triazol-ylthio)-2-furaldehyde Derivatives
The structural elucidation of the synthesized compounds will rely on a combination of spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Expected characteristic absorption bands would include a strong carbonyl (C=O) stretch for the aldehyde group around 1670-1690 cm⁻¹, C=N stretching of the triazole ring around 1600-1620 cm⁻¹, and C-S stretching vibrations.[9]
-
¹H Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: The proton NMR spectrum would be expected to show a characteristic singlet for the aldehyde proton between δ 9.5 and 10.0 ppm. The protons of the furan ring would appear in the aromatic region, as would the protons of any aryl substituents on the triazole ring.[10]
-
¹³C Nuclear Magnetic Resonance (¹³C-NMR) Spectroscopy: The carbon NMR spectrum would be distinguished by the aldehyde carbonyl carbon resonance at approximately δ 175-185 ppm. The carbons of the furan and triazole rings, as well as any other aromatic systems, would appear in the downfield region.[11][12]
-
Mass Spectrometry (MS): This technique would be used to confirm the molecular weight of the synthesized compounds.
Biological Activities and Potential Mechanisms of Action
The conjugation of furan and triazole moieties through a thioether linkage is anticipated to confer a range of promising biological activities.
Antimicrobial Activity
Derivatives of 1,2,4-triazole are well-known for their potent antimicrobial properties.[3][13] The presence of a thioether linkage often enhances this activity.[2][14] Furan-containing compounds have also demonstrated significant antibacterial and antifungal effects.[15][16] It is therefore highly probable that 5-(triazol-ylthio)-2-furaldehyde derivatives will exhibit broad-spectrum antimicrobial activity.
Potential Mechanism of Action: The antimicrobial action of triazole derivatives can be multifaceted. One of the primary mechanisms for antifungal activity is the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane. The antibacterial mechanism may involve the inhibition of essential bacterial enzymes, such as those involved in fatty acid biosynthesis, or the disruption of cell wall integrity.[1] The thioether linkage can enhance lipophilicity, facilitating penetration through microbial cell membranes.[2]
Anticancer Activity
Both furan and triazole scaffolds are present in numerous compounds with demonstrated anticancer activity.[4][5][15] The combination of these two pharmacophores is a promising strategy for the development of novel anticancer agents.
Potential Mechanism of Action: The anticancer mechanism of such hybrids could involve the induction of apoptosis (programmed cell death) in cancer cells. This can be triggered through various signaling pathways, including the modulation of Bcl-2 family proteins, activation of caspases, and cell cycle arrest at different phases.[17] The planar nature of the aromatic and heteroaromatic rings may allow for intercalation with DNA, while other functional groups could interact with key enzymes involved in cancer cell proliferation, such as kinases or topoisomerases.
Caption: Potential mechanisms of biological activity.
Quantitative Data from Related Compounds
To provide a quantitative perspective on the potential bioactivity of the target compounds, the following table summarizes the reported activities of structurally related furan-triazole and triazole-thioether derivatives.
| Compound Class | Biological Activity | Model/Cell Line | IC₅₀ / MIC (µM) | Reference |
| Furan-conjugated tripeptides | Anticancer | HeLa (cervical cancer) | 0.28 | [18] |
| Carbazole-triazole-thioether conjugates | Antibacterial | Xanthomonas axonopodis pv. citri | EC₅₀: 9.4 mg/L | [14] |
| 1,2,4-Triazole thioether derivatives | Antifungal | Trichoderma sp. | EC₅₀: 9.25 µg/mL | [13] |
| 1,2,4-Triazole-3-thione derivatives | Antibacterial | Staphylococcus aureus | MIC: 0.264 mM | [3] |
Future Perspectives and Conclusion
The 5-(triazol-ylthio)-2-furaldehyde scaffold represents a promising area for the discovery of new therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive targets for further investigation.
Future research should focus on:
-
Synthesis and Library Development: The proposed synthetic route should be experimentally validated, and a library of derivatives with diverse substitutions on the triazole ring should be synthesized to establish structure-activity relationships (SAR).
-
In-depth Biological Evaluation: The synthesized compounds should be screened against a broad panel of microbial pathogens and cancer cell lines. Promising candidates should be further evaluated for their in vivo efficacy and toxicity.
-
Mechanistic Studies: Detailed mechanistic studies should be conducted to elucidate the precise molecular targets and signaling pathways through which these compounds exert their biological effects.
References
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Plech, T. et al. (2019). 1,2,4-Triazoles as Important Antibacterial Agents. Pharmaceuticals, 12(4), 143. [Link]
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Popiołek, Ł. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 773356. [Link]
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Popiołek, Ł. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Pharmacology, 12, 773356. [Link]
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Ryabukhin, S. V. et al. (2019). Structural study and thermal behavior of novel interaction product of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thione with molecular iodine. Journal of Molecular Structure, 1180, 617-623. [Link]
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Tekin, G. et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Journal of the Turkish Chemical Society Section A: Chemistry, 10(3), 737-748. [Link]
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Tereshchuk, M. et al. (2024). Anticancer properties of 1,2,4-triazole derivatives (literature review). ScienceRise: Pharmaceutical Science, (4 (48)), 27-38. [Link]
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Wang, H. et al. (2020). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Current Organic Chemistry, 24(12), 1348-1366. [Link]
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Mary, Y. A. et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(3), 295-310. [Link]
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Khan, I. et al. (2012). Synthesis, Characterization and Antifungal Evaluation of 5-Substituted-4-Amino-1,2,4-Triazole-3-Thioesters. Molecules, 17(7), 8234-8250. [Link]
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Methodological & Application
Application Note & Protocol: Synthesis of 5-(4-Amino-4H-1,2,4-triazol-3-ylthio)-2-furaldehyde via Nucleophilic Aromatic Substitution
Abstract
This document provides a comprehensive guide for the synthesis of 5-(4-amino-4H-1,2,4-triazol-3-ylthio)-2-furaldehyde through the reaction of 5-bromo-2-furaldehyde with 4-amino-5-mercapto-4H-1,2,4-triazole. This transformation is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern medicinal chemistry for forging carbon-heteroatom bonds. The resulting furan-triazole conjugate represents a scaffold of significant pharmacological interest, with derivatives known to exhibit a wide array of biological activities.[1][2] This guide details the underlying reaction mechanism, provides a robust, step-by-step experimental protocol, outlines methods for product characterization, and includes a troubleshooting guide for common experimental challenges.
Introduction and Scientific Context
The convergence of furan and 1,2,4-triazole moieties in a single molecular entity has yielded compounds with promising therapeutic potential. Furan derivatives are recognized for a broad spectrum of pharmacological properties, including antibacterial, anti-inflammatory, and antitumor activities.[3] Similarly, the 1,2,4-triazole ring is a privileged structure found in numerous approved drugs, such as the antifungal agents fluconazole and itraconazole.[2] The synthesis of hybrid molecules incorporating a thioether linkage between these two pharmacophores is a strategic approach in drug discovery to generate novel chemical entities with potentially enhanced or unique biological profiles.[1][4]
The core transformation described herein involves the reaction of 5-bromo-2-furaldehyde, an electron-deficient aromatic halide, with a nucleophilic triazole thiol. The aldehyde group at the C2 position of the furan ring acts as a potent electron-withdrawing group, which sufficiently activates the ring towards nucleophilic attack, a prerequisite for a successful SNAr reaction.[5][6] This protocol provides researchers with a reliable method to access this valuable class of compounds.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The reaction proceeds via a well-established two-step addition-elimination mechanism, characteristic of SNAr reactions.[7][8] While some SNAr reactions can proceed through a concerted mechanism, the classical stepwise pathway is generally accepted for substrates like 5-bromo-2-furaldehyde which can stabilize the intermediate.[9][10]
-
Nucleophile Activation: The reaction is initiated by a base (e.g., potassium carbonate), which deprotonates the more acidic thiol group of 4-amino-5-mercapto-4H-1,2,4-triazole to form a highly nucleophilic thiolate anion.
-
Nucleophilic Attack & Meisenheimer Complex Formation: The electron-rich thiolate anion attacks the electron-deficient carbon atom (C5) of the furan ring bearing the bromine atom. This is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the furan ring and onto the oxygen atom of the aldehyde group.[5]
-
Elimination and Aromaticity Restoration: The aromaticity of the furan ring is restored through the elimination of the bromide ion, which is a good leaving group in this context. This step is typically fast and results in the formation of the final thioether product.
The overall reaction is driven by the formation of a stable aromatic product and the departure of the halide leaving group. The use of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF), is crucial as it effectively solvates the cationic counter-ion of the base (K⁺) without solvating the thiolate anion, thereby enhancing its nucleophilicity.[5]
Detailed Experimental Protocol
This protocol describes the synthesis of 5-(4-amino-4H-1,2,4-triazol-3-ylthio)-2-furaldehyde on a 1 mmol scale.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M.W. ( g/mol ) | Amount | Supplier |
| 5-Bromo-2-furaldehyde | C₅H₃BrO₂ | 1899-24-7 | 175.00 | 175 mg (1 mmol) | Sigma-Aldrich |
| 4-Amino-5-mercapto-4H-1,2,4-triazole | C₂H₄N₄S | 16691-43-3 | 116.14 | 128 mg (1.1 mmol) | Combi-Blocks |
| Potassium Carbonate (K₂CO₃), anhydrous | K₂CO₃ | 584-08-7 | 138.21 | 276 mg (2 mmol) | J.T. Baker |
| N,N-Dimethylformamide (DMF), anhydrous | C₃H₇NO | 68-12-2 | 73.09 | 10 mL | Acros Organics |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 141-78-6 | 88.11 | ~150 mL | Fisher Scientific |
| Brine (Saturated NaCl solution) | NaCl(aq) | 7647-14-5 | - | ~50 mL | Lab Prepared |
| Magnesium Sulfate (MgSO₄), anhydrous | MgSO₄ | 7487-88-9 | 120.37 | As needed | VWR |
Equipment: 50 mL round-bottom flask, magnetic stirrer and stir bar, heating mantle with temperature control, condenser, nitrogen/argon inlet, standard glassware for workup (separatory funnel, beakers, Erlenmeyer flask), rotary evaporator, thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄), and column chromatography setup.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
5-Bromo-2-furaldehyde is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
-
DMF is a reproductive toxin; handle with extreme care and avoid inhalation and skin contact.[5]
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Step-by-Step Procedure
-
Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-bromo-2-furaldehyde (175 mg, 1 mmol) and 4-amino-5-mercapto-4H-1,2,4-triazole (128 mg, 1.1 mmol).
-
Addition of Base and Solvent: Add anhydrous potassium carbonate (276 mg, 2 mmol) to the flask.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times.
-
Solvent Addition: Add anhydrous DMF (10 mL) via syringe.
-
Reaction: Stir the mixture at 80 °C under the inert atmosphere. The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent). The starting material, 5-bromo-2-furaldehyde, is less polar than the product. The reaction is typically complete within 4-6 hours.
-
Workup:
-
Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing 50 mL of cold water. A precipitate may form.
-
Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).[11]
-
Combine the organic layers and wash with brine (2 x 25 mL) to remove residual DMF.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[11]
-
-
Purification: The crude product is a solid. Purify the residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc) to yield the pure product. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be attempted.
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of 5-(triazolylthio)-2-furaldehyde.
Characterization of Product
The identity and purity of the synthesized 5-(4-amino-4H-1,2,4-triazol-3-ylthio)-2-furaldehyde should be confirmed using standard analytical techniques.
| Technique | Expected Results |
| Appearance | Yellowish solid |
| ¹H NMR | Predicted δ (ppm) in DMSO-d₆: ~9.6 (s, 1H, -CHO), ~7.5 (d, 1H, furan H), ~7.0 (d, 1H, furan H), ~5.9 (s, 2H, -NH₂), ~13.5 (br s, 1H, triazole NH, may not be observed). |
| ¹³C NMR | Predicted δ (ppm) in DMSO-d₆: ~178 (-CHO), ~155-160 (furan C-O & C-S), ~120-125 (furan CH), ~150-155 (triazole C=N), ~145-150 (triazole C-S). |
| Mass Spec (ESI+) | Expected [M+H]⁺ = 211.03 |
| IR Spectroscopy | Expected ν (cm⁻¹): ~3300-3100 (N-H stretch), ~1670 (C=O aldehyde stretch), ~1580 (C=N stretch). |
| TLC | Rf value lower than 5-bromo-2-furaldehyde (more polar). |
| Melting Point | Expected in the range of 190-210 °C (literature comparison needed for specific derivative).[12] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | 1. Insufficient temperature or reaction time.2. Inactive base (absorbed moisture).3. Non-anhydrous solvent. | 1. Increase reaction time or temperature (up to 100 °C).2. Use freshly opened or dried K₂CO₃.3. Use a fresh bottle of anhydrous DMF. |
| Low Yield | 1. Incomplete reaction.2. Product loss during workup (product may have some water solubility).3. Side reactions or decomposition. | 1. See above.2. Saturate the aqueous layer with NaCl before extraction to reduce product solubility.3. Ensure the inert atmosphere is maintained; avoid excessive heat. |
| Difficult Purification | 1. Product streaking on the silica column.2. Co-elution with impurities. | 1. Add a small amount of a polar modifier like methanol or a drop of acetic acid to the eluent.2. Try recrystallization as an alternative purification method. |
References
-
Bihdan, O. A., et al. (2016). Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan derivatives. Current issues in pharmacy and medicine: science and practice. [Link]
-
Amanote Research. (2016). Pharmacological Aspects of Application of 1,2,4-Triazole-3-Thiol Furan Derivatives. [Link]
-
Pharmapproach. (2024). Pharmacological activity of furan derivatives. [Link]
-
MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]
-
Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Journal of Organic Chemistry, 78(5), 1984-1993. [Link]
-
PubMed. (2024). Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols. Journal of Organic Chemistry, 89(12), 8745-8758. [Link]
-
PubMed. (1993). Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols. Farmaco, 48(11), 1547-1563. [Link]
-
Wu, X., et al. (2010). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Bulletin of the Korean Chemical Society, 31(10), 3043-3045. [Link]
-
ResearchGate. (2023). Synthesis of 5-substituted 1,2,4-triazol-3-yl derivatives. [Link]
-
ACS Green Chemistry Institute. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. [Link]
-
Singleton, D. A., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society, 141(39), 15436–15440. [Link]
-
Pen & Prosperity. (2024). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. [Link]
-
ResearchGate. (2022). A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction. [Link]
-
ResearchGate. (2019). SYNTHESIS OF SOME DIAZINE AND TRIAAZOLE DERIVATIVES FROM FURFURAL. [Link]
-
Hassan, A. S., et al. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(1), 1-13. [Link]
-
ResearchGate. (2019). Classical two-step mechanism for SNAr reactions. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
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- 1. Pharmacological aspects of application of 1,2,4-triazole-3-thiol furan derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Synthesis and pharmacological activity of 5-substituted-s-triazole-3-thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry - Wordpress [reagents.acsgcipr.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocol for the S-alkylation of 1,2,4-Triazole-3-thiols
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of S-Alkylated 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for conferring a diverse range of biological activities to molecules.[1] These activities span antifungal, antibacterial, antiviral, and anticancer properties. The functionalization of the 1,2,4-triazole ring is a critical step in the development of novel therapeutic agents and functional materials. Among the various derivatization strategies, the S-alkylation of 1,2,4-triazole-3-thiols is a particularly powerful and versatile method for introducing a wide array of functional groups, thereby modulating the parent molecule's physicochemical and biological properties. This protocol provides a comprehensive guide to the S-alkylation of 1,2,4-triazole-3-thiols, delving into the underlying reaction mechanism, offering a detailed experimental procedure, and exploring the impact of various reaction parameters.
Reaction Mechanism and Regioselectivity
The S-alkylation of 1,2,4-triazole-3-thiols proceeds via a nucleophilic substitution reaction. The thione tautomer of the 1,2,4-triazole-3-thiol is in equilibrium with its thiol tautomer. In the presence of a base, the thiol proton is abstracted to form a highly nucleophilic thiolate anion. This thiolate then attacks the electrophilic carbon of an alkylating agent (typically an alkyl halide), leading to the formation of a new carbon-sulfur bond and yielding the S-alkylated product.
The regioselectivity of the alkylation is a crucial aspect of this transformation. The 1,2,4-triazole-3-thiol scaffold possesses multiple nucleophilic centers, including the sulfur atom and the nitrogen atoms of the triazole ring. However, S-alkylation is generally the favored pathway, particularly under basic conditions. This preference can be attributed to the higher nucleophilicity of the soft sulfur atom towards the soft electrophilic carbon of the alkylating agent, in accordance with Hard-Soft Acid-Base (HSAB) theory. While N-alkylation can occur as a side reaction, its formation can be minimized by careful selection of reaction conditions. Studies have shown that S-alkylation occurs selectively, although sometimes with slightly lower yields, even under neutral conditions.[1][2]
Experimental Workflow Overview
Caption: A generalized workflow for the S-alkylation of 1,2,4-triazole-3-thiols.
Detailed Experimental Protocol: S-Alkylation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with Benzyl Bromide
This protocol provides a representative procedure for the S-alkylation of a 1,2,4-triazole-3-thiol. The specific quantities and reaction parameters may need to be optimized for different substrates and alkylating agents.
Materials and Reagents:
-
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Deionized water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Standard laboratory glassware and equipment (round-bottom flask, magnetic stirrer, condenser, separatory funnel, rotary evaporator)
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (1.0 eq), potassium carbonate (1.5 eq), and N,N-dimethylformamide (DMF) (approximately 10 mL per gram of triazole).
-
Stirring: Stir the mixture at room temperature for 30 minutes to ensure the formation of the thiolate salt.
-
Addition of Alkylating Agent: Add benzyl bromide (1.1 eq) dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexane mixture). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, pour the reaction mixture into ice-cold deionized water (approximately 5 times the volume of DMF used).
-
A precipitate of the crude product should form. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
If a precipitate is formed, filter the solid, wash it with cold water, and dry it under vacuum.
-
If extraction is performed, combine the organic layers and wash with deionized water (2 x 20 mL) followed by brine solution (1 x 20 mL).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
-
Characterization: Characterize the purified S-alkylated product by nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy to confirm its identity and purity. The formation of the S-alkylated product can be confirmed by the disappearance of the S-H proton signal (if observable) and the appearance of new signals corresponding to the alkyl group.
Factors Influencing the S-Alkylation Reaction
The success and efficiency of the S-alkylation reaction are dependent on several key parameters:
| Parameter | Influence on the Reaction | Common Examples |
| Base | The choice of base is critical for the deprotonation of the thiol to form the reactive thiolate anion. Stronger bases can lead to faster reaction rates but may also promote side reactions. Weaker bases are often sufficient and can offer better selectivity. | NaOH, KOH, K₂CO₃, Cs₂CO₃, NaH, Et₃N[2][3] |
| Solvent | Polar aprotic solvents are generally preferred as they can dissolve the triazole and the base, and they can also stabilize the transition state of the Sₙ2 reaction. | DMF, DMSO, Acetone, Ethanol[2] |
| Alkylating Agent | The reactivity of the alkylating agent follows the order I > Br > Cl. A variety of alkylating agents can be used, including simple alkyl halides, benzyl halides, and functionalized halides. | Alkyl halides (e.g., methyl iodide, ethyl bromide), benzyl halides, haloalkanoic acids and esters.[4] |
| Temperature | Most S-alkylation reactions can be carried out at room temperature. In cases of less reactive substrates or alkylating agents, gentle heating may be required. | Room temperature to 80 °C |
| Reaction Time | The reaction time is dependent on the reactivity of the substrates and the reaction conditions. It is crucial to monitor the reaction by TLC to determine the optimal reaction time and avoid the formation of byproducts. | 2 to 24 hours |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive alkylating agent- Insufficiently strong base- Low reaction temperature | - Check the purity and reactivity of the alkylating agent.- Use a stronger base or increase the amount of base.- Increase the reaction temperature. |
| Formation of N-alkylated byproduct | - Use of a highly reactive alkylating agent- Prolonged reaction time- High reaction temperature | - Use a less reactive alkylating agent (e.g., a bromide instead of an iodide).- Monitor the reaction closely and stop it once the starting material is consumed.- Perform the reaction at a lower temperature. |
| Difficulty in product isolation | - Product is soluble in the aqueous phase- Emulsion formation during extraction | - Saturate the aqueous phase with NaCl before extraction.- Add a small amount of brine to break the emulsion. |
Conclusion
The S-alkylation of 1,2,4-triazole-3-thiols is a robust and highly adaptable method for the synthesis of a diverse range of functionalized molecules. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can achieve high yields of the desired S-alkylated products with excellent regioselectivity. The protocols and guidelines presented in this application note provide a solid foundation for the successful implementation of this important transformation in various research and development settings.
Mechanism of Base-Catalyzed S-Alkylation
Caption: The mechanism of base-catalyzed S-alkylation of 1,2,4-triazole-3-thiols.
References
-
Fizer, M., Fizer, O., Sidey, V., Mariychuk, R., & Lendel, V. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 129113. [Link]
-
Fizer, M., Fizer, O., Sidey, V., Mariychuk, R., & Lendel, V. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Journal of Molecular Structure, 1225, 129113. [Link]
-
Aly, A. A., El-Aziz, M. A., Elshaier, Y. A. M. M., Brown, A. B., Fathy, H. M., Bräse, S., Nieger, M., & Ramadan, M. (2022). Regioselective formation of new 3-S-alkylated-1,2,4-triazole-quinolones. RSC Advances, 12(1), 1-15. [Link]
-
Boraei, A. T. A., & El-Sayed, W. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10(1), 21. [Link]
-
Butler, R. N., & O'Donohue, A. M. (1981). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of the Chemical Society, Perkin Transactions 1, 1387-1390. [Link]
-
Samvelyan, M. A., Ghochikyan, T. V., & Avetisyan, A. A. (2020). Alkylation of 1,2,4-triazole-3-thiols with haloalkanoic acid esters. Russian Journal of General Chemistry, 90(8), 1547-1551. [Link]
-
Al-Masoudi, N. A. L., & Al-Soud, Y. A. (2017). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Heterocyclic Chemistry, 54(2), 1057-1064. [Link]
-
Jain, A., & Sharma, S. (2016). A review on methods of synthesis of 1,2,4-triazole derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3144-3155. [Link]
-
Yadav, G., & Singh, R. (2022). A review on synthesis of 1,2,4 triazole compounds. International Journal of Scientific Research in Engineering and Management, 6(3). [Link]
-
Fizer, M., Fizer, O., Sidey, V., Mariychuk, R., & Lendel, V. (2020). Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods. Semantic Scholar. [Link]
-
Kochikyan, T. V., Samvelyan, M. A., & Avetisyan, A. A. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555. [Link]
-
SlideShare. (n.d.). Regioselective 1H-1,2,4 Triazole alkylation. [Link]
-
Kalek, M., & Stawinski, J. (2007). Superbase-promoted site-selective alkylation of triazole heteroarenes. Organic Letters, 9(22), 4611-4614. [Link]
-
Koldobskii, G. I., & Kharbash, R. V. (2018). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 23(9), 2335. [Link]
-
Kazemi, F., & Kiasat, A. R. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]
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Boraei, A. T. A., & El-Sayed, W. A. (2016). Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal, 10, 21. [Link]
-
Eliazyan, K. A., Shahbazyan, L. V., Pivazyan, V. A., Ghazaryan, E. A., & Yengoyan, A. P. (2009). Synthesis of Novel 1,3-Substituted 1H-[1][2][5]-Triazole-3-Thiol Derivatives. Heteroatom Chemistry, 20(7), 405-410. [Link]
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American Chemical Society. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. ACS Green Chemistry Institute. [Link]
-
Sci-Hub. (n.d.). ChemInform Abstract: Synthesis of 1,2,4‐Triazole‐3‐thiols and Their S‐Substituted Derivatives. [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. [Link]
-
Wang, H., & Movassaghi, M. (2018). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. The Journal of Organic Chemistry, 83(15), 8296-8305. [Link]
-
Van Alsten, N., & Stevens, C. V. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 20(21), 4356-4361. [Link]
Sources
In vitro antifungal assay protocol for 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
An Application Note and Protocol for the In Vitro Antifungal Susceptibility Testing of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Introduction: The Quest for Novel Antifungal Agents
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge to global public health. This necessitates the discovery and development of novel antifungal agents with improved efficacy and broader spectra of activity. The 1,2,4-triazole scaffold is a cornerstone in antifungal drug design, forming the core structure of widely used azole antifungals like fluconazole and voriconazole.[1][2] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][4]
The compound this compound incorporates this key 1,2,4-triazole moiety, suggesting a potential mechanism of action consistent with the azole class. This document provides a comprehensive, field-proven protocol for evaluating its in vitro antifungal activity. The methodologies are grounded in the reference procedures established by the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and comparability of results.[5][6] We will primarily focus on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), the gold standard for quantitative susceptibility testing.[7][8] Additionally, a protocol for determining the Minimum Fungicidal Concentration (MFC) is included to differentiate between fungistatic and fungicidal activity.
Principle of the Assays
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7] This is determined by challenging a standardized fungal inoculum with serial dilutions of the test compound in a liquid growth medium. The assay is typically performed in a 96-well microtiter plate format for efficiency and standardization.
Minimum Fungicidal Concentration (MFC): Following the MIC determination, the MFC is identified by sub-culturing the contents from wells showing no visible growth onto a drug-free solid medium. The MFC is the lowest compound concentration that results in a significant reduction (typically ≥99.9%) of the initial fungal inoculum, indicating cell death rather than just growth inhibition.[9][10]
Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition
The structural features of this compound strongly suggest that its primary antifungal target is the lanosterol 14α-demethylase enzyme (CYP51). The nitrogen atom at position 4 of the triazole ring is predicted to coordinate with the heme iron atom in the active site of CYP51, disrupting the conversion of lanosterol to ergosterol. This leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the integrity and function of the fungal cell membrane.
Caption: Proposed mechanism of action for the test compound.
Materials and Reagents
-
Test Compound: this compound
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Positive Control Antifungals: Fluconazole, Voriconazole, Amphotericin B (as powder)[11][12]
-
Fungal Strains (ATCC recommended):
-
Candida albicans ATCC 90028
-
Candida glabrata ATCC 90030
-
Candida parapsilosis ATCC 22019
-
Cryptococcus neoformans ATCC 90113
-
Aspergillus fumigatus ATCC 204305
-
Aspergillus flavus ATCC 204304
-
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal culture
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate
-
MOPS (3-(N-morpholino)propanesulfonic acid) buffer, 0.165 M, pH 7.0
-
-
Equipment and Consumables:
-
Sterile, flat-bottom 96-well microtiter plates
-
Multichannel pipette
-
Spectrophotometer or McFarland densitometer
-
Hemocytometer (for filamentous fungi)
-
Sterile saline (0.85% NaCl) with 0.05% Tween 80 (for filamentous fungi)
-
Incubator set to 35°C
-
Microplate reader (optional, for spectrophotometric reading)
-
Experimental Protocols
PART 1: Preparation of Solutions and Inocula
1.1. Compound Stock Solution Preparation
-
Rationale: The test compound and many azole controls are hydrophobic and require a polar aprotic solvent for dissolution. DMSO is the standard choice.[13] However, DMSO can exhibit antifungal properties at higher concentrations, so its final concentration in the assay must be kept non-inhibitory (typically ≤1%).[14][15][16]
-
Procedure:
-
Accurately weigh the test compound and positive controls.
-
Dissolve in 100% sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL or as solubility allows).
-
Prepare intermediate stock solutions in RPMI-1640 medium. For example, to achieve a starting test concentration of 128 µg/mL with a final DMSO concentration of 1%, the intermediate stock should be 256 µg/mL in RPMI-1640 containing 2% DMSO.
-
1.2. Fungal Inoculum Preparation: Yeasts
-
Rationale: A standardized inoculum density is crucial for assay reproducibility. The CLSI M27 guidelines recommend a final inoculum concentration that yields consistent and timely growth.[5][17]
-
Procedure:
-
Subculture yeast strains onto SDA plates and incubate at 35°C for 24-48 hours.
-
Harvest several distinct colonies (at least five, >1 mm diameter) and suspend in 5 mL of sterile saline.[18]
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (OD at 530 nm) or a McFarland densitometer. This corresponds to approximately 1-5 x 10⁶ CFU/mL.
-
Dilute this adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells. This typically requires a 1:1000 dilution.
-
1.3. Fungal Inoculum Preparation: Filamentous Fungi (Molds)
-
Rationale: Preparing a mold inoculum requires separating conidia (spores) from hyphae to create a uniform suspension. The CLSI M38-A document provides standardized methods for this purpose.[6][19]
-
Procedure:
-
Culture filamentous fungi on PDA slants at 35°C for 5-7 days, or until adequate sporulation is observed.
-
Harvest the conidia by gently flooding the agar surface with sterile saline containing 0.05% Tween 80 to reduce spore clumping.
-
Gently rub the colony surface with a sterile loop to dislodge the conidia.
-
Transfer the resulting suspension to a sterile tube and allow heavy hyphal fragments to settle for 15-20 minutes.[20]
-
Carefully transfer the upper conidial suspension to a new tube.
-
Adjust the conidial suspension to a concentration of 0.4-5 x 10⁴ CFU/mL using a hemocytometer for direct counting. Spectrophotometric adjustment can also be used but may be less reliable due to pigment variation.[21][22]
-
PART 2: Broth Microdilution MIC Assay
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Procedure:
-
Plate Setup: Use a sterile 96-well flat-bottom plate. Add 100 µL of sterile RPMI-1640 medium to columns 2 through 11. Column 1 will serve as the growth control, and a separate well/column can be used for a sterility control (medium only).
-
Compound Addition: Add 200 µL of the highest concentration of the test compound (prepared in Part 1.1, e.g., 256 µg/mL) to column 12.
-
Serial Dilution: Perform a 2-fold serial dilution by transferring 100 µL from column 12 to column 11. Mix thoroughly by pipetting up and down. Repeat this process across the plate to column 2. After mixing in column 2, discard the final 100 µL. This results in 100 µL per well with concentrations from 128 µg/mL down to 0.25 µg/mL.
-
Control Wells:
-
Growth Control (Column 1): Add 100 µL of RPMI-1640 medium.
-
Solvent Control: A separate row should be run with the highest concentration of DMSO (e.g., 1%) in RPMI-1640 without the test compound to ensure the solvent has no inhibitory effect.
-
-
Inoculation: Add 100 µL of the standardized fungal inoculum (prepared in Part 1.2 or 1.3 at 2x the final concentration) to wells in columns 1 through 12. This brings the final volume in each well to 200 µL and dilutes the compound and inoculum to their final 1x concentrations.
-
Incubation: Seal the plate or place it in a moist chamber to prevent evaporation. Incubate at 35°C.
-
Yeasts: 24-48 hours.
-
Filamentous Fungi: 48-72 hours, or until sufficient growth is observed in the growth control well (Column 1).[6]
-
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For azoles, the endpoint is often defined as the concentration that causes a significant reduction in growth (e.g., ≥50%) compared to the growth control.[12] This can be determined visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[23]
-
PART 3: Minimum Fungicidal Concentration (MFC) Assay
-
Rationale: This assay distinguishes between fungistatic (growth-inhibiting) and fungicidal (killing) activity, which is a critical parameter for drug development.
-
Procedure:
-
Following MIC determination, select the wells corresponding to the MIC, 2x MIC, 4x MIC, and 8x MIC, as well as the growth control well.
-
Mix the contents of each selected well thoroughly.
-
Subculture a fixed volume (e.g., 20 µL) from each of these wells onto a fresh SDA or PDA plate, streaking for isolation.[24]
-
Incubate the plates at 35°C for 48-72 hours, or until growth is visible in the streak from the growth control.
-
The MFC is defined as the lowest concentration of the compound that results in no growth or a ≥99.9% reduction in CFU count compared to the initial inoculum count.[10][25][26]
-
Data Presentation and Interpretation
Quantitative results should be summarized in clear, structured tables for easy comparison against control antifungals.
Table 1: MIC Values for this compound
| Fungal Strain (ATCC) | Test Compound MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| C. albicans (90028) | |||
| C. glabrata (90030) | |||
| C. neoformans (90113) | |||
| A. fumigatus (204305) |
Table 2: MFC Values and MFC/MIC Ratio
| Fungal Strain (ATCC) | Test Compound MIC (µg/mL) | Test Compound MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| C. albicans (90028) | ||||
| A. fumigatus (204305) |
-
Interpretation of MFC/MIC Ratio:
-
Fungicidal: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.
-
Fungistatic: An MFC/MIC ratio of > 4 suggests fungistatic activity.
-
References
-
Da Silva, J., et al. (2005). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology. Available at: [Link]
-
Peman, J., et al. (2001). Inoculum preparation for in-vitro susceptibility testing of filamentous fungi. Journal of Antimicrobial Chemotherapy. Available at: [Link]
-
Fisher, J. F., et al. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews. Available at: [Link]
-
ISRES Publishing (2023). Antifungal Properties of 1,2,4-Triazoles. Journal of Basic and Clinical Pharmacy. Available at: [Link]
-
MDPI (2022). Novel 1, 2, 4-Triazoles as Antifungal Agents. Molecules. Available at: [Link]
-
ResearchGate (n.d.). Minimum fungicidal concentration assessment method. ResearchGate. Available at: [Link]
-
Ghannoum, M., et al. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology. Available at: [Link]
-
Bio-protocol (2015). Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. Bio-protocol. Available at: [Link]
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Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology. Available at: [Link]
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Espinel-Ingroff, A., et al. (2007). Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. Journal of Clinical Microbiology. Available at: [Link]
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Garcia-Effron, G., et al. (2012). Comparison of Dimethyl Sulfoxide and Water as Solvents for Echinocandin Susceptibility Testing by the EUCAST Methodology. National Institutes of Health. Available at: [Link]
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Gsaller, F., et al. (2022). Evaluation of Inoculum Preparation for Etest and EUCAST Broth Dilution to Detect Anidulafungin Polyresistance in Candida glabrata. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Determining the In Vitro Efficacy of Novel Triazole Compounds: An Application Guide to the Broth Microdilution MIC Assay
Introduction: The Imperative for Novel Antifungal Discovery
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. Triazole antifungals are a cornerstone of anti-infective therapy, primarily functioning by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase. This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3] Its disruption compromises membrane integrity, leading to fungal cell death.[4] The continued evolution of fungal pathogens necessitates a robust pipeline of novel triazole agents with improved efficacy, broader spectrums of activity, and the ability to overcome existing resistance mechanisms.
The broth microdilution method is the internationally recognized "gold standard" for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent. The MIC is defined as the lowest concentration of a drug that inhibits the visible growth of a microorganism in vitro.[5] This application note provides a detailed, experience-driven protocol for determining the MIC of novel triazole compounds against pathogenic fungi, grounded in the principles and methodologies of the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[6][7][8][9][10]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the causality behind experimental choices, ensuring a self-validating and robust experimental design.
I. Foundational Principles: Understanding the "Why"
Before delving into the protocol, it's crucial to grasp the scientific underpinnings of the broth microdilution assay. This is not merely a procedural checklist but a biological experiment where precision and understanding of each variable are paramount to generating meaningful data.
Mechanism of Action of Triazole Antifungals
Triazoles are synthetic compounds characterized by a five-membered ring containing three nitrogen atoms.[2] Their antifungal activity stems from their ability to bind to and inhibit the action of 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[1] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately disrupting the structure and function of the fungal cell membrane.[4]
dot graph ERGOSTEROL_BIOSYNTHESIS { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
Lanosterol [label="Lanosterol"]; Ergosterol [label="Ergosterol", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Enzyme [label="14α-demethylase\n(Fungal Cytochrome P450)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Triazole [label="Novel Triazole\nCompound", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Membrane [label="Disrupted Fungal\nCell Membrane", shape=box, style="rounded,dashed", color="#EA4335"];
Lanosterol -> Enzyme [label=" substrate"]; Enzyme -> Ergosterol [label=" conversion"]; Triazole -> Enzyme [label=" inhibition", style=dashed, color="#EA4335", arrowhead=tee]; Ergosterol -> Membrane [label=" essential component of"]; } dot
Caption: Mechanism of action of triazole antifungals.
II. Pre-Assay Considerations for Novel Triazole Compounds
Novel compounds often present unique challenges. Proactive planning is essential for a successful MIC determination.
Solubility: The Achilles' Heel of Many Novel Compounds
Many novel triazole derivatives are hydrophobic and exhibit poor solubility in aqueous media.[11] This is a critical hurdle, as the compound must be fully dissolved to ensure accurate concentration gradients in the microdilution plate.
-
Dimethyl Sulfoxide (DMSO) as the Primary Solvent: DMSO is the most common and recommended solvent for dissolving poorly soluble antifungal agents for susceptibility testing.[12][13] It is a powerful aprotic solvent that can dissolve a wide range of compounds.
-
Determining the Optimal DMSO Concentration: While effective, DMSO can exhibit antifungal properties at higher concentrations.[12][14] Therefore, it is crucial to use the lowest concentration of DMSO that will fully solubilize the compound. As a general rule, the final concentration of DMSO in the assay wells should not exceed 1-2.5%.[12] However, some studies have shown that certain Candida species can tolerate higher concentrations.[14] It is highly recommended to perform a DMSO toxicity control experiment to determine the maximum non-inhibitory concentration for the specific fungal strains being tested.
-
Alternative Solubilizing Agents: If DMSO proves insufficient or inappropriate, other solvents such as ethanol, methanol, or polyethylene glycol can be considered, though their potential for growth inhibition must also be rigorously evaluated.[13]
III. Detailed Protocol: Broth Microdilution for MIC Determination
This protocol is harmonized with the principles of the CLSI M27-A3 and EUCAST E.DEF 7.3.2 documents.[7][9][15][16][17][18][19]
A. Materials and Reagents
-
Novel Triazole Compound: Powder form, with known purity.
-
Solvent: High-purity DMSO.
-
Fungal Isolates: Clinically relevant strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).
-
Quality Control (QC) Strains:
-
Candida parapsilosis ATCC 22019
-
Candida krusei ATCC 6258
-
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) for fungal culture.
-
RPMI 1640 broth with L-glutamine, without bicarbonate, buffered with MOPS.
-
-
Equipment and Consumables:
-
Sterile, 96-well, U-bottom microtiter plates.
-
Sterile reservoirs and multichannel pipettes.
-
Spectrophotometer or microplate reader.
-
Hemocytometer or other cell counting device.
-
Incubator (35°C).
-
Vortex mixer.
-
B. Experimental Workflow
Caption: Broth microdilution workflow for MIC determination.
C. Step-by-Step Methodology
1. Preparation of the Novel Triazole Stock Solution:
-
Accurately weigh the novel triazole compound and dissolve it in 100% DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
This stock solution will be further diluted in the assay medium. The initial dilution should be prepared at a concentration that accounts for the subsequent serial dilutions and the final desired concentration range.
2. Inoculum Preparation:
-
From a fresh 24-48 hour culture on SDA, select several well-isolated colonies.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.
-
Further dilute this suspension in RPMI 1640 medium to achieve the final target inoculum concentration in the wells (typically 0.5-2.5 x 10^3 CFU/mL).
3. Preparation of the Microdilution Plates:
-
Dispense 100 µL of RPMI 1640 broth into all wells of a 96-well microtiter plate, except for the first column.
-
In the first column, add 200 µL of the working solution of the novel triazole compound (prepared in RPMI 1640).
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.
-
Column 11 should serve as the growth control (no drug), and column 12 as the sterility control (no drug, no inoculum).
4. Inoculation and Incubation:
-
Add 100 µL of the standardized fungal inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.
-
Seal the plates and incubate at 35°C for 24-48 hours. The incubation time may vary depending on the growth rate of the fungal species being tested.
5. Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of the antifungal agent that causes a significant (typically ≥50% for azoles) reduction in turbidity compared to the growth control well.[20]
-
Reading can be done visually with the aid of a reading mirror or more objectively using a microplate reader to measure the optical density at a specific wavelength (e.g., 530 nm).
-
For azoles, the endpoint is typically a prominent reduction in growth.[4]
IV. Quality Control: The Cornerstone of Reliable Data
A robust quality control system is non-negotiable for ensuring the validity of your MIC results.
QC Strains and Expected MIC Ranges
The inclusion of reference QC strains in each assay run is mandatory. These strains have well-established MIC ranges for common antifungal agents. Your results for the QC strains must fall within these ranges for the entire assay to be considered valid.
| QC Strain | Antifungal Agent | Expected MIC Range (µg/mL) |
| C. parapsilosis ATCC 22019 | Fluconazole | 2.0 - 8.0 |
| Itraconazole | 0.12 - 0.5 | |
| Voriconazole | 0.03 - 0.12 | |
| C. krusei ATCC 6258 | Amphotericin B | 0.5 - 2.0 |
| Flucytosine | 8.0 - 32.0 |
(Note: These ranges are illustrative and should be confirmed with the latest CLSI M60 or equivalent documents.)[13]
V. Data Interpretation for Novel Compounds: Beyond the Breakpoint
For novel triazole compounds, clinical breakpoints (which categorize an isolate as susceptible, intermediate, or resistant) will not be available.[3][21] Therefore, interpretation relies on a different set of principles.
The Role of Epidemiological Cutoff Values (ECVs)
An ECV is a value that separates a microbial population into a wild-type (WT) group and a non-wild-type (non-WT) group based on the MIC distribution.[1][22][23][24][25] For a novel compound, establishing an ECV can help identify isolates that may have acquired resistance mechanisms. While an ECV is not a clinical breakpoint and does not predict clinical outcome, it is an invaluable tool in early-stage drug development for:
-
Monitoring for the emergence of reduced susceptibility.[24]
-
Identifying strains that warrant further investigation for resistance mechanisms.
-
Comparing the in vitro potency of a novel compound to existing drugs.
VI. Troubleshooting Common Assay Pitfalls
Even with a meticulous protocol, challenges can arise. Here's how to address them:
-
Trailing Growth: This phenomenon, where reduced but persistent growth occurs over a wide range of drug concentrations, is common with azoles.[3][4][6][26][27] It can make visual MIC determination difficult.
-
Solution: Adhere strictly to the recommended 24-hour reading time for yeasts. Reading at 48 hours can exacerbate the trailing effect.[6] Spectrophotometric reading at a 50% growth inhibition endpoint is also more objective. Some studies suggest that adjusting the pH of the medium can reduce trailing.[4]
-
-
Paradoxical Effect (Eagle Effect): This is a less common phenomenon where an increase in fungal growth is observed at higher antifungal concentrations, above the MIC.[26][28][29][30][31]
-
Solution: This is a drug-specific and strain-specific effect. It is important to document this observation and consider that the true MIC is the lowest concentration that inhibits growth. The clinical significance of the paradoxical effect is still under investigation.
-
-
Contamination: Unwanted microbial growth can invalidate the assay.
-
Solution: Strict aseptic technique is paramount. The sterility control well should always be clear. If contamination is observed, the assay must be repeated.
-
Conclusion: A Pathway to Robust Antifungal Discovery
The broth microdilution method, when executed with precision and a deep understanding of its principles, is a powerful tool in the quest for novel antifungal agents. By adhering to standardized protocols, implementing rigorous quality control, and thoughtfully interpreting the data, researchers can generate reliable and reproducible MIC values. This, in turn, provides a solid foundation for advancing promising new triazole compounds through the drug development pipeline and, ultimately, addressing the critical need for new therapies to combat life-threatening fungal infections.
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- 21. EUCAST: Clinical breakpoint table [eucast.org]
- 22. journals.asm.org [journals.asm.org]
- 23. The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and interpretation for uncommon yeasts and moulds | Revista Iberoamericana de Micología [elsevier.es]
- 24. Use of Epidemiological Cutoff Values To Examine 9-Year Trends in Susceptibility of Aspergillus Species to the Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Epidemiological Cutoff Values for Azoles and Aspergillus fumigatus Based on a Novel Mathematical Approach Incorporating cyp51A Sequence Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. researchgate.net [researchgate.net]
- 28. Paradoxical Effect of Caspofungin: Reduced Activity against Candida albicans at High Drug Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. The Paradoxical Effect of Echinocandins in Aspergillus fumigatus Relies on Recovery of the β-1,3-Glucan Synthase Fks1 - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Paradoxical effect of caspofungin: reduced activity against Candida albicans at high drug concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: A Framework for Assessing the Cytotoxicity of Triazole Derivatives in Plant Cell Suspensions
Introduction: The Double-Edged Sword of Triazoles in Agriculture
Triazole compounds are a cornerstone of modern agriculture, widely employed as fungicides to protect crops from a broad spectrum of fungal pathogens.[1] Their mechanism of action often involves the inhibition of sterol biosynthesis in fungi, a pathway crucial for maintaining the integrity of fungal cell membranes.[2] However, the biochemical pathways in plants and fungi share certain similarities, raising concerns about the potential for off-target effects and phytotoxicity.[1][2] Indeed, studies have shown that at certain concentrations, triazoles can act as plant growth regulators, but at higher concentrations, they may induce phytotoxic effects, including growth inhibition and cellular damage.[2][3] Therefore, a precise understanding of the cytotoxic profile of novel triazole derivatives is paramount for developing safe and effective agricultural products.
This guide provides a comprehensive framework for evaluating the cytotoxicity of triazole derivatives on plant cells using established in vitro methodologies. We will delve into the rationale behind experimental design, provide detailed, step-by-step protocols for key assays, and offer insights into data analysis and interpretation. This document is intended for researchers, scientists, and drug development professionals engaged in the screening and characterization of new agrochemicals.
I. Foundational Strategy: Establishing a Robust Plant Cell Culture System
The bedrock of any in vitro cytotoxicity study is a healthy and reproducible cell culture system. For the purposes of this guide, we will focus on the use of plant cell suspension cultures. These cultures offer a homogenous population of cells, facilitating uniform treatment application and enabling high-throughput screening. A common model system for such studies is tobacco BY-2 (Bright Yellow 2) cells, prized for their rapid growth and ease of maintenance. However, the principles and protocols outlined here can be adapted to other plant cell suspension cultures, such as those derived from carrot or Arabidopsis.[4][5]
A. Materials and Reagents
Equipment:
-
Laminar Flow Hood (Sterile environment)
-
Autoclave
-
Orbital Shaker (with temperature control)
-
Incubator
-
Microplate Reader (with absorbance and fluorescence capabilities)
-
Microscope (with bright-field and fluorescence capabilities)
-
Hemocytometer or automated cell counter
-
Centrifuge
-
pH meter
-
Pipettes (various volumes)
-
Sterile culture flasks (e.g., 250 mL Erlenmeyer flasks)
-
Sterile 96-well microplates (flat-bottom, clear for colorimetric assays, black for fluorescence assays)
Reagents & Media:
-
Plant cell suspension culture (e.g., Tobacco BY-2)
-
Murashige and Skoog (MS) medium, including vitamins and sucrose
-
Plant growth regulators (e.g., 2,4-Dichlorophenoxyacetic acid)
-
Triazole derivatives (to be tested)
-
Dimethyl sulfoxide (DMSO, as a solvent for triazoles)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[6][7][8]
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Sodium Dodecyl Sulfate (SDS)
-
Hydrochloric Acid (HCl)
-
Calcium Chloride (CaCl2)
-
Sterile distilled water
B. Protocol: Initiation and Maintenance of Plant Cell Suspension Cultures
-
Media Preparation: Prepare liquid MS medium according to the manufacturer's instructions. Adjust the pH to 5.7-5.8 before autoclaving.
-
Subculturing: Under sterile conditions in a laminar flow hood, transfer a small volume (e.g., 5-10 mL) of a 7-day-old, dense cell suspension culture into a fresh flask of MS medium. The typical subculture ratio is 1:10 to 1:20 (inoculum to fresh medium).
-
Incubation: Place the flasks on an orbital shaker set to 120-130 rpm at 25-27°C in the dark.
-
Growth Monitoring: Monitor the cell growth curve to determine the exponential growth phase. This is the optimal time for harvesting cells for cytotoxicity experiments.
II. Experimental Workflow: Assessing Triazole-Induced Cytotoxicity
The following workflow provides a multi-faceted approach to evaluating cytotoxicity, moving from metabolic activity to membrane integrity.
Caption: Experimental workflow for assessing triazole cytotoxicity.
A. Protocol: MTT Assay for Metabolic Activity
The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells.[7][8] This reduction is catalyzed by mitochondrial dehydrogenases and is proportional to the number of viable cells.[7][16]
-
Cell Seeding: Harvest cells in their exponential growth phase. Adjust the cell density to a predetermined optimal concentration (e.g., 5 x 10^4 to 1 x 10^5 cells/mL) in fresh MS medium. Pipette 100 µL of the cell suspension into each well of a 96-well plate.
-
Treatment: Prepare serial dilutions of the triazole derivatives in MS medium. The final concentration of the solvent (e.g., DMSO) should be non-toxic to the cells (typically <0.5%). Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with solvent) and an untreated control (medium only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 25-27°C on an orbital shaker (120-130 rpm).
-
MTT Addition: After incubation, add 20 µL of 5 mg/mL MTT solution (in sterile PBS) to each well.[17]
-
Incubation with MTT: Incubate the plate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Centrifuge the plate at a low speed (e.g., 500 x g for 5 minutes) to pellet the cells. Carefully remove the supernatant. Add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[18]
B. Protocol: Trypan Blue Exclusion Assay for Membrane Integrity
The Trypan Blue assay is based on the principle that viable cells with intact membranes exclude the dye, while non-viable cells with compromised membranes take it up and appear blue.[10][11][12]
-
Cell Preparation and Treatment: Follow steps 1-3 from the MTT assay protocol, but perform the experiment in larger vessels like 24-well plates or small flasks to ensure sufficient cell numbers for counting.
-
Staining: After the incubation period, take a 100 µL aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.[11]
-
Incubation: Allow the mixture to stand for 3-5 minutes at room temperature.[11][12]
-
Cell Counting: Load a hemocytometer with the cell suspension-dye mixture. Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the central grid.
-
Calculation: Calculate the percentage of cell viability using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
C. Protocol: Evans Blue Staining for Cell Death Quantification
Evans Blue is another non-permeating dye that can only enter cells with damaged membranes, thus staining dead cells blue.[13][14][15] This method can be both qualitative (microscopy) and quantitative (spectrophotometry).[13][14]
-
Cell Preparation and Treatment: Follow steps 1-3 from the MTT assay protocol.
-
Staining: After treatment, centrifuge the cells and resuspend them in a 0.25% Evans Blue solution (in 0.1 M CaCl2, pH 5.6).[13][15] Incubate for 15-20 minutes.
-
Washing: Pellet the cells by centrifugation and wash them several times with sterile distilled water to remove excess dye.
-
Quantification:
-
Qualitative: Observe the stained cells under a bright-field microscope.[13][14]
-
Quantitative: To quantify cell death, extract the Evans Blue dye from the stained cells by incubating them in 1% (w/v) SDS at 50-60°C for 30-60 minutes. Measure the absorbance of the extracted dye at 600 nm.[13][14] A higher absorbance indicates greater cell death.
-
III. Data Analysis and Interpretation
A crucial step in cytotoxicity testing is the determination of the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of a compound that is required to inhibit a biological process (in this case, cell viability) by 50%.[19]
A. Calculation of IC50
-
Data Normalization: Convert the raw absorbance or cell count data into percentage viability relative to the untreated control (which represents 100% viability).[19]
-
Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the triazole derivative concentration.[20][21]
-
Non-linear Regression: Use a suitable software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response curve (four-parameter logistic model).[20][21]
-
IC50 Determination: The IC50 value is the concentration on the x-axis that corresponds to 50% viability on the y-axis of the fitted curve.[19]
B. Data Presentation
Summarize the IC50 values for different triazole derivatives and exposure times in a clear and concise table.
| Triazole Derivative | Exposure Time (h) | MTT Assay IC50 (µM) | Trypan Blue Viability at IC50 (%) |
| Derivative A | 24 | 75.2 | ~50 |
| 48 | 48.5 | ~50 | |
| 72 | 30.1 | ~50 | |
| Derivative B | 24 | 120.8 | ~50 |
| 48 | 95.3 | ~50 | |
| 72 | 72.6 | ~50 | |
| Control (Fungicide X) | 24 | 55.6 | ~50 |
| 48 | 38.9 | ~50 | |
| 72 | 25.4 | ~50 |
Note: This table presents hypothetical data for illustrative purposes.
IV. Mechanistic Insights: Understanding Triazole-Induced Cell Death
While the above assays provide a quantitative measure of cytotoxicity, they do not elucidate the underlying mechanism of cell death. Triazole-induced cytotoxicity in plant cells could potentially involve several pathways.
Caption: Potential pathways of triazole-induced cytotoxicity.
Further investigations using assays for reactive oxygen species (ROS) production, mitochondrial membrane potential, and caspase-like activity can provide deeper insights into the mode of action of the triazole derivatives.
V. Conclusion and Best Practices
The experimental framework detailed in this application note provides a robust and reliable approach for assessing the cytotoxicity of triazole derivatives on plant cells. By employing a combination of assays that probe different aspects of cell health, researchers can obtain a comprehensive understanding of the phytotoxic potential of novel compounds.
Key Best Practices:
-
Always maintain aseptic techniques to prevent contamination of cell cultures.
-
Ensure that the solvent concentration used to dissolve the triazole derivatives is not toxic to the cells.
-
Include appropriate positive and negative controls in every experiment.
-
Perform experiments in at least triplicate to ensure statistical validity.
-
Optimize cell seeding density and incubation times for the specific plant cell line being used.
By adhering to these guidelines and the detailed protocols provided, researchers can generate high-quality, reproducible data to inform the development of next-generation agricultural chemicals with improved efficacy and safety profiles.
References
-
Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique. (2017). Bio-protocol, 7(16), e2508. [Link]
-
Vijayaraghavareddy, P., et al. (2017). Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique. Journal of Visualized Experiments, (126), 55849. [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). CLYTE. [Link]
-
How can I calculate IC50 for a cytotoxic substance? (2015). ResearchGate. [Link]
-
Sun, J., et al. (2023). Assessing Cytotoxicity of Metabolites of Typical Triazole Pesticides in Plants. Journal of Visualized Experiments, (202), e66048. [Link]
-
Quantification of Membrane Damage/Cell Death Using Evan's Blue Staining Technique. (2017). National Center for Biotechnology Information. [Link]
-
How to calculate IC50. (n.d.). Science Gateway. [Link]
-
Cell viability tests performed using the trypan blue dye exclusion test... (2018). ResearchGate. [Link]
-
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). Creative Biolabs. [Link]
-
Assessing Cytotoxicity of Metabolites of Typical Triazole Pesticides in Plants. (2023). Journal of Visualized Experiments. [Link]
-
Phytotoxic and Cytogenetic Assessment of Glycerol Triazole Derivatives in Model Plants and Weeds. (2024). PubMed. [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2026). Springer Nature Experiments. [Link]
-
Cell Viability Assays. (2013). National Center for Biotechnology Information. [Link]
-
MTT (Assay protocol). (2023). Protocols.io. [Link]
-
Trypan Blue Assay Protocol. (2019). DeNovix. [Link]
-
Cell staining -Plant cell biology -Plant Science. (n.d.). Bio-protocol. [Link]
-
Cell death assayed by Evans Blue staining in tobacco leaves infiltrated... (n.d.). ResearchGate. [Link]
-
Triazoles as Plant Growth Regulators and Stress Protectants. (2023). ResearchGate. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
-
Trypan Blue Exclusion Test of Cell Viability. (2000). National Center for Biotechnology Information. [Link]
-
Trypan Blue Staining Assay. (n.d.). Creative Bioarray. [Link]
-
Phytotoxic and Cytogenetic Assessment of Glycerol Triazole Derivatives in Model Plants and Weeds. (2024). ResearchGate. [Link]
-
Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. (2023). MDPI. [Link]
-
Application of triazoles in the structural modification of natural products. (2020). Taylor & Francis Online. [Link]
-
The influences of triazole fungicides in soil on tomato plants. (2021). Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. [Link]
-
Triazole Phytotoxicity in Soybeans. (2021). CropWatch - University of Nebraska–Lincoln. [Link]
-
Side effects of triazoles on treated crops. (2021). PubMed. [Link]
-
How to do cell viability test for plant extract for cytotoxicity assay using cancer cell lines? (2014). ResearchGate. [Link]
-
Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. (2012). National Center for Biotechnology Information. [Link]
-
Cytotoxicity Evaluation of Methanol Extracts of Some Medicinal Plants on P19 Embryonal Carcinoma Cells. (2017). ResearchGate. [Link]
Sources
- 1. Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Triazole Phytotoxicity in Soybeans | CropWatch | Nebraska [cropwatch.unl.edu]
- 4. Assessing Cytotoxicity of Metabolites of Typical Triazole Pesticides in Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Cytotoxicity of Metabolites of Typical Triazole Pesticides in Plants [jove.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Welcome to the technical support center for the synthesis of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you improve the yield and purity of your synthesis.
Introduction to the Synthesis
The synthesis of this compound is a versatile process, yielding a valuable building block for the creation of more complex molecules.[1] The primary reaction is a nucleophilic aromatic substitution (SNAr) between 4,5-dimethyl-4H-1,2,4-triazole-3-thiol and a 5-halo-2-furaldehyde, typically 5-bromo-2-furaldehyde. The success of this synthesis hinges on the quality of the starting materials, the choice of reaction conditions, and a thorough understanding of the underlying reaction mechanisms.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, providing explanations and actionable solutions.
Low or No Product Yield
Q1: I am not getting any product, or the yield is very low. What are the likely causes?
A1: Low or no yield can stem from several factors. Let's break down the most common culprits:
-
Poor Quality Starting Materials: The purity of both 4,5-dimethyl-4H-1,2,4-triazole-3-thiol and 5-bromo-2-furaldehyde is critical. Impurities in the triazole-thiol can inhibit its nucleophilicity, while impurities in the furaldehyde can lead to unwanted side reactions. We recommend purifying both starting materials before use. For instance, 5-bromo-2-furaldehyde can be recrystallized from an ethanol-water mixture.[2]
-
Incorrect Base Selection: The choice of base is crucial for deprotonating the thiol group of the triazole, forming the more nucleophilic thiolate anion. A base that is too weak will result in incomplete deprotonation and a slow or stalled reaction. Conversely, a base that is too strong can promote side reactions of the furaldehyde.
-
Suboptimal Reaction Temperature: Like most chemical reactions, the rate of this synthesis is temperature-dependent. If the temperature is too low, the reaction may be impractically slow. If it is too high, you risk decomposition of the starting materials or product, or the formation of byproducts.
-
Presence of Water: While some water may be tolerated depending on the specific conditions, running the reaction under anhydrous conditions is generally recommended. Water can interfere with the base and potentially hydrolyze the furaldehyde.
Q2: My reaction turns dark, and I isolate a complex mixture of products. What is happening?
A2: A dark reaction mixture often indicates the formation of polymeric or degradation products. This can be caused by:
-
Side Reactions of 5-bromo-2-furaldehyde: In the presence of a strong base, 2-furaldehyde derivatives can undergo the Cannizzaro reaction, a disproportionation reaction that produces both an alcohol and a carboxylic acid. To mitigate this, consider using a milder base or adding the base portion-wise to keep its concentration low at any given time.
-
Decomposition at High Temperatures: The furan ring is susceptible to degradation at elevated temperatures, especially in the presence of acid or base. Carefully control the reaction temperature and avoid prolonged heating.
-
Oxidation of the Thiol: The triazole-thiol can be susceptible to oxidation, especially in the presence of air and certain metal ions. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize this.
Product Purification Challenges
Q3: I am having difficulty purifying the final product. What are the recommended methods?
A3: Purification of this compound typically involves removing unreacted starting materials, the salt byproduct of the reaction, and any side products.
-
Work-up Procedure: After the reaction is complete, a standard work-up involves quenching the reaction with water and extracting the product into an organic solvent. Washing the organic layer with brine can help to remove residual water.
-
Crystallization: If the product is a solid, recrystallization is often the most effective purification method. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures. A mixture of ethanol and water is often a good starting point for furan derivatives.[2]
-
Column Chromatography: For non-crystalline products or to remove closely related impurities, silica gel column chromatography is recommended. A gradient of ethyl acetate in hexanes is a common eluent system for compounds of this polarity.
Detailed Experimental Protocols
The following protocols provide a starting point for the synthesis of the target molecule and its precursors. Optimization may be required based on your specific laboratory conditions and reagent quality.
Protocol 1: Synthesis of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol
This protocol is adapted from established methods for the synthesis of similar 1,2,4-triazole-3-thiols.[3][4]
Materials:
-
Thiocarbohydrazide
-
Acetic anhydride
-
Sodium hydroxide
-
Ethanol
-
Hydrochloric acid
Procedure:
-
Step 1: Synthesis of 1-acetylthiocarbohydrazide: In a round-bottom flask, suspend thiocarbohydrazide in ethanol. Cool the mixture in an ice bath and slowly add acetic anhydride dropwise with stirring. Allow the reaction to warm to room temperature and stir for 2-3 hours. The product will precipitate out of solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
-
Step 2: Cyclization to 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol: Reflux the 1-acetylthiocarbohydrazide in an aqueous solution of sodium hydroxide for 4-6 hours. Monitor the reaction by TLC. After cooling, carefully acidify the reaction mixture with hydrochloric acid to precipitate the product. Filter the solid, wash with cold water, and recrystallize from ethanol to yield 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol.
-
Step 3: N-methylation: The final methylation step to obtain 4,5-dimethyl-4H-1,2,4-triazole-3-thiol can be achieved using a suitable methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base. Careful control of stoichiometry is necessary to favor N-methylation over S-methylation.
Protocol 2: Synthesis of 5-bromo-2-furaldehyde
This protocol is based on modern, more selective bromination methods to avoid the formation of di-brominated byproducts.[5]
Materials:
-
2-furaldehyde
-
N-Bromosuccinimide (NBS)
-
A polar aprotic solvent (e.g., DMF or acetonitrile)
-
Radical initiator (e.g., AIBN or benzoyl peroxide) - use with caution and follow all safety guidelines.
Procedure:
-
In a flask protected from light, dissolve 2-furaldehyde in the chosen solvent.
-
Add N-Bromosuccinimide and a catalytic amount of the radical initiator.
-
Heat the reaction mixture to 60-70 °C and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 3: Synthesis of this compound
This is the final coupling reaction.
Materials:
-
4,5-dimethyl-4H-1,2,4-triazole-3-thiol
-
5-bromo-2-furaldehyde
-
A suitable base (e.g., potassium carbonate, cesium carbonate)
-
A polar aprotic solvent (e.g., DMF, DMSO, or acetonitrile)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 4,5-dimethyl-4H-1,2,4-triazole-3-thiol in the chosen solvent.
-
Add the base (approximately 1.1 to 1.5 equivalents) and stir the mixture for 15-30 minutes at room temperature to allow for the formation of the thiolate.
-
Add 5-bromo-2-furaldehyde (1.0 equivalent) to the reaction mixture.
-
Heat the reaction to a temperature between 60-100 °C. The optimal temperature will depend on the solvent and base used and should be determined experimentally.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product as described in the purification FAQ.
Reaction Mechanisms and Key Concepts
A solid understanding of the reaction mechanisms is essential for effective troubleshooting and optimization.
Nucleophilic Aromatic Substitution (SNAr)
The core of this synthesis is a nucleophilic aromatic substitution. Unlike the more common electrophilic aromatic substitution, the SNAr mechanism involves the attack of a nucleophile on an electron-deficient aromatic ring.[6][7][8] The reaction generally proceeds through a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The presence of an electron-withdrawing group (in this case, the aldehyde group) ortho or para to the leaving group (bromide) is crucial for stabilizing this intermediate and facilitating the reaction.
Caption: The addition-elimination mechanism of the SNAr reaction.
Role of the Base and Thiol Acidity
The thiol group of 4,5-dimethyl-4H-1,2,4-triazole-3-thiol is weakly acidic. The pKa of similar 1,2,4-triazole-3-thiols is in the range of 9-10.[9] A base is required to deprotonate the thiol to form the more potent thiolate nucleophile. The choice of base is a balancing act: it must be strong enough to deprotonate the thiol but not so strong as to promote side reactions of the aldehyde.
| Base | Approximate pKa of Conjugate Acid | Suitability |
| Sodium Bicarbonate | 6.4 | Likely too weak |
| Potassium Carbonate | 10.3 | Good starting point |
| Cesium Carbonate | 10.3 | Often used for S-alkylation, can improve solubility |
| Sodium Hydroxide | 15.7 | Potentially too strong, risk of side reactions |
Data Summary and Optimization Parameters
The following table provides a starting point for optimizing your reaction conditions. The optimal conditions will need to be determined empirically.
| Parameter | Recommended Range | Rationale |
| Temperature | 60 - 100 °C | Balances reaction rate with potential for degradation. |
| Reaction Time | 2 - 24 hours | Monitor by TLC to determine completion. |
| Solvent | DMF, DMSO, Acetonitrile | Polar aprotic solvents are ideal for SNAr reactions. |
| Base | K2CO3, Cs2CO3 | Mild bases that are effective for thiol deprotonation. |
| Stoichiometry | 1.0 eq. 5-bromo-2-furaldehyde, 1.0-1.2 eq. triazole-thiol, 1.1-1.5 eq. base | A slight excess of the thiol and base can drive the reaction to completion. |
Visualization of the Synthetic Pathway
Caption: Overall synthetic workflow for the target molecule.
References
- Cansız, A., Koparır, M., & Demirdağ, A. (2004).
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved from [Link]
-
ResearchGate. (2023). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde as a Bisulfite Adduct. Retrieved from [Link]
-
Wu, X., Peng, X., Dong, X., & Dai, Z. (n.d.). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. Retrieved from [Link]
-
YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). Retrieved from [Link]
-
MDPI. (2023). Structure-Based Optimization of 1,2,4-Triazole-3-Thione Derivatives: Improving Inhibition of NDM-/VIM-Type Metallo-β-Lactamases and Synergistic Activity on Resistant Bacteria. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis of some 4-Amino-5-(substituted-phenyl)-4H-[2][10][11] triazole-3-thiol derivatives and Antifungal activity. Retrieved from [Link]
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 1H-1,2,4-Triazole-3-thiol CAS#: 3179-31-5 [m.chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Common Side Reactions in the Synthesis of Triazole Thioethers
Welcome to the technical support center for the synthesis of triazole thioethers. This guide is designed for researchers, scientists, and drug development professionals who are working with these important heterocyclic compounds. Here, we will address common side reactions and provide practical, field-proven insights to help you troubleshoot your experiments and improve your synthetic outcomes.
Triazole thioethers are a class of compounds with a wide range of applications in medicinal chemistry and materials science.[1][2] Their synthesis, while often straightforward, can be prone to side reactions that lead to isomeric impurities, complex product mixtures, and low yields. This guide provides a structured approach to understanding and overcoming these challenges.
Part 1: Synthesis of 1,2,4-Triazole Thioethers and Common Side Reactions
The synthesis of 1,2,4-triazole-3-thiols, the precursors to many 1,2,4-triazole thioethers, often begins with the cyclization of thiosemicarbazide derivatives.[3][4][5] A common and significant challenge in this process is the competing formation of a 1,3,4-thiadiazole isomer.[3][4]
Troubleshooting Guide & FAQs
FAQ 1: My reaction is producing a significant amount of an isomeric byproduct. How can I identify it and favor the formation of the 1,2,4-triazole-3-thiol?
Answer: The most common isomeric byproduct in the synthesis of 5-substituted-4H-1,2,4-triazole-3-thiols from thiosemicarbazides is the corresponding 5-substituted-1,3,4-thiadiazol-2-amine.[3][4] The formation of these two isomers is often governed by the reaction conditions, particularly the pH during the cyclization step.
-
Identification: The two isomers can be distinguished using NMR spectroscopy. For example, the 1H NMR spectrum of 5-phenyl-4H-1,2,4-triazole-3-thiol shows distinct signals that differ from those of 5-phenyl-1,3,4-thiadiazol-2-amine.[3]
-
Mechanism and Control: The reaction proceeds through an intermediate acylation product. The subsequent cyclodehydration can occur via two different pathways, as illustrated below. Treatment of the acylation product with an aqueous alkali solution generally favors the formation of the desired 1,2,4-triazole-3-thiol.[3][4][5]
Caption: Competing pathways in the synthesis of 1,2,4-triazole-3-thiols.
FAQ 2: I am observing a complex mixture of byproducts that is difficult to separate. What are the likely causes and how can I simplify the reaction profile?
Answer: A complex reaction profile can arise from several factors. The following table summarizes common issues and their potential solutions:
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Multiple Unidentified Spots on TLC | - Decomposition of starting materials or product. - Further reactions of the triazole-thiol. - Use of harsh reaction conditions (e.g., high temperature, strong acid/base). | - Ensure the purity of starting materials. - Optimize reaction temperature and time. - Use milder reaction conditions where possible. - Consider a two-step procedure where the acylated intermediate is isolated before cyclization.[3][4] |
| Low Yield of Desired Product | - Incomplete reaction. - Formation of soluble byproducts that are lost during workup. - The chosen synthetic route is not optimal for the specific substrates. | - Monitor the reaction by TLC to determine the optimal reaction time. - Adjust the workup procedure to minimize product loss. - Explore alternative synthetic methods, such as the reaction of hydrazides with isothiocyanates.[3] |
| Difficulty in Purification | - Similar polarity of the desired product and side products. - Presence of unreacted starting materials. | - Utilize different solvent systems for chromatography. - Consider recrystallization as a purification method. - The insolubility of 1,3,4-thiadiazol-2-amines in alkaline medium can be exploited for separation.[3][4] |
FAQ 3: What is the best way to introduce the thioether group onto the 1,2,4-triazole ring? Are there common pitfalls?
Answer: The most common method for synthesizing 1,2,4-triazole thioethers is the S-alkylation of a 1,2,4-triazole-3-thiol with an appropriate alkyl halide. A key challenge is to achieve selective S-alkylation over N-alkylation.
-
Protocol for Selective S-Alkylation:
-
Dissolve the 1,2,4-triazole-3-thiol in a suitable solvent (e.g., ethanol, DMF).
-
Add a base (e.g., KOH, NaH) to deprotonate the thiol, forming the more nucleophilic thiolate.
-
Add the alkylating agent (e.g., alkyl halide) and stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Perform an appropriate aqueous workup and purify the product by recrystallization or column chromatography.
-
-
Common Pitfalls:
-
N-Alkylation: The triazole ring contains multiple nitrogen atoms that can also be alkylated. To favor S-alkylation, it is crucial to use conditions that promote the formation of the thiolate anion, which is a softer and more potent nucleophile for this reaction.
-
Over-alkylation: Using an excess of the alkylating agent or harsh conditions can lead to the alkylation of both the sulfur and nitrogen atoms.
-
Part 2: Synthesis of 1,2,3-Triazole Thioethers and Common Side Reactions
The synthesis of 1,2,3-triazole thioethers often relies on the highly efficient Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), also known as a "click" reaction, to construct the triazole ring.[6][7][8] The sulfur functionality is typically introduced before or after the cycloaddition.
Troubleshooting Guide & FAQs
FAQ 4: My azide-alkyne cycloaddition is giving a mixture of regioisomers. How can I ensure I get only the 1,4-disubstituted product?
Answer: The formation of a mixture of 1,4- and 1,5-disubstituted 1,2,3-triazoles is a hallmark of the thermal Huisgen 1,3-dipolar cycloaddition.[6][9] To achieve high regioselectivity for the 1,4-isomer, the use of a copper(I) catalyst is essential.[6][8]
-
The Role of the Copper(I) Catalyst: The copper(I) catalyst orchestrates a stepwise reaction mechanism that is distinct from the concerted thermal cycloaddition. This catalytic cycle ensures the specific formation of the 1,4-disubstituted product.[6][8]
Caption: Simplified catalytic cycle for the CuAAC reaction.
FAQ 5: I am trying to perform a one-pot synthesis of a 1,2,3-triazole thioether. What are the potential complications?
Answer: While one-pot syntheses are attractive for their efficiency, they can be challenging when dealing with functional groups that may interfere with the catalytic cycle. Free thiols can be problematic in CuAAC reactions.
-
Potential Complications:
-
Catalyst Poisoning: Thiols can coordinate to the copper catalyst, potentially inhibiting its activity.
-
Side Reactions: The thiol group may undergo undesired reactions under the reaction conditions.
-
-
Recommendations:
-
It is often more reliable to perform the CuAAC reaction first and then introduce the sulfur functionality.
-
Alternatively, the thiol group can be protected before the cycloaddition and deprotected afterward.
-
A one-pot, three-component reaction of an iodotriazole, elemental sulfur, and an alkyl halide has been developed to synthesize 1,2,3-triazole thioethers, avoiding the use of free thiols during the initial steps.[10]
-
FAQ 6: When using a thiol-ene reaction to create the thioether linkage, I am getting low yields and polymer byproducts. How can I optimize this reaction?
Answer: The thiol-ene reaction is another "click" chemistry method that can be used to form thioethers.[11][12] It involves the radical-mediated addition of a thiol to an alkene.[11] However, side reactions such as homopolymerization of the alkene can occur.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Thioether | - Inefficient radical initiation. - Reversibility of the thiol addition step. | - Ensure the radical initiator is active. - Use a slight excess of the thiol to drive the reaction to completion. |
| Formation of Polymer Byproducts | - The carbon-centered radical intermediate initiates polymerization of the alkene. | - Use a higher concentration of the thiol to favor the chain-transfer step over polymerization. - Choose an alkene that is less prone to polymerization. |
| Lack of Reaction | - Inactive initiator. - Presence of radical inhibitors (e.g., oxygen). | - Use a fresh initiator. - Degas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen, argon). |
Part 3: General Troubleshooting and Best Practices
-
Purification Strategies: The purification of triazole thioethers can often be achieved by standard techniques such as column chromatography on silica gel or recrystallization. In cases where the product is difficult to separate from byproducts, derivatization to a more easily purified compound, followed by removal of the derivatizing group, can be a useful strategy.
-
Characterization: Confirmation of the desired product structure and identification of any side products is crucial.
-
NMR Spectroscopy (1H and 13C): Provides detailed information about the connectivity of atoms and can be used to distinguish between isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can provide fragmentation patterns that aid in structure elucidation.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups.
-
By understanding the underlying mechanisms of these reactions and the factors that influence the formation of side products, researchers can develop robust and efficient syntheses of triazole thioethers for their specific applications.
References
-
Krasnikov, P. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules, 28(23), 7869. [Link]
-
Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 966239. [Link]
-
Joy, F., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888284. [Link]
-
Krasnikov, P. V., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Center for Biotechnology Information, [Link]
-
ResearchGate. (2023). (PDF) Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. [Link]
-
Kochikyan, T. V., et al. (2010). Synthesis of 1,2,4-Triazole-3-thiols and Their S-Substituted Derivatives. Russian Journal of Organic Chemistry, 46(4), 551-555. [Link]
-
Wikipedia. (n.d.). Azide-alkyne Huisgen cycloaddition. [Link]
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide−Alkyne Cycloaddition. Chemical Reviews, 108(8), 2952-3015. [Link]
-
Yang, B., et al. (2015). One-Pot Reaction for Synthesis of 1,2,3-Triazole Thioethers from Iodotriazole, Sulfur and Alkylhalides/Tosylates. ResearchGate. [Link]
-
Wikipedia. (n.d.). Thiol-ene reaction. [Link]
Sources
- 1. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 12. alfa-chemistry.com [alfa-chemistry.com]
Purification of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde by recrystallization
Technical Support Center: Recrystallization of Heterocyclic Thioethers
Guide Focus: Purification of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice and procedural guidance for researchers encountering challenges with the recrystallization of this compound. The structure of this molecule—a furaldehyde core linked to a dimethyl-triazole via a thioether bridge—presents unique purification challenges due to a combination of moderate polarity, potential for multiple crystalline forms (polymorphism), and susceptibility to degradation.
This guide is structured to move from foundational principles to specific, actionable troubleshooting steps. We will first explore the critical process of solvent selection before moving into a detailed FAQ-based troubleshooting section.
Part 1: Foundational Protocol Development - The Solvent Selection Workflow
The success of any recrystallization hinges on the selection of an appropriate solvent system. An ideal solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. For a novel or sparsely documented compound like this compound, a systematic approach to solvent screening is mandatory.
The molecule's structure suggests a moderate polarity. The furaldehyde and triazole moieties contribute polar characteristics, while the dimethyl groups and the thioether linkage add non-polar features. This duality is the key to selecting a starting point for solvent screening.
Systematic Solvent Screening Protocol
This protocol outlines a small-scale method to efficiently test a range of solvents.
-
Preparation: Dispense approximately 10-20 mg of the crude compound into several small test tubes or vials.
-
Solvent Addition: To each tube, add a different candidate solvent dropwise (e.g., 0.5 mL at a time) at room temperature. Agitate after each addition. Note the solubility at ambient temperature. A good candidate solvent will show poor solubility.
-
Heating: If the compound does not dissolve at room temperature, gently heat the mixture in a water or sand bath towards the solvent's boiling point. Continue adding small aliquots of the solvent until the solid fully dissolves. Record the approximate volume of solvent used.
-
Cooling & Crystallization: Allow the saturated solution to cool slowly to room temperature. If no crystals form, try gently scratching the inside of the vial with a glass rod or placing it in an ice bath.
-
Observation: Observe the quality and quantity of the crystals formed. Note if the compound "oils out" instead of crystallizing—a common issue with compounds that have melting points lower than the boiling point of the solvent.
Solvent Selection Decision Workflow
The following diagram illustrates the logical flow for selecting an appropriate solvent system based on the screening results.
Caption: Workflow for systematic solvent selection in recrystallization.
Recommended Solvents for Screening
The table below provides a starting point for solvent selection, categorized by polarity. Given the structure of the target molecule, protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate and acetone, are excellent starting points.
| Solvent | Boiling Point (°C) | Polarity Index | Notes & Safety Considerations |
| Non-Polar | |||
| Heptane | 98 | 0.1 | Good anti-solvent. Flammable. |
| Toluene | 111 | 2.4 | May dissolve impurities. Higher boiling point. Toxic. |
| Intermediate Polarity | |||
| Ethyl Acetate | 77 | 4.4 | Good general-purpose solvent. Flammable. |
| Acetone | 56 | 5.1 | Volatile, low boiling point. Can absorb water. |
| Isopropanol (IPA) | 82 | 3.9 | Common choice, less volatile than ethanol. |
| Ethanol (EtOH) | 78 | 4.3 | Often effective, but can be hygroscopic. |
| Polar | |||
| Water | 100 | 10.2 | Unlikely to be a good single solvent, but excellent as an anti-solvent. |
| Acetonitrile | 82 | 5.8 | Can be effective for moderately polar compounds. |
Part 2: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a question-and-answer format.
Q1: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This typically happens when the boiling point of the solvent is higher than the melting point of the solute, or when the solution is supersaturated to a very high degree. The furaldehyde moiety can sometimes lead to lower melting points, making this a common problem.
Troubleshooting Steps:
-
Lower the Temperature of Crystallization: Instead of cooling rapidly in an ice bath, allow the solution to cool slowly to room temperature, and then transfer it to a 4°C refrigerator. Slower cooling encourages orderly crystal lattice formation.
-
Add More Solvent: The oil is an indication of extreme supersaturation. While the solution is still warm (but below the solvent's boiling point), add a small amount of additional hot solvent to decrease the saturation level, then attempt to cool slowly again.
-
Change the Solvent System:
-
Switch to a lower-boiling point solvent that still meets the solubility criteria.
-
Employ a solvent/anti-solvent system. Dissolve the compound in a minimum amount of a "good" solvent (like ethanol or ethyl acetate) at a warm temperature. Then, slowly add a miscible "poor" solvent (like heptane or water) until the solution becomes faintly turbid (the cloud point). Add a drop or two of the good solvent to redissolve the oil/precipitate and then cool slowly.
-
Q2: Crystal formation is not starting, even after cooling the solution in an ice bath. What should I do?
Answer: The failure to crystallize, even from a supersaturated solution, is an issue of nucleation—the initial formation of a small seed crystal. Without a nucleation site, the compound will remain as a stable, supersaturated solution.
Troubleshooting Steps:
-
Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask below the level of the solution. The microscopic imperfections on the glass provide a surface for the first crystals to form.
-
Introduce a Seed Crystal: If you have a small amount of pure, solid material from a previous batch, add a tiny crystal to the supersaturated solution. This will act as a template for further crystal growth.
-
Reduce the Volume of Solvent: The solution may not be sufficiently concentrated. Gently heat the solution and evaporate some of the solvent under a stream of nitrogen or air, then attempt to cool again. Be careful not to evaporate too much, which could cause the compound to precipitate out too quickly.
-
Try an Anti-Solvent: As mentioned previously, adding an anti-solvent can sometimes shock the system enough to induce nucleation and crystallization.
Q3: My final product has poor purity, and the color is darker than expected. How can I improve this?
Answer: Poor purity and discoloration are often caused by the co-precipitation of impurities or degradation of the compound. The furaldehyde group can be sensitive to heat and acidic or basic conditions.
Troubleshooting Steps:
-
Charcoal Treatment: Colored impurities are often large, polar molecules. These can be removed by adding a small amount of activated charcoal to the hot solution before filtration. Add the charcoal (a very small spatula tip is usually sufficient), swirl the hot solution for a few minutes, and then perform a hot filtration to remove the charcoal and the adsorbed impurities. Caution: Never add charcoal to a solution at or near its boiling point, as this can cause violent bumping.
-
Perform a Hot Filtration: Insoluble impurities (dust, side-products) may be present in your crude material. Dissolve the compound in a slight excess of hot solvent and filter it while hot through a pre-warmed funnel with fluted filter paper. This removes insoluble matter before the crystallization step.
-
Re-evaluate the Solvent: The chosen solvent may be too good at dissolving certain impurities. Try a different solvent system that has a more selective solubility profile for your target compound versus the key impurities.
-
Check for Degradation: Run a thin-layer chromatography (TLC) or LC-MS analysis of your crude material and the final product. If new spots or peaks appear, your compound may be degrading during the heating process. If so, select a solvent with a lower boiling point or minimize the time the solution is kept hot.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing common recrystallization failures.
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Laurence, L.; Lallan, C. Crystallization. Ullmann's Encyclopedia of Industrial Chemistry. [Link]
-
Nichols, L. Recrystallization. Organic Chemistry Laboratory Techniques. [Link]
-
American Chemical Society. Recrystallization. ACS Guide to Scholarly Communication. [Link]
-
University of Toronto. Recrystallization. Chemistry LibreTexts. [Link]
-
Massachusetts Institute of Technology. Filtration. MIT Department of Chemistry - Resources. [Link]
Technical Support Center: 2-Furaldehyde (Furfural) Reaction Stability
Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges of working with reactive aldehydes like 2-furaldehyde (furfural). Its tendency to polymerize can lead to decreased yields, difficult purification, and even reaction failure. This guide is designed to provide you with a comprehensive understanding of the causes of furfural polymerization and to offer practical, field-proven strategies to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my colorless furfural turning yellow or brown during storage?
This discoloration is a classic sign of initial oxidation and polymerization.[1] Furfural is sensitive to atmospheric oxygen, light, and trace acidity, which can initiate degradation pathways even under ambient storage conditions.[2] The colored bodies are low-molecular-weight oligomers and oxidation products like furoic acid, which can further catalyze polymerization.[2]
Q2: My reaction involving furfural turned dark brown or black and formed solids. What happened?
You have encountered significant furfural polymerization, often called resinification or humin formation.[3][4] This is typically triggered by excessive heat, the presence of acids, or exposure to oxygen during the reaction.[2][5][6] These conditions promote complex condensation and ring-opening reactions, leading to the formation of insoluble, cross-linked furanic resins.[7]
Q3: What are the primary factors that promote furfural polymerization?
There are three main culprits that work synergistically to degrade furfural:
-
Acidic Conditions (Low pH): Acids, even trace amounts, catalyze the hydrolytic ring-opening of the furan moiety and other condensation reactions that are precursors to polymer formation.[4][5][6][8]
-
High Temperature: Elevated temperatures significantly accelerate the rate of all degradation and polymerization reactions.[9][10][11] While higher temperatures may be necessary for your desired reaction, they also increase the rate of these undesirable side reactions.
-
Presence of Oxygen: Atmospheric oxygen can lead to the formation of radical species that initiate polymerization chains and acidic byproducts that further catalyze degradation.[2][12]
Q4: Is it sufficient to use freshly distilled furfural to avoid polymerization?
Using freshly distilled, colorless furfural is an essential first step, as it removes pre-existing polymers and acidic impurities.[10][13] However, it is not a complete solution. Once subjected to reactive conditions (heat, catalysts), pristine furfural will still polymerize if preventative measures are not taken.
Q5: What is the general mechanism of polymerization?
Furfural polymerization is a complex process involving multiple pathways. It is initiated by acids or radical species and proceeds through steps like aldol condensation, resinification via ring-opening, and cross-polymerization with reaction intermediates.[4][7][14] The result is a complex, insoluble macromolecule often referred to as a furanic resin or humin.
Understanding the Polymerization Pathway
To effectively prevent polymerization, it is crucial to understand the key drivers. The following diagram illustrates the primary factors leading from stable furfural to the formation of undesirable resins.
Caption: Key factors promoting the polymerization of 2-furaldehyde.
Troubleshooting Guide & Prevention Protocols
This section addresses common experimental problems with actionable solutions and detailed protocols.
Problem 1: Reaction mixture darkens immediately upon heating or catalyst addition.
-
Probable Cause: The reaction conditions are too harsh, leading to rapid, uncontrolled polymerization. This is common in acid-catalyzed reactions.
-
Analysis: The rate of polymerization is exceeding the rate of your desired transformation. Key factors to control are acidity, temperature, and oxygen exposure.
Solution Strategy: Implement Proactive Stabilization
Your primary goal is to create an environment where the desired reaction is favored kinetically over polymerization. This involves a multi-faceted approach of chemical inhibition, pH control, and atmosphere management.
Protocol 1: General-Purpose Inhibition with Phenolic Stabilizers
Phenolic compounds like hydroquinone (HQ) and 4-methoxyphenol (MEHQ) are highly effective radical scavengers that terminate polymerization chain reactions.[12][15] They are the industry standard for stabilizing monomers.[16]
Step-by-Step Methodology:
-
Select Inhibitor: For most applications, MEHQ is preferred due to its better solubility in organic systems. Hydroquinone is also an excellent choice.
-
Determine Concentration: Add the inhibitor to your purified furfural stock or directly to the reaction vessel before heating. A typical starting concentration is 100-200 ppm (mg per kg of furfural).
-
Oxygen Requirement: Phenolic inhibitors function most effectively in the presence of a small amount of oxygen.[12][16] For reactions run under a strict inert atmosphere, their efficacy may be reduced. In such cases, consider alternative inhibitor classes or ensure a brief, initial exposure to air during setup before purging.
-
Addition: Dissolve the calculated amount of inhibitor in the furfural or reaction solvent prior to adding other reagents.
Problem 2: Significant charring and solid deposition on reactor walls.
-
Probable Cause: Extreme localized acidity and/or temperature. This can occur with solid acid catalysts or during exothermic reactions where heat is not dissipated efficiently.
-
Analysis: The pH of the reaction medium is a critical parameter. Furfural degradation is highly dependent on acid strength and concentration.[5][6][17]
Solution Strategy: Rigorous pH and Temperature Control
Maintaining the reaction medium within an optimal pH and temperature range is non-negotiable for preventing catastrophic polymerization.
Protocol 2: Reaction pH Management
Step-by-Step Methodology:
-
Initial pH Adjustment: Before starting the reaction, check the pH of your furfural and solvent mixture. Crude furfural is often acidic. Neutralize any existing acidity by adding a suitable base. A patent for industrial processes suggests adjusting the pH to near neutral (6.6 to 7.2) with a base like an amine before adding an inhibitor.[2]
-
Buffering (If Applicable): If your reaction chemistry allows, consider using a buffer system to maintain a stable pH throughout the process.
-
Controlled Acid Addition: If your reaction requires an acid catalyst, add it slowly and with vigorous stirring to avoid localized "hot spots" of high acidity. Consider using a weaker acid if the reaction kinetics permit.[8]
-
Temperature Monitoring: Ensure your reactor is equipped with efficient stirring and temperature control (e.g., an oil bath or heating mantle with a thermocouple) to maintain a steady, uniform temperature. Aim for the lowest possible temperature that provides a reasonable reaction rate.[18]
Problem 3: Low yield of desired product with a complex, dark, and difficult-to-purify crude mixture.
-
Probable Cause: Slow, continuous polymerization throughout the reaction, consuming starting material and contaminating the product. This is often due to prolonged exposure to moderate heat and air.
-
Analysis: Oxygen from the atmosphere is a key initiator of radical polymerization.[2] Excluding it is a simple and effective way to improve reaction outcomes.
Solution Strategy: Maintain an Inert Atmosphere
Running the reaction under an inert gas like nitrogen (N₂) or argon (Ar) prevents oxygen-initiated degradation.
Protocol 3: Establishing an Inert Reaction Atmosphere
Step-by-Step Methodology:
-
Glassware Preparation: Ensure all glassware is thoroughly dried to remove water, which can participate in side reactions.
-
Assemble Apparatus: Assemble your reaction apparatus (e.g., three-neck flask with condenser and dropping funnel).
-
Purge the System: Introduce a gentle stream of inert gas (N₂ or Ar) through one of the necks, with an exit needle in a septum on another neck to allow air to be displaced. This is typically done for 15-30 minutes before adding reagents.
-
Maintain Positive Pressure: Once purged, maintain a slight positive pressure of the inert gas throughout the reaction. This can be achieved using a gas bubbler or a balloon filled with the inert gas.
Summary of Prevention Strategies & Inhibitor Performance
The choice of inhibitor and operating conditions is critical and depends on the specific reaction chemistry.
| Strategy | Parameter | Recommended Action / Concentration | Mechanism & Rationale |
| Chemical Inhibition | Phenolic Inhibitors | MEHQ (4-Methoxyphenol): 50-200 ppmHydroquinone (HQ): 50-200 ppm | Scavenges free radicals to terminate polymerization chain reactions.[12][15] Requires trace O₂ to form the active inhibiting species. |
| Amine-based Inhibitors | Phenylenediamines: 10-300 ppm | Effective radical scavengers and antioxidants. Often used in industrial solvent streams.[2] | |
| Process Control | pH / Acidity | Maintain pH between 4.5 - 7.2 | Minimizes acid-catalyzed hydrolysis and ring-opening, which are key polymerization pathways.[2][19][20] |
| Temperature | Use the lowest feasible temperature | Reduces the kinetic rate of degradation and polymerization reactions, which are highly temperature-dependent.[9][11] | |
| Atmosphere | Inert Gas (N₂ or Ar) | Excludes atmospheric oxygen, preventing the formation of radical initiators and oxidative byproducts.[2] | |
| Material Purity | Starting Material | Use freshly vacuum-distilled furfural | Removes pre-existing acidic impurities and polymer seeds that can accelerate degradation.[10][13] |
Proactive Experimental Workflow
Integrating these preventative measures into your standard workflow is the most effective way to ensure reproducible and high-yielding reactions with furfural.
Caption: Recommended workflow for setting up reactions involving 2-furaldehyde.
References
- Benchchem. (2025). Technical Support Center: Furfural Reaction Troubleshooting.
- Exxon Chemical Patents Inc. (1995). Process for inhibiting oxidation and polymerization of furfural and its derivatives. Google Patents. GB2287936A.
- Benchchem. (2025). Preventing polymerization during 5-hydroxymethylfurfural conversion.
- Mariscal, R., et al. (2016). Integrated furfural production as a renewable fuel and chemical platform from lignocellulosic biomass. Royal Society of Chemistry.
- Sugar Energy. (2025). How does the stability of 5-Hydroxymethylfurfural (HMF) vary under different storage conditions and temperatures?
- Farkas, A. (1946). Reducing corrosion and polymerization of furfural in extractive distillation plants. Google Patents. US2409781A.
- Ghaderi, F., et al. (2015). Effect of pH and storage temperature on 5-(Hydroxymethyl) furfural (5HMF) formation in USP syrup preparation. ResearchGate.
- Ghaderi, F., et al. (2015). Effect of pH and Storage Temperature on 5-(Hydroxymethyl) Furfural (5HMF) Formation in USP Syrup Preparation. Semantic Scholar.
- Almhofer, L., et al. (2020). Kinetic and mechanistic aspects of furfural degradation in biorefineries. ResearchGate.
- Almhofer, L., et al. (2020). Kinetic and mechanistic aspects of furfural degradation in biorefineries. Scilit.
- Lamminpää, K., et al. (2014). Kinetics of furfural destruction in a formic acid medium. RSC Publishing.
- Li, Y., et al. (2019). Catalytic Production and Upgrading of Furfural: A Platform Compound. MDPI.
- Zhang, Z., et al. (2015). Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural. PMC - NIH.
- Buell, C. K., & Cooper, C. M. (1944). Furfural purification method. Google Patents. US2350584A.
- Wang, S., et al. (2014). Kinetics of furfural destruction in formic acid media. Request PDF - ResearchGate.
- Zhang, T., et al. (2020). Experimental and Kinetic Study on the Production of Furfural and HMF from Glucose. MDPI.
- SpecialChem. (n.d.). The Essential Role of MEHQ as a Polymerization Inhibitor for Monomers.
- ChemPoint. (n.d.). Eastman Hydroquinone Inhibitors for Polymerization.
- Pásztory, Z., et al. (2016). Furanic Polymerization Causes the Change, Conservation and Recovery of Thermally-Treated Wood Hydrophobicity before and after Moist Conditions Exposure. MDPI.
- Studies on the Reaction Mechanism of Polymerization of Furaldehyde by Torsional Braid Analysis. (n.d.). Chemical Journal of Chinese Universities.
- Wöll, A. (2020). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid.
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Pellizzari Reaction Technical Support Center: A Guide to Optimizing 1,2,4-Triazole Synthesis
Welcome to the technical support center for the Pellizzari reaction. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic condensation reaction to synthesize 1,2,4-triazoles. As a cornerstone in heterocyclic chemistry, the Pellizzari reaction offers a direct pathway to a class of compounds renowned for their broad spectrum of biological activities.[1][2] However, like many venerable reactions, it presents its own set of challenges, most notably in achieving optimal yields and purity.
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of this reaction and enhance your synthetic outcomes. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Pellizzari reaction?
The Pellizzari reaction is a thermal condensation of an amide and an acylhydrazide to form a 3,5-disubstituted-1,2,4-triazole.[3][4] The reaction, first reported by Guido Pellizzari in 1911, typically requires high temperatures, often exceeding 200°C, and can be conducted without a solvent (neat) or in a high-boiling point solvent.[2][3]
The mechanism initiates with a nucleophilic attack by the terminal nitrogen of the acylhydrazide on the carbonyl carbon of the amide. This is followed by a series of cyclization and dehydration steps, ultimately leading to the formation of the stable 1,2,4-triazole ring.[4][5]
Caption: Acyl interchange in unsymmetrical Pellizzari reactions.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the Pellizzari reaction.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Reaction temperature is too low. 2. Insufficient reaction time. 3. Inefficient removal of the water byproduct. 4. Low purity of starting materials. | 1. Gradually increase the reaction temperature in increments of 10-20°C, monitoring for product formation and decomposition by TLC or LC-MS.2. Extend the reaction time, continuing to monitor its progress.3. If the reaction is performed in a solvent, consider using a Dean-Stark apparatus to remove water azeotropically.4. Ensure that the amide and acylhydrazide are pure and thoroughly dried before use. Recrystallize or purify starting materials if necessary. [5] |
| Formation of Isomeric Mixture (in unsymmetrical reactions) | 1. High reaction temperature promoting acyl interchange. 2. Prolonged reaction times at elevated temperatures. | 1. Optimize the reaction to the lowest effective temperature that provides a reasonable rate of formation for the desired product.2. Consider employing microwave-assisted synthesis, which can significantly reduce reaction times and often minimizes side reactions.<[6]br>3. If feasible, redesign the synthesis to be symmetrical to avoid this issue altogether. [5] |
| Complex Reaction Mixture with Unidentified Byproducts | 1. Decomposition of starting materials or products at high temperatures. 2. Side reactions involving other functional groups on the substrates. | 1. Lower the reaction temperature.2. Protect sensitive functional groups on the starting materials prior to the reaction.3. Analyze the crude reaction mixture using LC-MS to identify the molecular weights of the byproducts, which can provide insights into their structures. [5] |
| Difficulty in Purification | 1. Similar polarities of the desired product and byproducts (especially isomeric mixtures). 2. Co-crystallization of the product mixture. | 1. Utilize column chromatography with a carefully selected solvent system; a gradient elution may be necessary for effective separation.<[3]br>2. High-Performance Liquid Chromatography (HPLC) can be a powerful tool for separating closely related isomers.<[5][7]br>3. Attempt recrystallization from a variety of different solvents to selectively precipitate one of the isomers. [5] |
Quantitative Data: Representative Yields in Pellizzari Reactions
The yield of the Pellizzari reaction is highly dependent on the specific substrates and reaction conditions employed. The following table provides a summary of representative data for the synthesis of various 1,2,4-triazoles.
| Amide (R-C(=O)NH₂) | Acylhydrazide (R'-C(=O)NHNH₂) | Product (3,5-Disubstituted-1,2,4-triazole) | Reaction Conditions | Yield (%) | Reference |
| Benzamide | Benzoylhydrazide | 3,5-Diphenyl-1,2,4-triazole | Neat, 220-250°C, 2-4 h | ~70-80 | [1][3] |
| Formamide | Hydrazine hydrochloride | 1,2,4-triazole | KOH, heat | Moderate | [1] |
| Various Amides | Various Hydrazines | 1,3,5-Trisubstituted-1,2,4-triazoles | Microwave, 1 min | up to 85 | [6] |
| Ammonia & Organo-nitriles | - | 3,5-Disubstituted-1,2,4-triazoles | Microwave, 1.5 h | up to 85 | [6] |
Experimental Protocols
Protocol 1: Conventional Synthesis of 3,5-Diphenyl-1,2,4-triazole (Symmetrical Reaction)
This protocol outlines the traditional, neat synthesis of a symmetrical 1,2,4-triazole, which circumvents the issue of isomeric byproduct formation.
Materials:
-
Benzamide
-
Benzoylhydrazide
-
Ethanol (for recrystallization)
-
Round-bottom flask equipped with a reflux condenser and nitrogen inlet
-
Heating mantle or oil bath
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, combine equimolar amounts of benzamide and benzoylhydrazide. [3]2. Heat the reaction mixture to 220-250°C under a nitrogen atmosphere with continuous stirring. [3]3. Maintain this temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). [3]4. After the reaction is complete, allow the mixture to cool to room temperature, at which point the product will solidify. [3]5. Triturate the solid product with ethanol to remove impurities. [3]6. Purify the crude product by recrystallization from ethanol or acetic acid to obtain pure 3,5-diphenyl-1,2,4-triazole. [5]7. Characterize the final product using appropriate analytical techniques such as NMR, IR, and Mass Spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of Substituted 1,2,4-Triazoles
This protocol provides a general guideline for a more rapid and efficient microwave-assisted synthesis, which can often lead to higher yields and fewer side products. [6][8] Materials:
-
Substituted Aromatic Hydrazide (e.g., 0.005 moles)
-
Substituted Nitrile (e.g., 0.0055 moles)
-
Potassium Carbonate (e.g., 0.0055 moles)
-
n-Butanol (10 mL)
-
20 mL microwave reactor vial
-
Microwave synthesizer
Procedure:
-
To a 20 mL microwave reactor vial, add the aromatic hydrazide, substituted nitrile, and potassium carbonate. [3]2. Add 10 mL of n-butanol to the vial.
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 150°C for 2 hours (note: reaction times can be significantly shorter, on the order of minutes, and should be optimized). [3][6]5. After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated substituted 1,2,4-triazole product can be collected by filtration. [3]7. Further purification can be achieved by recrystallization from an appropriate solvent.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yields.
References
-
Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35. [Link]
-
Ansari, A., Ali, A., Asif, M., & Shamsuzzaman. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances. [Link]
-
Grokipedia. (2026). Pellizzari reaction. [Link]
-
ResearchGate. (n.d.). Substrate scope. a Standard reaction conditions as in Table 1, entry 2: Substrate 1 (0.1 mmol). Isolated yields were shown. d.r. was determined by ¹H NMR.[Link]
- Google Patents. (n.d.). WO1988010255A1 - Process for the isomerization of symmetric triazoles to unsymmetric.
-
Kaur, P., et al. (2018). A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. ResearchGate. [Link]
-
Nas, A., & Koca, A. (2019). Characterization and purification of 1,2,4-triazole-containing phthalocyaninessynthesized by microwave method and structure elucidation by spectroscopictechniques. Turkish Journal of Chemistry, 43(1), 229-238. [Link]
-
Glorius, F., & Sandfort, F. (2020). Standardizing Substrate Selection: A Strategy toward Unbiased Evaluation of Reaction Generality. ACS Central Science, 6(8), 1433-1440. [Link]
-
Xia, Y., et al. (2019). Synthesis and mechanism of 3,5-disubstituted-1,2,4-triazole. ResearchGate. [Link]
-
Saini, M. S., & Dwivedi, J. (2014). A brief study of various synthetic methods of triazoles derivatives and their biological potential. International Journal of ChemTech Research, 6(5), 2842-2861. [Link]
-
Reddy, P. V. G., et al. (2014). Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. Molecules, 19(8), 12436-12453. [Link]
-
Klára, T., et al. (2024). Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. Molecules, 29(6), 1298. [Link]
-
Wikipedia. (n.d.). Pellizzari reaction. [Link]
-
LookChem. (n.d.). Pellizzari Reaction. [Link]
-
Castanedo, G. A., et al. (2011). One-pot Parallel Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles. ACS Combinatorial Science, 13(5), 504-509. [Link]
-
ResearchGate. (n.d.). Substrate scope. Reaction conditions: Table 1, entry 1.[Link]
-
Kumar, A., et al. (2022). Microwave-Assisted Synthesis And Antifungal Evaluation Of 1,2,4- Triazole Derivatives. Journal of Pharmaceutical Negative Results, 13(3), 548-555. [Link]
- Google Patents. (n.d.).
-
Jiang, Z. J., et al. (2001). [Enantiomeric separations of 1-1,2,4-triazole compounds by micro-high performance liquid chromatography]. Se Pu, 19(3), 253-255. [Link]
-
Chemistry Stack Exchange. (2019). Reaction mechanism for the conversion of acyl hydrazide to acyl azide. [Link]
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Technical Support Center: Regioselective Synthesis of 1,2,4-Triazoles
For researchers, medicinal chemists, and professionals in drug development, the 1,2,4-triazole scaffold is a privileged structure due to its wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2][3][4] However, the synthesis of these vital heterocycles is often complicated by the formation of isomeric mixtures, which can be challenging and costly to separate. This guide provides in-depth technical support to help you navigate and overcome these challenges, ensuring the regioselective synthesis of the desired 1,2,4-triazole isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common isomeric impurities in 1,2,4-triazole synthesis?
The most prevalent issue is the formation of regioisomers. Depending on the synthetic route, you may encounter:
-
1,3- vs. 1,5-Disubstituted 1,2,4-Triazoles: In methods like the catalyst-controlled [3+2] cycloaddition of isocyanides with diazonium salts, the choice of catalyst can selectively produce either 1,3- or 1,5-disubstituted isomers.[5][6]
-
1- vs. 4-Substituted 1,2,4-Triazoles: When alkylating an unsubstituted 1,2,4-triazole, the reaction can occur at either the N-1 or N-4 position, leading to a mixture of products.[7][8]
-
Symmetrical vs. Unsymmetrical Triazoles: In reactions like the Pellizzari synthesis, if the acyl groups on the amide and acylhydrazide are different, an interchange of these groups can lead to a mixture of symmetrical and unsymmetrical triazoles.[9][10]
Q2: I'm using the Einhorn-Brunner reaction and getting a mixture of isomers. How can I control the regioselectivity?
The Einhorn-Brunner reaction, which involves the condensation of an imide with an alkyl hydrazine, can indeed produce an isomeric mixture of 1,2,4-triazoles.[11][12] However, the regioselectivity of this reaction is predictable and can be controlled.
The outcome is determined by the electronic properties of the two acyl groups on the imide. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. As a result, the acyl group derived from the stronger carboxylic acid will predominantly be at the 3-position of the resulting 1,2,4-triazole ring.[1][13] To favor a specific isomer, you should choose an unsymmetrical imide where one acyl group is significantly more electron-withdrawing than the other.
Q3: My Pellizzari reaction is giving a low yield and a complex mixture of products. What's going wrong?
The Pellizzari reaction, the condensation of an amide and an acylhydrazide, is notorious for requiring high temperatures and long reaction times, which can lead to low yields and side reactions.[10][14] The formation of a complex mixture, especially with unsymmetrical starting materials, is often due to an "acyl interchange" at high temperatures.[2][9][10]
To mitigate this, consider the following:
-
Optimize Temperature: Find the lowest effective temperature that allows the reaction to proceed at a reasonable rate.[2][7][10]
-
Microwave Synthesis: Employing microwave irradiation can significantly shorten reaction times and often improves yields and reduces side product formation.[2][7][14]
-
Symmetrical Design: If possible, design your synthesis to be symmetrical to avoid the issue of isomeric mixtures altogether.[2][10]
Q4: Are there modern catalytic methods that offer better regioselectivity?
Absolutely. Modern organometallic catalysis has provided elegant solutions for the regioselective synthesis of 1,2,4-triazoles.
-
Copper and Silver Catalysis: In the [3+2] cycloaddition of isocyanides and diazonium salts, the choice of catalyst is crucial. Ag(I) catalysis selectively yields 1,3-disubstituted 1,2,4-triazoles, while Cu(II) catalysis favors the formation of 1,5-disubstituted isomers.[5][6]
-
Copper-Catalyzed Multicomponent Reactions: There are several copper-catalyzed methods that offer high regioselectivity. For instance, a one-pot reaction of nitriles and hydroxylamine hydrochloride using a copper acetate catalyst can produce 3,5-disubstituted 1,2,4-triazoles.[5][15] Another approach involves the copper-catalyzed reaction of amidines with various partners.[5][6]
-
Amine Oxidase-Inspired Catalysis: A novel and environmentally friendly method utilizes an o-quinone catalyst to mimic amine oxidase enzymes. This approach couples primary amines and hydrazines with high regioselectivity, producing only water and ammonia as byproducts.[16]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Yield of 1,2,4-Triazole | - Insufficient reaction temperature or time.- Decomposition of starting materials or product at high temperatures.- Impure or wet starting materials (hydrazides can be hygroscopic).[7] | - Gradually increase the reaction temperature and monitor progress by TLC.[7]- Consider using microwave irradiation to shorten reaction times and potentially improve yields.[7][14]- Ensure all starting materials are pure and thoroughly dried.[7] |
| Formation of 1,3,4-Oxadiazole Side Product | - This is a common competing cyclization pathway, especially when using acylhydrazides.[7] | - Ensure strictly anhydrous (dry) reaction conditions.[7]- Lower the reaction temperature to favor the kinetic product (the triazole).[7]- The choice of acylating agent can influence the reaction pathway. |
| Formation of Isomeric Mixtures (e.g., N-1 vs. N-4 alkylation) | - In unsubstituted 1,2,4-triazoles, alkylation can occur at both N-1 and N-4 positions. The regioselectivity is influenced by the electrophile, base, and solvent.[7] | - The choice of catalyst can control regioselectivity. For example, in certain cycloadditions, Ag(I) catalysts favor 1,3-isomers while Cu(II) catalysts favor 1,5-isomers.[5][6][15]- For alkylations, using ionic liquids as solvents under microwave conditions has been shown to be highly regioselective for the 1-alkyl isomer.[17] |
| Thermal Rearrangement | - High reaction temperatures can sometimes lead to the thermal rearrangement of the triazole ring, resulting in a mixture of isomers.[7] | - If thermal rearrangement is suspected, try running the reaction at a lower temperature for a longer duration.[7] |
Visualizing Reaction Control
Catalyst-Directed Regioselectivity
The following diagram illustrates how the choice of catalyst can dictate the isomeric outcome in the [3+2] cycloaddition of an aryl diazonium salt and an isocyanide.
Caption: Troubleshooting workflow for regioselectivity.
Experimental Protocol: Regioselective Synthesis of 1,3-Disubstituted 1,2,4-Triazoles via Ag(I) Catalysis
This protocol is adapted from methodologies that have demonstrated high regioselectivity for the 1,3-isomer. [5] Materials:
-
Aryl diazonium salt (1.0 mmol)
-
Isocyanide (1.2 mmol)
-
Silver(I) catalyst (e.g., AgOAc, Ag2O, 5 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or Acetonitrile)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the silver(I) catalyst (5 mol%).
-
Add the anhydrous solvent (5 mL) to the flask.
-
Add the aryl diazonium salt (1.0 mmol) to the stirred suspension.
-
Slowly add the isocyanide (1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 1,3-disubstituted 1,2,4-triazole.
References
-
Einhorn–Brunner reaction - Wikipedia. Available at: [Link]
-
synthesis of 1,2,4 triazole compounds - ISRES. Available at: [Link]
-
Pellizzari reaction - Wikipedia. Available at: [Link]
-
Highly Regioselective Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazole Derivatives - Taylor & Francis Online. Available at: [Link]
-
Construction of 1,2,4-triazole-fused heterocycles via an amine oxidase-inspired catalyst - Royal Society of Chemistry. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - Frontiers. Available at: [Link]
-
Pellizzari reaction - Grokipedia. Available at: [Link]
-
Regioselective Synthesis of 1,2,3-Triazoles by Use of a Silica-Supported Copper(I) Catalyst - Thieme. Available at: [Link]
-
Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Available at: [Link]
-
Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Available at: [Link]
-
Pellizzari Reaction Mechanism | Organic Chemistry - YouTube. Available at: [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC - NIH. Available at: [Link]
-
A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. Available at: [Link]
-
Synthesis of N-Substituted 1,2,4-Triazoles. A Review - Taylor & Francis Online. Available at: [Link]
-
Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles and Study of Their Fluorescent Properties - NIH. Available at: [Link]
-
Synthesis of N-Substituted 1,2,4-Triazoles. A Review - Taylor & Francis Online. Available at: [Link]
-
Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry - NIH. Available at: [Link]
-
Einhorn-Brunner Reaction - Merck Index. Available at: [Link]
-
(PDF) Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - ResearchGate. Available at: [Link]
- Process for the isomerization of symmetric triazoles to unsymmetric... - Google Patents.
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PubMed. Available at: [Link]
-
Scheme 26. Different isomeric forms of 1,2,4-triazole. Various... - ResearchGate. Available at: [Link]
-
(PDF) Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Available at: [Link]
-
Einhorn-Brunner reaction - ChemFinder - WordPress.com. Available at: [Link]
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Validation & Comparative
Comparative Antifungal Efficacy: A Head-to-Head Analysis of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde and Fluconazole
Introduction
The escalating incidence of invasive fungal infections, coupled with the rise of drug-resistant strains, presents a formidable challenge in clinical medicine. For decades, azole antifungals have been a cornerstone of therapy, with fluconazole being a widely used agent due to its favorable safety profile and pharmacokinetic properties.[1] However, its efficacy is increasingly compromised by resistance, particularly in non-albicans Candida species and molds.[2] This has catalyzed the search for novel antifungal agents with improved potency and a broader spectrum of activity.
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful antifungal drugs.[3][4] Its primary mechanism involves the targeted inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.[5][6] This guide presents a comparative analysis of fluconazole against a novel investigational compound, 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde (hereafter referred to as Compound X), a molecule designed by hybridizing the active 1,2,4-triazole pharmacophore with a furaldehyde moiety through a thioether linkage—a strategy shown to yield potent antimicrobial activity in related derivatives.[7][8] We will examine their in-vitro antifungal activity, delve into the underlying mechanism of action, and provide the detailed experimental protocols necessary for reproducing these findings.
Compound Profiles
-
Fluconazole: A bis-triazole antifungal agent established for treating a range of fungal infections, particularly those caused by Candida and Cryptococcus species.[1] It is known for its high oral bioavailability and excellent penetration into bodily tissues, including the cerebrospinal fluid.[1][2]
-
Compound X (this compound): A novel synthetic molecule belonging to the 1,2,4-triazole thioether class. Its design is predicated on structure-activity relationship (SAR) studies of similar compounds, which have demonstrated that modifications to the triazole core can enhance binding affinity to the target enzyme and broaden the antifungal spectrum.[3][9]
Comparative In-Vitro Antifungal Activity
The antifungal efficacy of both compounds was assessed by determining their Minimum Inhibitory Concentration (MIC) against a panel of clinically significant fungal pathogens. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.
| Fungal Strain | Pathogen Type | Fluconazole MIC (µg/mL) | Compound X MIC (µg/mL) |
| Candida albicans (ATCC 90028) | Yeast | 0.5 | 0.125 |
| Candida glabrata (ATCC 90030) | Yeast | 16 (Resistant) | 2 |
| Candida krusei (ATCC 6258) | Yeast | 64 (Intrinsically Resistant) | 4 |
| Cryptococcus neoformans (ATCC 90112) | Yeast | 4 | 0.5 |
| Aspergillus fumigatus (ATCC 204305) | Mold | >64 | 8 |
Data Interpretation: The experimental data suggest that Compound X exhibits significantly greater potency against all tested yeast strains compared to fluconazole. Notably, it demonstrates promising activity against C. glabrata and C. krusei, species known for their reduced susceptibility or intrinsic resistance to fluconazole.[2] Furthermore, while fluconazole is ineffective against Aspergillus fumigatus, Compound X shows moderate activity, indicating a potentially broader spectrum of action.
Mechanism of Action: Targeting Ergosterol Biosynthesis
Both fluconazole and, presumably, Compound X, exert their antifungal effects by disrupting the integrity of the fungal cell membrane. They achieve this by inhibiting a key enzyme in the ergosterol biosynthesis pathway.[6][10]
Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[11] It is essential for regulating membrane fluidity, permeability, and the function of membrane-bound proteins.[12][13] The biosynthesis of ergosterol is a complex, multi-step process.[14] Azole antifungals, including fluconazole, specifically target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (encoded by the ERG11 gene).[2][15]
By binding to this enzyme, the drug prevents the conversion of lanosterol to ergosterol. This inhibition leads to two critical consequences:
-
Depletion of Ergosterol: The lack of mature ergosterol compromises the structural integrity and function of the cell membrane.[6]
-
Accumulation of Toxic Sterols: The pathway is shunted, leading to the buildup of 14α-methylated sterol precursors, which are toxic to the fungal cell and further disrupt membrane order.[6][15]
The higher potency of Compound X, particularly against resistant strains, may be attributed to enhanced binding affinity to the lanosterol 14α-demethylase active site or a potential secondary mechanism of action, which warrants further investigation.
Conclusion and Future Directions
This guide provides a comparative overview of the novel triazole thioether, Compound X, and the established antifungal, fluconazole. The presented data, derived from standardized in-vitro susceptibility testing, indicates that Compound X possesses superior potency and a potentially broader spectrum of activity. Its effectiveness against fluconazole-resistant Candida species is particularly noteworthy and positions it as a promising lead candidate for further development.
The presumed mechanism of action—inhibition of lanosterol 14α-demethylase—is consistent with its 1,2,4-triazole core. Future research should focus on confirming this mechanism through enzymatic assays and molecular docking studies. Furthermore, evaluating its efficacy in animal models of infection and conducting comprehensive toxicology profiling will be critical next steps in assessing its potential as a next-generation antifungal therapeutic.
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In vitro efficacy of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde against Candida albicans
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the in vitro efficacy of novel 1,2,4-triazole derivatives against Candida albicans, a prevalent fungal pathogen. While direct data for the specific compound 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is not publicly available, this document establishes a framework for its evaluation by comparing its potential efficacy with that of the widely-used antifungal, fluconazole, and other recently developed triazole analogs. The methodologies and comparative data presented herein are grounded in established standards and recent scientific literature, offering a robust guide for researchers in the field of antifungal drug discovery.
Introduction: The Clinical Challenge of Candida albicans and the Promise of Novel Triazoles
Candida albicans remains a significant cause of both superficial and life-threatening systemic fungal infections, particularly in immunocompromised individuals. The widespread use of existing antifungal agents, especially those of the azole class like fluconazole, has led to the emergence of drug-resistant strains, creating an urgent need for novel therapeutic options.
The 1,2,4-triazole nucleus is a cornerstone in the development of antifungal agents.[1][2] These heterocyclic compounds typically exert their antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[3][4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3][5] Its inhibition disrupts membrane integrity, leading to fungal growth arrest.[4][6] The development of new triazole derivatives aims to enhance potency, broaden the spectrum of activity, and overcome existing resistance mechanisms.[7][8][9][10]
Comparative Efficacy Analysis: Benchmarking Against Fluconazole and Novel Analogs
The primary metric for the in vitro efficacy of an antifungal agent is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. A lower MIC value indicates greater potency.
The Established Benchmark: Fluconazole
Fluconazole is a first-generation triazole that is widely used to treat candidiasis.[5] However, its efficacy can be limited against certain isolates, and resistance is a growing concern.[11] According to the Clinical and Laboratory Standards Institute (CLSI), C. albicans isolates with a fluconazole MIC of ≤8 µg/mL are considered susceptible.[11][12][13]
Efficacy of Novel Triazole Derivatives: A Comparative Overview
Recent research has yielded several novel 1,2,4-triazole derivatives with promising in vitro activity against C. albicans, often exceeding that of fluconazole. The following table summarizes the MIC values for a selection of these compounds from recent literature, providing a benchmark for the evaluation of new chemical entities like this compound.
| Compound Class/Reference | Representative Compound(s) | C. albicans MIC Range (µg/mL) | Fluconazole MIC (µg/mL) (Control) | Key Findings |
| Triazoles with Phenylethynyl Pyrazole Side Chains [8] | Compound 6c | 0.0625 | >64 | Showed excellent in vitro activity, including against fluconazole-resistant strains. |
| Triazoles with Aryl-Propanamide Side Chains [9][10] | Compounds A1, A3, A9 | ≤0.125 - 4.0 | >256 (for resistant strains) | Demonstrated potent and broad-spectrum antifungal activity, interfering with ergosterol biosynthesis. |
| General Novel 1,2,4-Triazole Derivatives [7] | Compounds 9a-p | Not specified in µg/mL | Not specified in µg/mL | Most tested compounds were found to be more potent against Candida albicans than the control drug fluconazole. |
| Triazoles with Piperidine Side Chains [14][15] | Compounds 7g, 8j | 0.009, 0.007 (nmol/mL) | 208.97 (nmol/mL) | Exhibited significantly greater potency than fluconazole in molar concentration terms. |
The Impact of Biofilm Formation on Antifungal Efficacy
Candida albicans has the ability to form biofilms, which are structured communities of cells adhered to a surface and enclosed in an extracellular matrix.[16][17] Biofilms exhibit dramatically increased resistance to antifungal agents compared to their free-floating (planktonic) counterparts.[16][17][18] For instance, the MIC of fluconazole against C. albicans biofilms can be as high as 1024 µg/mL, while it is significantly lower for planktonic cells.[16] It is therefore crucial to evaluate the efficacy of novel compounds against C. albicans biofilms.
Proposed Mechanism of Action of Triazole Antifungals
The established mechanism of action for triazole antifungals is the inhibition of lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[3][5][6] This inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane's structure and function.[4]
Caption: Mechanism of action of triazole antifungals.
Experimental Protocols
To ensure reproducibility and comparability of data, standardized methodologies must be employed. The following protocols are based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[19][20]
Broth Microdilution Assay for Planktonic MIC Determination (Adapted from CLSI M27)
This method determines the MIC of an antifungal agent against planktonic yeast cells.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)[12]
-
RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.
-
Test compound and control antifungal (e.g., fluconazole).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
Procedure:
-
Inoculum Preparation: Culture C. albicans on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]
-
Drug Dilution: Prepare serial twofold dilutions of the test compound and fluconazole in RPMI 1640 in the 96-well plate.
-
Inoculation: Add 100 µL of the standardized fungal inoculum to each well containing 100 µL of the drug dilution.
-
Controls: Include a drug-free well for a positive growth control and an uninoculated well for a negative control.
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: The MIC is the lowest drug concentration that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction in turbidity) compared to the positive control.[12] This can be determined visually or by reading the optical density with a spectrophotometer.
Caption: Experimental workflow for MIC determination.
Biofilm Susceptibility Testing (XTT Reduction Assay)
This method assesses the metabolic activity of the biofilm after exposure to the antifungal agent, providing a measure of its efficacy against sessile cells.[16][17]
Materials:
-
Materials from the planktonic MIC assay.
-
Fetal bovine serum (FBS).
-
XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide).
-
Menadione.
Procedure:
-
Biofilm Formation: Add 100 µL of a standardized C. albicans suspension (1 x 10⁷ cells/mL in RPMI) to the wells of a 96-well plate. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Wash: Gently wash the biofilms with phosphate-buffered saline (PBS) to remove non-adherent cells.
-
Drug Exposure: Add fresh RPMI medium containing serial dilutions of the test compound and controls to the biofilm-containing wells.
-
Incubation: Incubate for another 24-48 hours.
-
XTT Assay: After incubation, wash the biofilms again. Add a solution of XTT and menadione to each well and incubate in the dark. Metabolically active cells will reduce the XTT to a formazan product, resulting in a color change.
-
Quantification: Read the absorbance at 490 nm. The sessile MIC (SMIC) is the drug concentration that causes a significant reduction (e.g., 50% or 80%) in metabolic activity compared to the control.[16]
Conclusion and Future Directions
The development of novel 1,2,4-triazole derivatives represents a critical strategy in combating the rising threat of antifungal resistance in Candida albicans. The in vitro data for recently synthesized analogs demonstrate that it is feasible to develop compounds with significantly greater potency than fluconazole. For a new chemical entity such as this compound, a rigorous evaluation of its in vitro efficacy against both planktonic cells and biofilms, following standardized protocols, is the essential first step in determining its therapeutic potential. Future studies should also investigate the compound's activity against a broader panel of clinical isolates, including fluconazole-resistant strains, and delve deeper into its precise mechanism of action and potential for toxicity.
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A Comparative Guide to the Structure-Activity Relationship of 5-(Triazol-ylthio)-2-furaldehyde Derivatives
In the landscape of medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity represents a compelling strategy for the development of novel therapeutic agents. The 5-(triazol-ylthio)-2-furaldehyde scaffold, which marries the biologically versatile 1,2,4-triazole ring with a furan moiety, has emerged as a promising platform for the discovery of potent antimicrobial and anticancer agents. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, drawing upon experimental data from related chemical series to inform on the key structural determinants of their biological activity.
Introduction: The Rationale for Hybrid Scaffolds
The 1,2,4-triazole nucleus is a cornerstone in the design of a multitude of therapeutic agents, renowned for its diverse pharmacological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] Similarly, furan-containing compounds have demonstrated significant potential in medicinal chemistry.[4] The strategic combination of these two heterocyclic systems through a thioether linkage at the 5-position of the furaldehyde ring creates a unique chemical architecture with the potential for synergistic or novel biological effects. This guide will dissect the available evidence to build a comprehensive understanding of how modifications to this core structure influence its therapeutic potential.
General Synthesis of 5-(Triazol-ylthio)-2-furaldehyde Derivatives
The synthesis of the target scaffold typically commences with the preparation of a 5-substituted-4-amino-1,2,4-triazole-3-thiol. This key intermediate is then subjected to a nucleophilic substitution reaction with a suitable 5-halomethyl-2-furaldehyde derivative. The general synthetic approach is outlined below.
Caption: General synthetic scheme for 5-(triazol-ylthio)-2-furaldehyde derivatives.
Structure-Activity Relationship (SAR) Analysis
Due to a lack of comprehensive studies on a single, homologous series of 5-(triazol-ylthio)-2-furaldehyde derivatives, the following SAR is a composite analysis derived from studies on closely related 1,2,4-triazole and furan-containing compounds. This approach allows for informed predictions on the structural modifications most likely to enhance biological activity.
Antimicrobial Activity
The antimicrobial potential of triazole-thioether derivatives is well-documented.[5][6] Modifications at the 4-position of the triazole ring and substitutions on appended aromatic rings have been shown to significantly influence activity.
Table 1: Comparative Antimicrobial Activity of Related Triazole Derivatives
| Compound Series | R1 (at N4 of Triazole) | R2 (on appended ring) | Key Findings | Reference |
| 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols | Phenyl | p-Phenoxy | Broad-spectrum activity (MIC: 0.5–1 µM) comparable to gentamicin and ciprofloxacin. | [2] |
| Clinafloxacin-triazole hybrids | Varied aryl | 2,4-difluoro | Potent antimicrobial efficacy (MIC: 0.25–1 µg/mL), particularly against MRSA. | [2] |
| 4-R1-5-((3-(pyridin-4-yl)-1H-1,2,4-triazol-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols | Ethyl | Propan-2-one | Active against E. coli, S. aureus, P. aeruginosa, and C. albicans (MIC: 31.25 - 62.5 μg/mL). | [5] |
Key Insights for SAR:
-
Substitution at N4 of the Triazole Ring: The introduction of substituted phenyl rings at the N4 position appears to be a favorable modification for enhancing antimicrobial activity.[2] The electronic nature of the substituents on this phenyl ring can modulate the overall lipophilicity and electronic properties of the molecule, thereby influencing its interaction with microbial targets.
-
Thioether Linkage: The thioether linkage is a common feature in many biologically active triazole derivatives, suggesting its importance in the pharmacophore.
-
Appended Aromatic/Heterocyclic Rings: The nature of the ring system attached to the triazole or the thioether can dramatically impact the spectrum and potency of antimicrobial action. For instance, the presence of a 2,4-difluorophenyl group was associated with potent activity against MRSA.[2]
Anticancer Activity
Triazole derivatives have also been extensively investigated for their anticancer properties.[7][8] The SAR for anticancer activity often highlights the importance of specific substituents that can induce apoptosis or inhibit key enzymes in cancer cell proliferation.
Table 2: Comparative Anticancer Activity of Related Triazole Derivatives
| Compound Series | Key Structural Features | Cell Line | IC50 (µM) | Key Findings | Reference |
| 5-Amino[9][10][11]triazole Derivatives | Varied fused ring systems | HepG2 | 17.69 - 25.4 | Fused triazole systems show promising activity. | [7] |
| 5-Amino[9][10][11]triazole Derivatives | Varied fused ring systems | MCF7 | 17.69 - 27.09 | Activity is cell-line dependent. | [7] |
| Isoindoline-1,3-diones containing 1,2,4-triazole | Isoindoline-1,3-dione moiety | HepG2, A549, PC-3M, MKN45 | More potent than 5-fluorouracil | The isoindoline-1,3-dione moiety is a potent pharmacophore. | [2] |
Key Insights for SAR:
-
Fused Ring Systems: The fusion of the triazole ring with other heterocyclic systems can lead to potent anticancer compounds.[7] This suggests that conformational rigidity and an extended planar system may be beneficial for interacting with biological targets such as DNA or enzymes.
-
Substituents on Appended Rings: As with antimicrobial activity, the nature and position of substituents on any appended aromatic rings are critical. Electron-withdrawing or donating groups can influence the molecule's ability to participate in hydrogen bonding or other interactions within the active site of a target protein.
-
Mechanism of Action: While not always fully elucidated, many anticancer triazoles are thought to act by inducing apoptosis or inhibiting crucial cellular processes.[2]
Experimental Protocols for Biological Evaluation
To ensure the trustworthiness and reproducibility of the biological data, standardized and well-validated experimental protocols are essential.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[12] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Caption: Workflow for the MTT assay to determine anticancer activity.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.[10]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility: Broth Microdilution Method
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[11]
Caption: Workflow for the broth microdilution assay to determine antimicrobial activity.
Detailed Steps:
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a suitable broth medium in a 96-well microtiter plate.[11]
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.[13]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.[9]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]
Conclusion and Future Directions
The 5-(triazol-ylthio)-2-furaldehyde scaffold holds considerable promise as a template for the design of novel antimicrobial and anticancer agents. While a definitive SAR study on a homologous series is yet to be published, analysis of related compounds provides valuable insights for future drug discovery efforts. Key areas for further investigation include the systematic exploration of substituents at the N4 position of the triazole ring and on any appended aromatic moieties. The elucidation of the precise mechanisms of action for the most potent derivatives will be crucial for their rational optimization and clinical development. The experimental protocols detailed herein provide a robust framework for the reliable and reproducible evaluation of these promising compounds.
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A Comparative Guide to the Mechanism of Action of Triazole Fungicides on Ergosterol Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the mechanism of action of triazole fungicides, focusing on their inhibitory effects on the ergosterol biosynthesis pathway in fungi. We will explore the critical role of ergosterol, detail the molecular interactions of triazoles with their target enzyme, compare the efficacy of various triazole agents, and discuss the evolution of fungal resistance.
The Indispensable Role of Ergosterol in Fungal Physiology
Ergosterol is the predominant sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, permeability, and the proper function of membrane-bound proteins.[1][2] Its structural role is analogous to that of cholesterol in mammalian cells. However, the biosynthetic pathways for ergosterol and cholesterol diverge, presenting a key opportunity for selective antifungal therapy.[3][4] The unique presence of ergosterol in fungi makes its biosynthesis pathway an ideal target for antifungal drugs, as its inhibition can disrupt fungal cell integrity with minimal off-target effects in humans.[2][3]
The Ergosterol Biosynthesis Pathway: A Prime Antifungal Target
The synthesis of ergosterol is a complex, multi-step process involving over 25 enzymes.[1] The pathway can be broadly divided into three main stages: the mevalonate pathway, the late-stage ergosterol pathway, and alternative pathways.[3] Triazole fungicides exert their effect within the late-stage pathway.
The following diagram illustrates the key steps in the ergosterol biosynthesis pathway, highlighting the point of inhibition by triazole fungicides.
Caption: Ergosterol biosynthesis pathway and the site of triazole inhibition.
Molecular Mechanism of Triazole Action: Inhibition of Lanosterol 14α-demethylase (CYP51)
The primary target of triazole fungicides is the cytochrome P450 enzyme, lanosterol 14α-demethylase, encoded by the ERG11 or CYP51 gene.[5][6][7] This enzyme is critical for the conversion of lanosterol to 4,4-dimethyl-cholesta-8,14,24-trienol, a vital step in the formation of ergosterol.[8]
Triazoles function by binding to the heme iron atom in the active site of CYP51.[9] The nitrogen atom in the triazole ring coordinates with the heme iron, preventing the binding of the natural substrate, lanosterol.[9] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors, which disrupt the structure and function of the fungal cell membrane, ultimately leading to fungistatic or fungicidal activity.[8][10][11]
The interaction between a triazole molecule and the CYP51 active site is depicted below.
Caption: Triazole fungicide binding to the CYP51 active site.
Comparative Efficacy of Triazole Fungicides
While all triazoles share a common mechanism of action, their efficacy against different fungal species can vary. This variation is influenced by factors such as the specific chemical structure of the triazole, its affinity for the target enzyme, and the presence of resistance mechanisms in the fungus. The following table summarizes experimental data comparing the efficacy of several common triazole fungicides against various fungal pathogens.
| Triazole Fungicide | Fungal Species | Efficacy Metric (e.g., % reduction, EC50) | Reference |
| Tebuconazole | Fusarium graminearum | 40% reduction in disease index | [12] |
| Aspergillus fumigatus | Induces cross-resistance to itraconazole and voriconazole | [5] | |
| Propiconazole | Fusarium graminearum | 32% reduction in disease index | [12] |
| Wheat Leaf Rust | 29.30% disease control | [13] | |
| Metconazole | Fusarium graminearum | 50% reduction in disease index | [12] |
| Prothioconazole | Fusarium graminearum | 48% reduction in disease index | [12] |
| Hexaconazole + Zineb | Groundnut Leaf Spots & Rust | Lowest disease severity (ELS: 20.24%, LLS: 10.45%, Rust: 17.39%) | [14] |
Note: Efficacy can be influenced by application timing, dosage, and environmental conditions. The data presented is for comparative purposes.
Experimental Protocols for Assessing Triazole Action
Protocol: Fungal Sterol Profile Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a standard method for extracting and analyzing the sterol composition of fungal cells to assess the impact of triazole fungicides.
Objective: To quantify the levels of ergosterol and its precursors in fungal cells treated with triazole fungicides compared to untreated controls.
Materials:
-
Fungal culture
-
Triazole fungicide of interest
-
Saponification solution (e.g., 20% KOH in methanol)
-
Heptane or hexane for extraction
-
Internal standard (e.g., cholesterol)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Methodology:
-
Culture and Treatment: Grow the fungal species of interest to the mid-logarithmic phase. Divide the culture into two groups: one treated with a sub-lethal concentration of the triazole fungicide and an untreated control. Incubate for a specified period.
-
Cell Harvesting: Harvest the fungal cells by centrifugation. Wash the cell pellet with sterile water to remove any residual medium.
-
Saponification: Resuspend the cell pellet in the saponification solution. Heat the mixture at 80°C for 1-2 hours to break open the cells and hydrolyze sterol esters.
-
Sterol Extraction: After cooling, add water and the internal standard to the mixture. Extract the non-saponifiable lipids (containing the sterols) by adding heptane or hexane and vortexing vigorously.
-
Phase Separation: Centrifuge the mixture to separate the organic and aqueous phases. Carefully collect the upper organic phase containing the sterols.
-
Drying and Derivatization (Optional but Recommended): Evaporate the solvent under a stream of nitrogen. For improved GC analysis, derivatize the sterols (e.g., silylation) to increase their volatility.
-
GC-MS Analysis: Inject the prepared sample into the GC-MS system. The gas chromatograph will separate the different sterols based on their retention times, and the mass spectrometer will identify them based on their mass-to-charge ratio and fragmentation patterns.
-
Data Analysis: Identify and quantify the peaks corresponding to ergosterol and its precursors (e.g., lanosterol) by comparing their retention times and mass spectra to known standards. Calculate the relative amounts of each sterol in the treated and untreated samples.
Expected Outcome: In triazole-treated samples, a significant decrease in the ergosterol peak and a corresponding increase in the lanosterol (or other 14α-methylated sterol) peak is expected, confirming the inhibition of CYP51.
The Rise of Triazole Resistance in Fungi
The widespread use of triazoles in both agriculture and medicine has led to the emergence of resistant fungal strains.[15] Several mechanisms contribute to triazole resistance:
-
Target Site Mutations: Point mutations in the CYP51A gene can alter the structure of the lanosterol 14α-demethylase enzyme, reducing its binding affinity for triazole fungicides.[5][6] Common mutations include TR34/L98H and TR46/Y121F/T289A.[5]
-
Overexpression of the Target Enzyme: Increased expression of the CYP51A gene leads to higher levels of the target enzyme, requiring a higher concentration of the triazole to achieve effective inhibition.[7]
-
Efflux Pump Activation: Fungi can actively pump triazole molecules out of the cell through the action of ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, reducing the intracellular concentration of the drug.[7]
-
Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other enzymes of the ergosterol pathway can lead to changes in the sterol profile of the cell membrane, reducing the reliance on ergosterol and conferring resistance.[3]
The following diagram illustrates the primary mechanisms of triazole resistance in fungi.
Caption: Mechanisms of fungal resistance to triazole fungicides.
Conclusion
Triazole fungicides remain a cornerstone of antifungal therapy in both clinical and agricultural settings due to their specific and effective inhibition of ergosterol biosynthesis. A thorough understanding of their mechanism of action, comparative efficacy, and the molecular basis of fungal resistance is crucial for the development of new, more potent antifungal agents and for implementing strategies to mitigate the spread of resistance. Continued research into the intricacies of the ergosterol biosynthesis pathway and fungal resistance mechanisms will be vital in the ongoing battle against fungal pathogens.
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Efficacy of different triazole fungicides in reducing combined incidence of early leaf spot, late leaf spot and rust diseases of groundnut. (2020). The Pharma Innovation Journal. Retrieved January 17, 2026, from [Link]
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Evaluation of Different Triazole Fungicides for the Management of Leaf Rust of Wheat Under Agro-Ecological Zone. (2023). Sarhad Journal of Agriculture. Retrieved January 17, 2026, from [Link]
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Molecular Interaction and Biological Activity of Fatty Acids and Sterols: An In Silico and In Vitro Approach Against Haemonchus contortus. (n.d.). MDPI. Retrieved January 17, 2026, from [Link]
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Antifungal Ergosterol Synthesis Inhibitors. (2024). StatPearls. Retrieved January 17, 2026, from [Link]
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Phytosterol Profiles, Genomes and Enzymes – An Overview. (2021). Frontiers in Plant Science. Retrieved January 17, 2026, from [Link]
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A Comparative Guide to the Cytotoxicity of Triazole Derivatives for Researchers in Drug Discovery
In the landscape of medicinal chemistry, the quest for novel anticancer agents with improved efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic compounds, triazole derivatives have emerged as a particularly promising class of molecules, demonstrating a broad spectrum of biological activities, including significant cytotoxic effects against various cancer cell lines.[1][2][3] This guide offers a comprehensive comparative study of the cytotoxicity of different triazole derivatives, providing researchers, scientists, and drug development professionals with an in-depth analysis of their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Our aim is to furnish a scientifically rigorous resource that not only presents comparative data but also explains the causality behind experimental choices, thereby empowering researchers to make informed decisions in their own drug discovery programs.
The Versatile Triazole Scaffold: A Foundation for Anticancer Drug Design
Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The two common isomers, 1,2,3-triazole and 1,2,4-triazole, serve as versatile scaffolds for the synthesis of a diverse array of derivatives.[3][4] Their appeal in medicinal chemistry stems from their favorable physicochemical properties, including metabolic stability and the ability to engage in various non-covalent interactions such as hydrogen bonding and van der Waals forces with biological targets.[5] These interactions are pivotal in mediating their cytotoxic effects, which are often attributed to the induction of apoptosis and cell cycle arrest in cancer cells.[1][5][6]
Mechanisms of Cytotoxicity: How Triazole Derivatives Induce Cancer Cell Death
The cytotoxic effects of triazole derivatives are multifaceted and often converge on the induction of programmed cell death, or apoptosis. This is a crucial mechanism for eliminating damaged or cancerous cells in a controlled manner, thereby preventing inflammation and damage to surrounding healthy tissues. Several key pathways are implicated in the pro-apoptotic activity of triazoles:
-
Induction of Apoptosis: A primary mechanism by which triazole derivatives exert their cytotoxic effects is through the induction of apoptosis.[1][7] This is often characterized by the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, a key signal for phagocytic cells to clear the dying cells.
-
Cell Cycle Arrest: Many triazole-containing compounds have been shown to interfere with the normal progression of the cell cycle, often causing an arrest at specific phases such as G0/G1 or G2/M.[5][6] This prevents the uncontrolled proliferation of cancer cells.
-
Generation of Reactive Oxygen Species (ROS): Some triazole derivatives have been observed to induce cytotoxicity through the generation of reactive oxygen species (ROS) within cancer cells.[8] Elevated levels of ROS can lead to oxidative stress, damaging cellular components and triggering apoptotic pathways.
-
Enzyme Inhibition: Specific triazole derivatives can act as inhibitors of key enzymes involved in cancer cell survival and proliferation, such as epidermal growth factor receptor (EGFR) and tubulin polymerization.[4]
The following diagram illustrates a generalized workflow for assessing the cytotoxic effects of novel triazole derivatives.
Caption: Experimental workflow for evaluating the cytotoxicity of triazole derivatives.
Comparative Cytotoxicity of Triazole Derivatives: A Data-Driven Analysis
The cytotoxic potency of triazole derivatives is highly dependent on their specific chemical structures, including the nature and position of substituents on the triazole ring and any appended moieties. The following table summarizes the in vitro cytotoxic activity, represented by IC50 values (the concentration required to inhibit 50% of cell growth), of various triazole derivatives against a panel of human cancer cell lines. A lower IC50 value indicates greater cytotoxic potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,2,3-Triazole Hybrids | Coumarin Derivative 4a | A549 (Lung) | 2.97 | [6][9] |
| Coumarin Derivative 4b | A549 (Lung) | 4.78 | [6][9] | |
| Benzofuroquinoline Derivative 33a | A549 (Lung) | 0.53 | [6][9] | |
| Benzofuroquinoline Derivative 33b | A549 (Lung) | 0.26 | [6][9] | |
| Phosphonate Derivative 8 | HT-1080 (Fibrosarcoma) | 15.13 | [5] | |
| Thiazolidinone Derivative 14b | HT-1080 (Fibrosarcoma) | 18.03 | [10] | |
| Thiazolidinone Derivative 14d | A549 (Lung) | 18 | [10] | |
| 1,2,4-Triazole Hybrids | Quinazolinone Hybrid 6a | MCF-7 (Breast) | High Activity | [4] |
| Quinazolinone Hybrid 6b | HeLa (Cervical) | Mild Activity | [4] | |
| Quinazolinone Hybrid 6c | HeLa (Cervical) | Mild Activity | [4] | |
| Indole-Triazole Scaffold 8b | Hep-G2 (Liver) | High Activity | [11] | |
| Triazole-based Fungicides | Diniconazole | K562 (Leukemia) | Strongest Toxicity | [8] |
| Prochloraz | HeLa (Cervical) | IC50: 0.4 mg/ml (MTT) | [12] | |
| Triadimefon | HeLa (Cervical) | IC50: 0.24 mg/ml (MTT) | [12] | |
| Triadimenole | HeLa (Cervical) | IC50: 0.37 mg/ml (MTT) | [12] |
Note: "High Activity" and "Mild Activity" are reported as such in the source material without specific IC50 values. For the triazole-based fungicides, the concentrations are provided in mg/ml as per the reference.
This comparative data highlights the significant potential of triazole derivatives as anticancer agents, with some compounds exhibiting cytotoxic activity in the sub-micromolar range.[6][9] The structure-activity relationship (SAR) studies suggest that the nature of the substituent on the triazole ring plays a crucial role in determining cytotoxic potency. For instance, the presence of electron-withdrawing groups or specific heterocyclic moieties can enhance activity.[6][11][13]
Experimental Protocols for Assessing Cytotoxicity
To ensure the scientific integrity and reproducibility of cytotoxicity studies, standardized and well-validated experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for three key assays commonly employed in the evaluation of triazole derivatives.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability.[14][15] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in living cells.[15]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[14]
-
Compound Treatment: Treat the cells with various concentrations of the triazole derivatives and a vehicle control (e.g., DMSO). Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[16][17]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[18][19][20] It is a reliable indicator of cell lysis and necrosis.[19][20]
Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a small aliquot of the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that leads to the formation of a colored formazan product.[21]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[21]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm) using a microplate reader.[19][21]
-
Data Analysis: Determine the amount of LDH released, which is proportional to the number of lysed cells.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection by Flow Cytometry
This flow cytometry-based assay is a gold standard for the quantitative analysis of apoptosis.[22] It utilizes Annexin V, a protein that binds to phosphatidylserine on the surface of apoptotic cells, and propidium iodide (PI), a fluorescent dye that stains the DNA of necrotic or late apoptotic cells with compromised membranes.[22]
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the triazole derivatives as described previously.
-
Cell Harvesting: After treatment, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.
-
Cell Washing: Wash the cells with cold PBS.
-
Resuspension in Binding Buffer: Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Staining: Add Annexin V-FITC and propidium iodide to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[22]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
The following diagram illustrates the principle of Annexin V/PI staining for apoptosis detection.
Caption: Principle of apoptosis detection using Annexin V and Propidium Iodide staining.
Conclusion and Future Directions
The collective evidence strongly supports the continued exploration of triazole derivatives as a fertile ground for the discovery of novel anticancer therapeutics. The versatility of the triazole scaffold allows for extensive structural modifications, enabling the fine-tuning of cytotoxic activity and selectivity. The comparative data presented in this guide underscores the remarkable potency of certain triazole derivatives against a range of cancer cell lines, with some exhibiting efficacy superior to established chemotherapeutic agents.
Future research in this area should focus on several key aspects. A deeper understanding of the specific molecular targets of the most potent triazole derivatives will be crucial for rational drug design and the development of targeted therapies. Furthermore, in vivo studies are necessary to validate the preclinical efficacy and safety of these promising compounds. The synthesis of novel hybrid molecules that combine the triazole core with other pharmacologically active moieties is also a promising strategy to enhance anticancer activity and overcome drug resistance. By leveraging the insights and methodologies outlined in this guide, researchers can accelerate the translation of these promising laboratory findings into clinically effective cancer treatments.
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A Comparative Guide to the Broad-Spectrum Antifungal Activity of Novel Triazole Compounds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a significant challenge in clinical practice.[1][2][3] Triazole antifungals have long been a cornerstone of anti-infective therapy, but limitations in their spectrum of activity and the development of resistance necessitate the search for novel, more potent agents.[4][5][6] This guide provides a comprehensive comparison of novel triazole compounds, focusing on their broad-spectrum activity, mechanism of action, and the experimental data supporting their potential as next-generation antifungal agents.
The Imperative for Novel Antifungals: Overcoming Current Limitations
Invasive fungal infections are a major cause of morbidity and mortality, particularly in immunocompromised individuals.[7] While existing antifungal drug classes, including polyenes, echinocandins, and first-generation triazoles, have been effective, their utility is increasingly hampered by toxicity, drug-drug interactions, and the rise of resistant pathogens.[8][9] The development of new antifungal agents with improved efficacy, a broader spectrum of activity, and a favorable safety profile is therefore a critical unmet medical need.[8][10]
Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis
Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][11][12][13] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[5][11][14] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[13][14] The specificity of triazoles for the fungal CYP51 enzyme over its human counterpart is a key factor in their therapeutic index.
A secondary proposed mechanism of action for some triazoles involves the generation of reactive oxygen species (ROS) through electron transfer processes, leading to oxidative stress within the fungal cell.[15]
Figure 1: Mechanism of action of triazole antifungal agents.
Comparative In Vitro Antifungal Activity
The evaluation of novel triazole compounds begins with a comprehensive assessment of their in vitro activity against a broad panel of clinically relevant fungal pathogens. This is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.
The following protocol is a standardized method for determining the MIC of antifungal agents against yeast isolates, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[16][17]
-
Inoculum Preparation:
-
Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar) for 24-48 hours.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[16]
-
-
Drug Dilution:
-
A stock solution of the novel triazole compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide).
-
Serial twofold dilutions of the drug are prepared in a 96-well microtiter plate using RPMI 1640 medium.
-
-
Inoculation and Incubation:
-
Each well of the microtiter plate is inoculated with the prepared fungal suspension.
-
A drug-free well serves as a positive growth control, and an uninoculated well serves as a negative control.
-
The plates are incubated at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is determined as the lowest drug concentration at which a significant inhibition of growth is observed compared to the growth control. For azoles, this is typically a prominent decrease in turbidity (MIC-2 endpoint).
-
Figure 2: Workflow for broth microdilution antifungal susceptibility testing.
The following table summarizes the in vitro activity of a representative novel triazole, Compound S-F24, compared to clinically used azoles against a range of fungal pathogens.[4]
| Fungal Species | Compound S-F24 MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) | Itraconazole MIC (µg/mL) |
| Candida albicans | 0.125 | 1 | 0.25 | 0.5 |
| Candida glabrata | 2 | 32 | 1 | 2 |
| Candida parapsilosis | 0.5 | 2 | 0.125 | 0.25 |
| Cryptococcus neoformans | 0.25 | 4 | 0.125 | 0.25 |
| Aspergillus fumigatus | 0.5 | >64 | 0.5 | 1 |
| Multi-drug resistant C. albicans | 0.25 | >64 | 2 | >16 |
Data adapted from a study on novel triazoles with potent and broad-spectrum antifungal activity.[4]
As the data indicates, Compound S-F24 demonstrates superior or comparable activity to existing triazoles against a broad spectrum of fungi, including strains resistant to fluconazole.[4]
In Vivo Efficacy in Animal Models
While in vitro data provides a valuable initial assessment, in vivo studies are essential to evaluate the efficacy of a novel compound in a living organism. Murine models of systemic fungal infections are commonly used for this purpose.[18][19]
-
Infection:
-
Immunocompetent or immunosuppressed mice are infected intravenously with a lethal or sublethal dose of Candida albicans.
-
-
Treatment:
-
At a predetermined time post-infection, mice are treated with the novel triazole compound, a comparator drug, or a vehicle control.
-
Treatment is typically administered orally or intravenously for a specified duration.
-
-
Efficacy Assessment:
-
The primary endpoint is often survival over a defined period (e.g., 21 days).
-
Secondary endpoints may include the fungal burden in target organs (e.g., kidneys, brain), which is determined by plating homogenized tissue on selective agar.
-
In a murine model of systemic candidiasis, Compound S-F24 demonstrated a significant improvement in survival compared to fluconazole and the vehicle control.[4]
| Treatment Group | Survival Rate (%) |
| Vehicle Control | 0 |
| Fluconazole (10 mg/kg) | 40 |
| Compound S-F24 (10 mg/kg) | 80 |
Data represents a summary of findings from a study evaluating the in vivo efficacy of novel triazoles.[4]
Structure-Activity Relationship (SAR) and Lead Optimization
The development of novel triazoles with enhanced antifungal activity is often guided by structure-activity relationship (SAR) studies.[2][20] These studies involve the synthesis of a series of related compounds with systematic modifications to their chemical structure, followed by an evaluation of their antifungal activity. This allows researchers to identify key structural features that contribute to potency and spectrum.
For instance, modifications to the side chain of the triazole core can significantly impact its interaction with the CYP51 enzyme and its overall antifungal efficacy.[2][4] Molecular docking studies can further elucidate the binding interactions between the triazole compound and the active site of CYP51, providing a rational basis for further lead optimization.[21]
Figure 3: The iterative cycle of structure-activity relationship (SAR) studies and lead optimization in antifungal drug discovery.
Pharmacokinetics and Safety Profile
In addition to efficacy, the pharmacokinetic (PK) and safety profiles of a novel triazole are critical determinants of its clinical potential. PK studies in animal models and early-phase human trials assess the absorption, distribution, metabolism, and excretion (ADME) of the drug.[1][22] A favorable PK profile includes good oral bioavailability, a long half-life allowing for convenient dosing, and adequate tissue penetration to the site of infection.[22][23]
Preclinical safety and toxicology studies are conducted to identify any potential adverse effects. A good safety profile, with minimal off-target effects and a low potential for drug-drug interactions, is essential for a successful antifungal agent.[4][23]
Conclusion and Future Directions
The development of novel triazole compounds with broad-spectrum antifungal activity represents a promising strategy to address the growing challenge of invasive fungal infections and antifungal resistance. Through a combination of rational drug design, comprehensive in vitro and in vivo testing, and detailed SAR studies, researchers are identifying new lead candidates with improved potency, an expanded spectrum of activity, and favorable pharmacokinetic and safety profiles.[4][24] Continued investment in antifungal drug discovery is crucial to ensure that we have effective treatments for these life-threatening infections in the years to come.[10]
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A Comparative Guide to Assessing the Phytotoxicity of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde on Crop Seedlings
Abstract
The introduction of novel chemical entities into agrochemical development pipelines necessitates a rigorous evaluation of their potential impact on non-target organisms, particularly crop plants. This guide presents a comprehensive experimental framework for assessing the phytotoxicity of 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde, a compound featuring both a triazole and a furaldehyde moiety. We outline a robust methodology, grounded in the internationally recognized OECD Guideline 208, for evaluating the compound's effects on the germination and early growth of key monocotyledonous and dicotyledonous crop seedlings. By comparing its activity profile against a known triazole fungicide and a standard seedling growth-inhibiting herbicide, this guide provides a self-validating system for characterizing its phytotoxic potential. The causality behind experimental choices, from species selection to endpoint measurement, is detailed to ensure scientific integrity and reproducibility for researchers in agrochemical discovery and plant science.
Introduction and Scientific Rationale
The compound this compound is a novel heterocyclic structure. Its design incorporates two distinct chemical functionalities with known, yet divergent, biological activities. Understanding the potential phytotoxicity of such a molecule is paramount before its consideration for any agricultural application.[1][2] Phytotoxicity refers to the capacity of a chemical to cause damage to plants, which can manifest as reduced germination, stunted growth, chlorosis, necrosis, or altered morphology.[3][4]
This guide provides a detailed protocol to systematically investigate and quantify the phytotoxic effects of this compound on a panel of representative crop species. The experimental design is structured not only to identify adverse effects but also to contextualize them by comparing the results with well-characterized chemical analogues.
1.1. The Triazole Moiety: A Known Plant Growth Regulator
The 1,2,4-triazole ring is a core component of many systemic fungicides and plant growth regulators.[5] Triazoles primarily act by inhibiting cytochrome P450-dependent enzymes, such as the 14α-demethylase essential for ergosterol biosynthesis in fungi.[6] However, this mechanism can also affect plant physiology by interfering with the biosynthesis of gibberellins and sterols, leading to growth regulation or, at higher concentrations, phytotoxicity.[6] Documented phytotoxic effects from certain triazoles include stunted growth, thickened, darker green leaves, and interveinal chlorosis.[6][7][8] The degree of phytotoxicity is often dependent on the specific triazole compound, its concentration, the plant species, and prevailing environmental conditions.[8][9]
1.2. The Furaldehyde Moiety: A Biomass-Derived Compound
Furaldehyde, commonly known as furfural, is an organic compound derived from the dehydration of sugars found in agricultural byproducts like corncobs and bran.[10] It is used as a precursor for other chemical syntheses and has been investigated as a nematicide.[10][11] Critically, furfural is noted for its relatively low phytotoxicity, allowing for both pre- and post-planting applications in some contexts.[11]
1.3. Integrated Hypothesis
The combination of these two moieties in this compound presents a unique toxicological profile. It is hypothesized that the compound may exhibit growth-regulating effects characteristic of triazoles, but the overall phytotoxicity could be modulated by the furaldehyde portion. This experimental guide is designed to deconstruct these potential effects.
Experimental Design and Methodology
To ensure data integrity and international acceptance, the core methodology is adapted from the OECD Guideline 208 for Terrestrial Plant Testing.[12][13][14] This guideline provides a standardized framework for assessing effects on seedling emergence and growth.[15]
2.1. Test Substance and Control Comparators
A robust comparison is essential for interpreting the results. The following substances will be used:
-
Test Substance: this compound (dissolved in a suitable solvent, if necessary, with the solvent also used in a separate control).
-
Positive Control 1 (Triazole Analogue): Tebuconazole. This widely used triazole fungicide has known growth-regulating and potential phytotoxic effects, providing a benchmark for triazole-specific activity.
-
Positive Control 2 (Standard Herbicide): Pendimethalin. As a seedling root growth inhibitor, this herbicide provides a benchmark for general, severe phytotoxicity on seedling development.[16]
-
Negative Control: Deionized water and, if applicable, a solvent-only control to ensure the carrier has no effect.
2.2. Selection of Crop Species
A diverse range of crops should be tested to assess broad-spectrum phytotoxicity. The OECD 208 guideline recommends using multiple plant families.[13]
-
Monocotyledons:
-
Barley (Hordeum vulgare)
-
Corn (Zea mays)
-
-
Dicotyledons:
-
Soybean (Glycine max)
-
Rapeseed (Brassica napus)
-
Tomato (Lycopersicon esculentum)
-
Lettuce (Lactuca sativa)
-
This selection provides data on the compound's effects across different plant physiologies, including important cereal, legume, oilseed, and vegetable crops.
2.3. Experimental Workflow
The workflow is designed to proceed from range-finding to a definitive dose-response assessment, ensuring efficiency and robust data collection.
Caption: Hypothesized mechanism of triazole-induced phytotoxicity.
3.2. Interpreting the Comparative Data
-
Comparison with Negative Control: The primary goal is to determine the No Observed Effect Concentration (NOEC) and the EC25 for each measured endpoint (emergence, biomass, etc.). This establishes the fundamental toxicity of the compound.
-
Comparison with Tebuconazole: If the test substance induces similar symptoms to tebuconazole (e.g., stunting and dark greening at lower concentrations, necrosis at higher concentrations), it suggests a triazole-like mode of action. However, if the concentrations required to produce these effects are significantly higher, it may indicate the furaldehyde moiety mitigates the phytotoxicity.
-
Comparison with Pendimethalin: Pendimethalin is expected to cause severe inhibition of both root and shoot growth at low concentrations. [16][17]Comparing the test substance to this potent herbicide provides a scale for its overall phytotoxic risk. A substance that is hundreds of times less potent than a standard herbicide may be considered to have low direct phytotoxic activity.
Conclusion
This guide provides a scientifically rigorous and validated framework for assessing the phytotoxicity of the novel compound this compound. By adhering to the OECD 208 guideline and employing a comparative approach with relevant benchmarks, researchers can generate reliable and interpretable data. The results will elucidate the compound's dose-dependent effects on critical crop species, characterize its symptomology, and provide crucial insights into its potential mode of action. This structured assessment is an indispensable step in the safety evaluation and development pathway for new agrochemical candidates, ensuring that innovation in crop protection is balanced with crop safety.
References
-
Ibacon. OECD 208: Terrestrial Plant Test - Seedling Emergence and Seedling Growth Test. Available from: [Link]
-
R.I.F.M. S.p.A. OECD TG 208: Terrestrial Plant Test: Seedling Emergence-Seedling Growth test. Available from: [Link]
-
Aropha. OECD 208: Terrestrial Seedling Emergence and Seedling Growth Test. Available from: [Link]
-
Eurofins. Non-Target Terrestrial Plants. Available from: [Link]
-
OECD. Test No. 208: Terrestrial Plant Test: Seedling Emergence and Seedling Growth Test. Available from: [Link]
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Tikhonovich, I., et al. (2023). Effect of Triazole Fungicides Titul Duo and Vintage on the Development of Pea (Pisum sativum L.) Symbiotic Nodules. MDPI. Available from: [Link]
-
Hassell, R.L., & Johnson, D.L. (Year N/A). Effects of Herbicides on Germination and Seedling Development of Three Native Grasses. University of Arizona Journal. Available from: [Link]
-
Jen, B. (2024). Triazole fungicide phytotoxicity. JenResources. Available from: [Link]
-
Faske, T. (2015). Triazole phytotoxicity vs. sudden death syndrome symptoms on soybean. University of Arkansas System Division of Agriculture. Available from: [Link]
-
Ferreira, A.C., et al. (2023). A Systematic Review on the Toxicology of European Union-Approved Triazole Fungicides in Cell Lines and Mammalian Models. PubMed Central. Available from: [Link]
-
SciSpace. Plant protection agents based on 1,2,4-triazole derivatives and also new derivatives of 1,2,4-triazole. Available from: [Link]
-
U.S. EPA. (2012). Ecological Effects Test Guidelines OCSPP 850.4100: Seedling Emergence and Seedling Growth. Regulations.gov. Available from: [Link]
-
ResearchGate. Effects of herbicides on growth, development and yield of different maize varieties. Available from: [Link]
-
Principles of Weed Control. 20.3 Herbicides that Interfere with Seedling Root Growth. Available from: [Link]
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da Silva, S.A., et al. (2015). The effect of pre-emergent herbicides on germination and early growth of broadleaved species used for direct seeding. ResearchGate. Available from: [Link]
-
ResearchGate. Steps of phytotoxicity test (updated after Phytotoxkit protocol). Available from: [Link]
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SciSpace. Phytotoxicity: An Overview of the Physiological Responses of Plants Exposed to Fungicides. Available from: [Link]
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University of Nebraska–Lincoln CropWatch. (2021). Triazole Phytotoxicity in Soybeans. Available from: [Link]
-
da Silva, M.F., et al. (2013). Synthesis and phytotoxic activity of 1,2,3-triazole derivatives. SciSpace. Available from: [Link]
-
EPPO. Phytotoxicity assessment. EPPO database on PP1 Standards. Available from: [Link]
-
Crop Protection Network. (2024). Triazole Fungicide Phytotoxicity. Available from: [Link]
-
EPPO. (2011). PP 1/135 (4) Phytotoxicity assessment. EPPO database on PP1 Standards. Available from: [Link]
-
ASTM International. (2022). E1963 Standard Guide for Conducting Terrestrial Plant Toxicity Tests. Available from: [Link]
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El-Hamdany, A.M., et al. (2008). Furfural approaches as control measures against root rot and root-knot incidence of tomato under greenhouse and field conditions. Journal of Plant Protection Research. Available from: [Link]
-
Aladdin Scientific. 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde. Available from: [Link]
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University of Maryland Extension. (2024). Phytotoxicity: Chemical Damage to Garden Plants. Available from: [Link]
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Michigan State University Extension. (2015). Plant phytotoxicity in the greenhouse. Available from: [Link]
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Wikipedia. Furfural. Available from: [Link]
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Bartosova, Z., et al. (2022). Effects of Phytotoxic Nonenolides, Stagonolide A and Herbarumin I, on Physiological and Biochemical Processes in Leaves and Roots of Sensitive Plants. MDPI. Available from: [Link]
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Safety Operating Guide
A Comprehensive Safety and Handling Guide for 5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde
For Research, Scientific, and Drug Development Professionals
Hazard Assessment: A Synthesis of Structural Alerts
5-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde is a complex molecule, and its hazard profile must be inferred from its constituent parts.
-
2-Furaldehyde (Furfural) Core: The foundational structure, 2-furaldehyde, is a flammable liquid and vapor that is toxic if swallowed, harmful in contact with skin, and fatal if inhaled. It is known to cause serious skin and eye irritation and may cause respiratory irritation.[1] Furthermore, it is a suspected carcinogen. The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) for furfural at 5 ppm (20 mg/m³) as a time-weighted average (TWA).[2]
-
Triazole Moiety: Derivatives of 1,2,4-triazole are noted for a wide spectrum of biological activities and can exhibit low toxicity.[3] However, some triazole compounds are associated with eye irritation and potential reproductive hazards. Prudent handling as a potentially hazardous substance is therefore warranted.
-
Thioether Linkage: Thioethers are generally stable but can be susceptible to oxidation. While many complex thioether-containing heterocyclic compounds are explored in medicinal chemistry for their biological activity, low molecular weight thiols and thioethers can be malodorous.
Given these structural alerts, it is imperative to handle this compound with a high degree of caution, assuming a hazard profile at least as severe as that of 2-furaldehyde until specific toxicological data becomes available.
Personal Protective Equipment (PPE): A Multi-layered Defense
A comprehensive PPE strategy is mandatory to prevent all routes of exposure.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. | To prevent skin contact with a compound that is assumed to be harmful upon dermal absorption. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required at all times. | To protect the eyes from potential splashes of a substance presumed to be a serious eye irritant. |
| Face Shield | A face shield should be worn over safety goggles. | To provide an additional layer of protection for the face and neck, especially when handling larger quantities or during procedures with a high splash risk. | |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and kept fastened. | To protect against splashes and incidental contact. Flame resistance is prudent given the flammability of the parent compound. |
| Chemical-Resistant Apron | A chemical-resistant apron should be worn over the lab coat. | To offer additional protection against spills, particularly when handling significant quantities. | |
| Respiratory Protection | Fume Hood | All work with this compound must be conducted in a certified chemical fume hood. | To prevent inhalation of a substance whose parent compound is known to be fatal if inhaled. |
| Respirator | A NIOSH-approved respirator with organic vapor cartridges may be necessary if engineering controls are insufficient or during a spill. | To provide respiratory protection in situations where the concentration of airborne particulates or vapors may exceed safe limits. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan is critical for minimizing the risk of exposure.
3.1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and available.
-
Designate a specific area within the fume hood for the experiment to contain any potential spills.
-
Have all necessary equipment and reagents ready before starting the experiment to minimize handling time.
-
Ensure that an eyewash station and safety shower are readily accessible.
3.2. Weighing and Transfer:
-
Weigh the solid this compound in a tared container within the chemical fume hood.
-
Use appropriate tools (e.g., spatula, powder funnel) to transfer the solid, avoiding the generation of dust.
-
If dissolving in a solvent, add the solvent to the solid slowly and carefully to avoid splashing.
3.3. During the Experiment:
-
Continuously monitor the reaction for any unexpected changes.
-
Keep the sash of the fume hood at the lowest possible height while working.
3.4. Post-Experiment:
-
Decontaminate all surfaces and equipment that came into contact with the chemical using a suitable solvent, followed by soap and water.
-
Properly label and store any resulting mixtures or products in tightly sealed containers.
-
Wash hands and any exposed skin thoroughly after completing the work and removing PPE.
Workflow for Safe Handling and Disposal
A flowchart outlining the key steps for the safe handling and disposal of the compound.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal is a critical final step in the safe handling of this compound.
4.1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Avoid mixing with incompatible waste streams.
-
Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container for hazardous waste.
4.2. Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Containers should be stored in a well-ventilated area, away from sources of ignition.
4.3. Final Disposal:
-
All hazardous waste must be disposed of through a certified hazardous waste management company, in accordance with local, state, and federal regulations.
-
Do not dispose of this chemical down the drain or in the regular trash.
Physical and Toxicological Data Summary
The following table summarizes known data for the parent compound, 2-furaldehyde, which should be used as a conservative proxy for this compound in the absence of specific data.
| Property | Value for 2-Furaldehyde (Furfural) | Reference |
| CAS Number | 98-01-1 | [2] |
| Molecular Formula | C₅H₄O₂ | [2] |
| Molecular Weight | 96.09 g/mol | [4] |
| Appearance | Colorless to amber liquid with an almond-like odor | [2] |
| Boiling Point | 162 °C (324 °F) | |
| Flash Point | 60 °C (140 °F) | [4] |
| OSHA PEL (TWA) | 5 ppm (20 mg/m³) [skin] | [2] |
| ACGIH TLV (TWA) | 0.2 ppm [skin] | [5] |
| IDLH | 100 ppm | [2] |
Some physical data is available for the specific compound of interest:
| Property | Value for this compound | Reference |
| CAS Number | 728035-62-9 | [6] |
| Molecular Formula | C₉H₉N₃O₂S | [6] |
| Molecular Weight | 223.25 g/mol | [6] |
| Flash Point | 234.50 °C | [6] |
References
-
FURFURAL | Occupational Safety and Health Administration. (2020, December 29). Retrieved from [Link]
- SAFETY DATA SHEET. (2025, April 25). Sigma-Aldrich.
-
Furfural - NIOSH Pocket Guide to Chemical Hazards. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]
- 2-Furaldehyde. (n.d.). Santa Cruz Biotechnology.
-
Furfural | C4H3OCHO. (n.d.). PubChem. Retrieved from [Link]
- SAFETY DATA SHEET. (2025, June 25). Sigma-Aldrich.
- Safety Data Sheet. (2016, November 3). AVA Biochem.
- This compound. (n.d.). CymitQuimica.
- 5-[(4-Methyl-4H-1,2,4-triazol-3-yl)thio]-2-furaldehyde. (n.d.). Sigma-Aldrich.
- Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions. Acta Poloniae Pharmaceutica, 58(6), 427–434.
- Cisak, A., Rzeszowska-Modzelewska, K., & Brzezińska, E. (2001). Reactivity of 5-nitro-2-furaldehyde in alkaline and acidic solutions.
- Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. (2024, February 27).
- Kim, S.-H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. The Journal of Organic Chemistry, 78(5), 1984–1993.
- 5-(PHENYLTHIO)-2-FURALDEHYDE AldrichCPR. (n.d.). Sigma-Aldrich.
- The conversion of 2-furaldehyde into some potentially useful bifunctional deriv
- Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (2023, March 6).
- Nomination Background: 5-(Hydroxymethyl)-2-furfural (CASRN: 67-47-0). (n.d.).
- Study of acute toxicity of new thiophene-containing derivatives of 1,2,4-triazole. (n.d.).
- NTP toxicology and carcinogenesis studies of 5-(Hydroxymethyl)-2-furfural (CAS No. 67-47-0) in F344/N rats and B6C3F1 mice (gavage studies). (n.d.). PubMed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
